molecular formula C24H19BFNO5S B581603 (E/Z)-HA155 CAS No. 1312201-00-5

(E/Z)-HA155

Katalognummer: B581603
CAS-Nummer: 1312201-00-5
Molekulargewicht: 463.286
InChI-Schlüssel: BRWUZCBSWABPMR-XKZIYDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Autotaxin (ATX, NPP2) Inhibitor>

Eigenschaften

IUPAC Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUZCBSWABPMR-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676768
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229652-21-4
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.

Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor

This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]

Chemical Structure and Properties of HA155

The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl (B101242) phenyl boronic acid moiety.

Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]

Table 1: Physicochemical Properties of HA155

Property Value Source
CAS Number 1229652-22-5 [1]
Molecular Formula C₂₄H₁₉BFNO₅S [1]
Molecular Weight 463.3 g/mol [1]
Appearance A crystalline solid N/A
Purity ≥95% (mixture of isomers) [1]
IC₅₀ (Autotaxin) 5.7 nM [2][3]
Solubility DMF: 50 mg/ml; DMSO: 30 mg/ml [1]
SMILES FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 [1]

| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |

(E/Z) Stereoisomerism

Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

G cluster_E E-Isomer (Opposite) cluster_Z Z-Isomer (Together) E_isomer Structure of E-HA155 Z_isomer Structure of Z-HA155 GPR40_Signaling Ligand GPR40 Agonist (e.g., FFAs, AM-1638) GPR40 GPR40 / FFAR1 Ligand->GPR40 Gq Gαq GPR40->Gq Canonical Pathway Gs Gαs GPR40->Gs Biased Agonist Pathway PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ cAMP cAMP AC->cAMP synthesizes PIP2 PIP₂ Ca_ER ER Ca²⁺ Release IP3->Ca_ER DAG DAG PKA PKA cAMP->PKA Insulin ↑ Insulin Secretion (Pancreatic β-cells) Ca_ER->Insulin GLP1 ↑ GLP-1 Secretion (Enteroendocrine L-cells) PKA->GLP1 GPR120_Signaling Ligand GPR120 Agonist (e.g., Omega-3 FFAs) GPR120 GPR120 / FFAR4 Ligand->GPR120 b_Arrestin β-Arrestin 2 GPR120->b_Arrestin recruits Gq Gαq GPR120->Gq TAB1 TAB1 b_Arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 activates NFkB NF-κB Pathway TAK1->NFkB Inflammation ↓ Pro-inflammatory Cytokine Production NFkB->Inflammation PLC PLC Gq->PLC Ca_ER ↑ Intracellular Ca²⁺ PLC->Ca_ER GLP1 ↑ GLP-1 Secretion Ca_ER->GLP1 Experimental_Workflow A Primary Screening (e.g., Calcium Flux Assay) B Secondary Assays (Binding, cAMP, IP-1) A->B Hit Confirmation C Cell-based Functional Assays (Insulin/GLP-1 Secretion) B->C Potency & Mechanism D In Vivo PK/PD Studies C->D Lead Selection E Efficacy Models (e.g., OGTT in Rodents) D->E Preclinical Validation

References

An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.

Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor

This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]

Chemical Structure and Properties of HA155

The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl phenyl boronic acid moiety.

Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]

Table 1: Physicochemical Properties of HA155

Property Value Source
CAS Number 1229652-22-5 [1]
Molecular Formula C₂₄H₁₉BFNO₅S [1]
Molecular Weight 463.3 g/mol [1]
Appearance A crystalline solid N/A
Purity ≥95% (mixture of isomers) [1]
IC₅₀ (Autotaxin) 5.7 nM [2][3]
Solubility DMF: 50 mg/ml; DMSO: 30 mg/ml [1]
SMILES FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 [1]

| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |

(E/Z) Stereoisomerism

Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

G cluster_E E-Isomer (Opposite) cluster_Z Z-Isomer (Together) E_isomer Structure of E-HA155 Z_isomer Structure of Z-HA155 GPR40_Signaling Ligand GPR40 Agonist (e.g., FFAs, AM-1638) GPR40 GPR40 / FFAR1 Ligand->GPR40 Gq Gαq GPR40->Gq Canonical Pathway Gs Gαs GPR40->Gs Biased Agonist Pathway PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP₃ PLC->IP3 hydrolyzes PIP₂ cAMP cAMP AC->cAMP synthesizes PIP2 PIP₂ Ca_ER ER Ca²⁺ Release IP3->Ca_ER DAG DAG PKA PKA cAMP->PKA Insulin ↑ Insulin Secretion (Pancreatic β-cells) Ca_ER->Insulin GLP1 ↑ GLP-1 Secretion (Enteroendocrine L-cells) PKA->GLP1 GPR120_Signaling Ligand GPR120 Agonist (e.g., Omega-3 FFAs) GPR120 GPR120 / FFAR4 Ligand->GPR120 b_Arrestin β-Arrestin 2 GPR120->b_Arrestin recruits Gq Gαq GPR120->Gq TAB1 TAB1 b_Arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 activates NFkB NF-κB Pathway TAK1->NFkB Inflammation ↓ Pro-inflammatory Cytokine Production NFkB->Inflammation PLC PLC Gq->PLC Ca_ER ↑ Intracellular Ca²⁺ PLC->Ca_ER GLP1 ↑ GLP-1 Secretion Ca_ER->GLP1 Experimental_Workflow A Primary Screening (e.g., Calcium Flux Assay) B Secondary Assays (Binding, cAMP, IP-1) A->B Hit Confirmation C Cell-based Functional Assays (Insulin/GLP-1 Secretion) B->C Potency & Mechanism D In Vivo PK/PD Studies C->D Lead Selection E Efficacy Models (e.g., OGTT in Rodents) D->E Preclinical Validation

References

(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, a novel thiazole (B1198619) benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]

This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.

Table 1: Cell Viability (IC50 Values)

Cell LineIC50 (µM)Assay ConditionsReference
A3751 - 2.524 hours treatment[2]

Table 2: Apoptosis Analysis (Flow Cytometry)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic CellsAssay ConditionsReference
WM983ADMSO (Control)5.74%5.74%14h starvation, 48h treatment[5]
WM983A10 µM this compound5.74%5.74%14h starvation, 48h treatment[5]

Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]

Materials:

  • Melanoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat melanoma cells with this compound as desired in 6-well plates.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of UPR Proteins

This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]

Materials:

  • Melanoma cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway of this compound Action

HA155_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GRP78 GRP78/BiP PERK_inactive PERK (inactive) GRP78->PERK_inactive Inhibition PERK_active p-PERK (active) PERK_inactive->PERK_active Dissociation & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selective Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Autophagy Autophagy ATF4->Autophagy HA155 This compound HA155->GRP78 Binds and Inhibits HA155_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Melanoma Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western Western Blot (p-PERK, ATF4) treatment->western ic50 IC50 Calculation viability->ic50 flow Flow Cytometry Analysis (% Apoptotic Cells) apoptosis->flow quant Protein Quantification (Fold Change) western->quant

References

(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, a novel thiazole benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]

This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.

Table 1: Cell Viability (IC50 Values)

Cell LineIC50 (µM)Assay ConditionsReference
A3751 - 2.524 hours treatment[2]

Table 2: Apoptosis Analysis (Flow Cytometry)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic CellsAssay ConditionsReference
WM983ADMSO (Control)5.74%5.74%14h starvation, 48h treatment[5]
WM983A10 µM this compound5.74%5.74%14h starvation, 48h treatment[5]

Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]

Materials:

  • Melanoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat melanoma cells with this compound as desired in 6-well plates.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of UPR Proteins

This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]

Materials:

  • Melanoma cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway of this compound Action

HA155_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GRP78 GRP78/BiP PERK_inactive PERK (inactive) GRP78->PERK_inactive Inhibition PERK_active p-PERK (active) PERK_inactive->PERK_active Dissociation & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selective Translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Autophagy Autophagy ATF4->Autophagy HA155 This compound HA155->GRP78 Binds and Inhibits HA155_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Melanoma Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western Western Blot (p-PERK, ATF4) treatment->western ic50 IC50 Calculation viability->ic50 flow Flow Cytometry Analysis (% Apoptotic Cells) apoptosis->flow quant Protein Quantification (Fold Change) western->quant

References

(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.

Discovery and Background

This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole (B1198619) sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:

  • Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.

  • Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.

  • Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).

The UPR is a complex signaling network initiated by three ER-transmembrane sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.

By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)AssayReference
A375Melanoma1 - 2.5Not Specified[1]
NCI-H929Multiple Myeloma2 - 32CCK-8[2]
U266Multiple Myeloma2 - 32CCK-8[2]
A549Lung CancerVaries (Dose-dependent)CCK-8[4]
H460Lung CancerVaries (Dose-dependent)CCK-8[4]
H1975Lung CancerVaries (Dose-dependent)CCK-8[4]
H295RAdrenocortical CarcinomaInhibits proliferationNot Specified[5]
Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelDosageAdministration RouteOutcomeReference
MelanomaMouse0.7 mg/mouse/dayIntratumoralInhibited tumor development[1]
Malignant Pleural MesotheliomaMouse0.7 mg/mouseIntraperitonealSuppressed tumor growth[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of UPR and Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

HA155_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78/BiP UP Unfolded Proteins PERK PERK UP->PERK Activates IRE1a IRE1α UP->IRE1a Activates ATF6 ATF6 UP->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1a->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Increases translation CHOP CHOP ATF4->CHOP Upregulates transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n Translocates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CHOP->Casp9 Activates CHOP->Apoptosis Promotes XBP1s_protein->GRP78 Upregulates chaperones ATF6_n->GRP78 Upregulates chaperones HA155 This compound HA155->GRP78 Inhibits ATPase activity Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

References

(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.

Discovery and Background

This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:

  • Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.

  • Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.

  • Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).

The UPR is a complex signaling network initiated by three ER-transmembrane sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.

By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)AssayReference
A375Melanoma1 - 2.5Not Specified[1]
NCI-H929Multiple Myeloma2 - 32CCK-8[2]
U266Multiple Myeloma2 - 32CCK-8[2]
A549Lung CancerVaries (Dose-dependent)CCK-8[4]
H460Lung CancerVaries (Dose-dependent)CCK-8[4]
H1975Lung CancerVaries (Dose-dependent)CCK-8[4]
H295RAdrenocortical CarcinomaInhibits proliferationNot Specified[5]
Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelDosageAdministration RouteOutcomeReference
MelanomaMouse0.7 mg/mouse/dayIntratumoralInhibited tumor development[1]
Malignant Pleural MesotheliomaMouse0.7 mg/mouseIntraperitonealSuppressed tumor growth[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of UPR and Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

HA155_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78/BiP UP Unfolded Proteins PERK PERK UP->PERK Activates IRE1a IRE1α UP->IRE1a Activates ATF6 ATF6 UP->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1a->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Increases translation CHOP CHOP ATF4->CHOP Upregulates transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n Translocates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CHOP->Casp9 Activates CHOP->Apoptosis Promotes XBP1s_protein->GRP78 Upregulates chaperones ATF6_n->GRP78 Upregulates chaperones HA155 This compound HA155->GRP78 Inhibits ATPase activity Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

References

(E/Z)-HA155 IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Properties

This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).

Identifier Value
IUPAC Name B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1]
CAS Number 1229652-22-5[1]
Molecular Formula C24H19BFNO5S
Molecular Weight 463.29 g/mol
Synonyms HA155, Autotaxin Inhibitor IV

Mechanism of Action

This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies.

Parameter Value Assay Conditions Reference
IC50 5.7 nMInhibition of autotaxin activity[7]
Inhibition of LPA production Dose-dependentThrombin-stimulated human platelets

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.

In Vitro Autotaxin Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) substrate

  • This compound or other test inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

  • Detection reagents for choline (B1196258) or phosphate

Procedure:

  • Prepare a solution of the test inhibitor (this compound) at various concentrations.

  • In a microplate, add the recombinant autotaxin to the assay buffer.

  • Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the LPC substrate to the wells.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of LPA Production in Human Platelets

This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.

Materials:

  • Human platelet-rich plasma (PRP)

  • Thrombin

  • This compound

  • Buffer for platelet washing and resuspension

  • Reagents for lipid extraction

  • LC-MS/MS system for LPA quantification

Procedure:

  • Isolate human platelets from PRP by centrifugation and wash them.

  • Resuspend the platelets in a suitable buffer.

  • Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

  • Stimulate the platelets with thrombin to induce LPA production.

  • After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.

  • Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).

  • Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.

  • Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.

Signaling Pathways and Workflows

Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound HA155->ATX Inhibition LPAR LPA Receptors (LPARs) G-protein coupled LPA->LPAR Binding G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, RhoA) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare this compound dilutions Incubate Incubate ATX with this compound Inhibitor_Prep->Incubate Enzyme_Prep Prepare recombinant Autotaxin Enzyme_Prep->Incubate Substrate_Prep Prepare LPC substrate Add_Substrate Add LPC to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Reaction Enzymatic reaction Add_Substrate->Reaction Stop_Reaction Stop reaction Reaction->Stop_Reaction Measure_Product Measure product formation Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.

References

(E/Z)-HA155 IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Properties

This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).

Identifier Value
IUPAC Name B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1]
CAS Number 1229652-22-5[1]
Molecular Formula C24H19BFNO5S
Molecular Weight 463.29 g/mol
Synonyms HA155, Autotaxin Inhibitor IV

Mechanism of Action

This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies.

Parameter Value Assay Conditions Reference
IC50 5.7 nMInhibition of autotaxin activity[7]
Inhibition of LPA production Dose-dependentThrombin-stimulated human platelets

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.

In Vitro Autotaxin Inhibition Assay

This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) substrate

  • This compound or other test inhibitors

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)

  • Detection reagents for choline or phosphate

Procedure:

  • Prepare a solution of the test inhibitor (this compound) at various concentrations.

  • In a microplate, add the recombinant autotaxin to the assay buffer.

  • Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the LPC substrate to the wells.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of LPA Production in Human Platelets

This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.

Materials:

  • Human platelet-rich plasma (PRP)

  • Thrombin

  • This compound

  • Buffer for platelet washing and resuspension

  • Reagents for lipid extraction

  • LC-MS/MS system for LPA quantification

Procedure:

  • Isolate human platelets from PRP by centrifugation and wash them.

  • Resuspend the platelets in a suitable buffer.

  • Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

  • Stimulate the platelets with thrombin to induce LPA production.

  • After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.

  • Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).

  • Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.

  • Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.

Signaling Pathways and Workflows

Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound HA155->ATX Inhibition LPAR LPA Receptors (LPARs) G-protein coupled LPA->LPAR Binding G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, RhoA) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare this compound dilutions Incubate Incubate ATX with this compound Inhibitor_Prep->Incubate Enzyme_Prep Prepare recombinant Autotaxin Enzyme_Prep->Incubate Substrate_Prep Prepare LPC substrate Add_Substrate Add LPC to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Reaction Enzymatic reaction Add_Substrate->Reaction Stop_Reaction Stop reaction Reaction->Stop_Reaction Measure_Product Measure product formation Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.

References

(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.

Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols

Autotaxin-LPA Signaling Pathway

HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (B164491) (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 (E/Z)-HA155 HA155->ATX Inhibition LPAR LPA Receptors (LPAR1-6) (GPCRs) LPA->LPAR Activation G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Coupling Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, RhoA) G_Proteins->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to

Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.

Conclusion

This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.

(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.

Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols

Autotaxin-LPA Signaling Pathway

HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 (E/Z)-HA155 HA155->ATX Inhibition LPAR LPA Receptors (LPAR1-6) (GPCRs) LPA->LPAR Activation G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Coupling Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, RhoA) G_Proteins->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to

Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.

Conclusion

This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.

In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.

The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:

  • Internal to a specific research institution or company and has not yet been disclosed in public literature.

  • Designated by a different public name or code.

  • A very new or emerging molecule for which research has not yet been published.

  • An incorrect or outdated designation.

Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.

General Workflow for In Silico Drug Discovery and Modeling

This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Simulation cluster_3 Analysis & Validation Target_ID Target Identification Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design/ Selection Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Pose_Analysis Binding Pose Analysis Binding_Energy->Pose_Analysis ADMET_Pred ADMET Prediction Pose_Analysis->ADMET_Pred Experimental_Val Experimental Validation ADMET_Pred->Experimental_Val

Caption: A generalized workflow for in silico drug discovery.

Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.

In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.

The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:

  • Internal to a specific research institution or company and has not yet been disclosed in public literature.

  • Designated by a different public name or code.

  • A very new or emerging molecule for which research has not yet been published.

  • An incorrect or outdated designation.

Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.

General Workflow for In Silico Drug Discovery and Modeling

This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Simulation cluster_3 Analysis & Validation Target_ID Target Identification Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design/ Selection Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Pose_Analysis Binding Pose Analysis Binding_Energy->Pose_Analysis ADMET_Pred ADMET Prediction Pose_Analysis->ADMET_Pred Experimental_Val Experimental Validation ADMET_Pred->Experimental_Val

Caption: A generalized workflow for in silico drug discovery.

Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.

(E/Z)-HA155: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, also known as HA155 or Autotaxin Inhibitor IV, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] As a boronic acid-based compound, this compound exhibits high affinity for the active site of ATX, effectively blocking its enzymatic activity and the subsequent production of the oncometabolite LPA. The dysregulation of the ATX-LPA axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making this compound a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its mechanism of action, potential therapeutic targets, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism of Action and Therapeutic Rationale

The primary therapeutic target of this compound is Autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).[6][7] The binding of LPA to its receptors activates multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are critically involved in cell proliferation, migration, survival, and angiogenesis.[6][7]

In various cancers, the ATX-LPA signaling axis is often upregulated, contributing to tumor growth, metastasis, and resistance to therapy.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling cascades. The boronic acid moiety of this compound is designed to target the active-site threonine (T210) in ATX, leading to potent and selective inhibition.[8]

Quantitative Data Presentation

The inhibitory potency of this compound against Autotaxin has been quantified in enzymatic assays. The following table summarizes the key quantitative data reported for this compound.

ParameterValueAssay ConditionsReference
IC50 5.7 nMRecombinant human ATX, LPC as substrate, choline (B1196258) release assay.[1][8]
IC50 6 ± 0.8 nMATX-β with LPC 18:1 as substrate.[9]

Signaling Pathway

The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of intervention for this compound.

ATX_LPA_Pathway Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound HA155->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Binding & Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Proliferation Cell Proliferation DAG_IP3->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration ROCK->Migration

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Autotaxin (ATX) Inhibition Assay (Choline Release Assay)

This protocol is adapted from the methods described in the primary literature for the characterization of boronic acid-based ATX inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.

Materials:

  • Recombinant human ATX

  • Lysophosphatidylcholine (LPC) as substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

  • In a 96-well microplate, add the assay buffer, recombinant human ATX, and the diluted this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the LPC substrate to each well.

  • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • To detect the amount of choline produced, add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.

  • Incubate the plate in the dark at room temperature for a sufficient time to allow for color development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cancer cell viability and proliferation. The specific cell lines and concentrations of this compound would need to be optimized for each experiment.

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the in vivo anti-tumor efficacy of this compound. Specific details such as the mouse strain, tumor cell line, and dosing regimen need to be optimized.

Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line capable of forming tumors in mice

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the selected cancer cells to a sufficient number.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject a defined number of cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length × Width2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_target_validation Target Validation ATX_Assay ATX Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT) ATX_Assay->Cell_Viability Promising Candidate Cell_Migration Cell Migration/Invasion Assays (e.g., Transwell) Cell_Viability->Cell_Migration Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Migration->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Study) Western_Blot->Xenograft In Vivo Candidate Selection Toxicity Toxicology Studies (Safety Assessment) Xenograft->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Toxicity->PK_PD Target_Engagement Target Engagement Assays PK_PD->Target_Engagement Off_Target Off-Target Profiling Target_Engagement->Off_Target

References

(E/Z)-HA155: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, also known as HA155 or Autotaxin Inhibitor IV, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] As a boronic acid-based compound, this compound exhibits high affinity for the active site of ATX, effectively blocking its enzymatic activity and the subsequent production of the oncometabolite LPA. The dysregulation of the ATX-LPA axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making this compound a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its mechanism of action, potential therapeutic targets, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism of Action and Therapeutic Rationale

The primary therapeutic target of this compound is Autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).[6][7] The binding of LPA to its receptors activates multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are critically involved in cell proliferation, migration, survival, and angiogenesis.[6][7]

In various cancers, the ATX-LPA signaling axis is often upregulated, contributing to tumor growth, metastasis, and resistance to therapy.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling cascades. The boronic acid moiety of this compound is designed to target the active-site threonine (T210) in ATX, leading to potent and selective inhibition.[8]

Quantitative Data Presentation

The inhibitory potency of this compound against Autotaxin has been quantified in enzymatic assays. The following table summarizes the key quantitative data reported for this compound.

ParameterValueAssay ConditionsReference
IC50 5.7 nMRecombinant human ATX, LPC as substrate, choline release assay.[1][8]
IC50 6 ± 0.8 nMATX-β with LPC 18:1 as substrate.[9]

Signaling Pathway

The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of intervention for this compound.

ATX_LPA_Pathway Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound HA155->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Binding & Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Proliferation Cell Proliferation DAG_IP3->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration ROCK->Migration

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Autotaxin (ATX) Inhibition Assay (Choline Release Assay)

This protocol is adapted from the methods described in the primary literature for the characterization of boronic acid-based ATX inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.

Materials:

  • Recombinant human ATX

  • Lysophosphatidylcholine (LPC) as substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

  • In a 96-well microplate, add the assay buffer, recombinant human ATX, and the diluted this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the LPC substrate to each well.

  • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • To detect the amount of choline produced, add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.

  • Incubate the plate in the dark at room temperature for a sufficient time to allow for color development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cancer cell viability and proliferation. The specific cell lines and concentrations of this compound would need to be optimized for each experiment.

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the in vivo anti-tumor efficacy of this compound. Specific details such as the mouse strain, tumor cell line, and dosing regimen need to be optimized.

Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line capable of forming tumors in mice

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the selected cancer cells to a sufficient number.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject a defined number of cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length × Width2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_target_validation Target Validation ATX_Assay ATX Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT) ATX_Assay->Cell_Viability Promising Candidate Cell_Migration Cell Migration/Invasion Assays (e.g., Transwell) Cell_Viability->Cell_Migration Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Migration->Western_Blot Xenograft Tumor Xenograft Model (Efficacy Study) Western_Blot->Xenograft In Vivo Candidate Selection Toxicity Toxicology Studies (Safety Assessment) Xenograft->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Toxicity->PK_PD Target_Engagement Target Engagement Assays PK_PD->Target_Engagement Off_Target Off-Target Profiling Target_Engagement->Off_Target

References

(E/Z)-HA155 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Safety and Toxicity Profile of (E/Z)-HA155

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information on this compound is based on limited publicly available data, and this document should not be considered a complete safety and toxicity profile.

Introduction

This compound is a potent, boronic acid-based inhibitor of autotaxin (ATX), a secreted phosphodiesterase.[1][2][3] ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid LPA.[1][2][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and tumor progression, making ATX an attractive therapeutic target.[1][2][4]

Despite its potential as a pharmacological tool and therapeutic lead, there is a significant lack of comprehensive public data on the safety and toxicity profile of this compound. No in vivo animal or human clinical trial data has been reported.[1] This guide synthesizes the currently available information and provides a framework for the preclinical safety and toxicity evaluation of novel compounds like this compound, in line with standard practices in drug development.[5][6][7]

Known Information on this compound

The available information on this compound is primarily from its initial characterization as an ATX inhibitor and from safety data sheets (SDS) provided by chemical suppliers.

Mechanism of Action and Potency

HA155 acts as a competitive inhibitor of ATX.[8] The boronic acid moiety of HA155 is designed to target the threonine oxygen nucleophile within the catalytic site of ATX.[2][9] This interaction, along with the binding of its hydrophobic tail in the lipid-binding pocket, accounts for its high potency.[2][10]

Table 1: In Vitro Potency of HA155

ParameterValueSource
IC50 (ATX Inhibition)5.7 nM[4]
IC50 (ATX Inhibition)6 nM[9]
Hazard Identification

Safety data sheets for HA155 and its (E/Z) isomers provide preliminary hazard information.

Table 2: Summary of Hazard Statements for HA155

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[11]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[11]

The toxicological properties of this compound have not been thoroughly investigated.[12][13] Standard laboratory precautions, such as avoiding inhalation, and contact with skin and eyes, are recommended.[11][12]

Signaling Pathway and Potential Toxicities

Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.

ATX-LPA Signaling Pathway

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidyl- choline (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR activates HA155 This compound HA155->ATX inhibits GPCR G Protein Signaling LPAR->GPCR activates Downstream Downstream Effects: - Proliferation - Survival - Migration GPCR->Downstream leads to

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Inhibition of ATX by this compound is expected to decrease the production of LPA. Given the widespread roles of LPA, potential on-target toxicities could involve systems that rely on LPA signaling for normal function, such as the nervous system, cardiovascular system, and reproductive system. Off-target toxicities would depend on the interaction of this compound with other proteins, which is currently unknown.

Framework for Preclinical Safety and Toxicity Evaluation

A comprehensive preclinical safety evaluation is necessary to move a compound like this compound from a research tool to a potential clinical candidate.[5][14] This involves a battery of in vitro and in vivo tests.[6][15][16]

In Vitro Toxicology Workflow

In vitro assays are crucial for early-stage safety assessment, providing data on a compound's potential to cause cellular damage or interfere with specific biological processes.[17][18]

InVitro_Workflow start Test Compound (this compound) cytotoxicity cytotoxicity start->cytotoxicity genotoxicity genotoxicity start->genotoxicity herg herg start->herg cyp cyp start->cyp end Preliminary Safety Profile cytotoxicity->end genotoxicity->end herg->end cyp->end

Caption: A typical workflow for in vitro toxicology testing of a new chemical entity.

In Vivo Toxicology Workflow

In vivo studies in relevant animal models are required to understand the effects of a compound on a whole organism.[16][17]

InVivo_Workflow start Test Compound (this compound) pk_pd pk_pd start->pk_pd end Comprehensive Safety Profile for IND Submission acute acute pk_pd->acute repeated repeated acute->repeated safety_pharm safety_pharm repeated->safety_pharm special special safety_pharm->special special->end

Caption: A generalized workflow for in vivo preclinical safety evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of safety and toxicity studies. The following are example protocols for key assays that would be relevant for this compound.

Example Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Plate a relevant normal (non-cancerous) cell line (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Example Protocol: In Vivo Acute Toxicity (Up-and-Down Procedure)
  • Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer a single dose of this compound to one animal via the intended clinical route (e.g., oral gavage, intravenous injection). The starting dose is selected based on in vitro data and is typically a fraction of the expected toxic dose.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for a set period, usually 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Study Progression: Continue this sequential dosing of individual animals until at least four animals have been treated and the stopping criteria are met (e.g., three reversals in outcome).

  • Terminal Procedure: All surviving animals are observed for a total of 14 days. At the end of the study, a full necropsy is performed.

  • Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using appropriate statistical methods (e.g., maximum likelihood).

Conclusion

This compound is a potent and specific inhibitor of autotaxin with potential for further development. However, the current publicly available data on its safety and toxicity is extremely limited, consisting mainly of its in vitro potency and preliminary hazard warnings. To advance this compound as a potential therapeutic agent, a rigorous and systematic preclinical safety evaluation is imperative. This would involve a comprehensive suite of in vitro and in vivo studies to characterize its cytotoxic, genotoxic, and systemic effects, as well as its pharmacokinetic and pharmacodynamic properties. The frameworks and example protocols provided in this guide offer a roadmap for the necessary investigations to build a robust safety profile for this and other novel chemical entities.

References

(E/Z)-HA155 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Safety and Toxicity Profile of (E/Z)-HA155

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information on this compound is based on limited publicly available data, and this document should not be considered a complete safety and toxicity profile.

Introduction

This compound is a potent, boronic acid-based inhibitor of autotaxin (ATX), a secreted phosphodiesterase.[1][2][3] ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid LPA.[1][2][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and tumor progression, making ATX an attractive therapeutic target.[1][2][4]

Despite its potential as a pharmacological tool and therapeutic lead, there is a significant lack of comprehensive public data on the safety and toxicity profile of this compound. No in vivo animal or human clinical trial data has been reported.[1] This guide synthesizes the currently available information and provides a framework for the preclinical safety and toxicity evaluation of novel compounds like this compound, in line with standard practices in drug development.[5][6][7]

Known Information on this compound

The available information on this compound is primarily from its initial characterization as an ATX inhibitor and from safety data sheets (SDS) provided by chemical suppliers.

Mechanism of Action and Potency

HA155 acts as a competitive inhibitor of ATX.[8] The boronic acid moiety of HA155 is designed to target the threonine oxygen nucleophile within the catalytic site of ATX.[2][9] This interaction, along with the binding of its hydrophobic tail in the lipid-binding pocket, accounts for its high potency.[2][10]

Table 1: In Vitro Potency of HA155

ParameterValueSource
IC50 (ATX Inhibition)5.7 nM[4]
IC50 (ATX Inhibition)6 nM[9]
Hazard Identification

Safety data sheets for HA155 and its (E/Z) isomers provide preliminary hazard information.

Table 2: Summary of Hazard Statements for HA155

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[11]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[11]

The toxicological properties of this compound have not been thoroughly investigated.[12][13] Standard laboratory precautions, such as avoiding inhalation, and contact with skin and eyes, are recommended.[11][12]

Signaling Pathway and Potential Toxicities

Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.

ATX-LPA Signaling Pathway

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidyl- choline (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR activates HA155 This compound HA155->ATX inhibits GPCR G Protein Signaling LPAR->GPCR activates Downstream Downstream Effects: - Proliferation - Survival - Migration GPCR->Downstream leads to

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Inhibition of ATX by this compound is expected to decrease the production of LPA. Given the widespread roles of LPA, potential on-target toxicities could involve systems that rely on LPA signaling for normal function, such as the nervous system, cardiovascular system, and reproductive system. Off-target toxicities would depend on the interaction of this compound with other proteins, which is currently unknown.

Framework for Preclinical Safety and Toxicity Evaluation

A comprehensive preclinical safety evaluation is necessary to move a compound like this compound from a research tool to a potential clinical candidate.[5][14] This involves a battery of in vitro and in vivo tests.[6][15][16]

In Vitro Toxicology Workflow

In vitro assays are crucial for early-stage safety assessment, providing data on a compound's potential to cause cellular damage or interfere with specific biological processes.[17][18]

InVitro_Workflow start Test Compound (this compound) cytotoxicity cytotoxicity start->cytotoxicity genotoxicity genotoxicity start->genotoxicity herg herg start->herg cyp cyp start->cyp end Preliminary Safety Profile cytotoxicity->end genotoxicity->end herg->end cyp->end

Caption: A typical workflow for in vitro toxicology testing of a new chemical entity.

In Vivo Toxicology Workflow

In vivo studies in relevant animal models are required to understand the effects of a compound on a whole organism.[16][17]

InVivo_Workflow start Test Compound (this compound) pk_pd pk_pd start->pk_pd end Comprehensive Safety Profile for IND Submission acute acute pk_pd->acute repeated repeated acute->repeated safety_pharm safety_pharm repeated->safety_pharm special special safety_pharm->special special->end

Caption: A generalized workflow for in vivo preclinical safety evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of safety and toxicity studies. The following are example protocols for key assays that would be relevant for this compound.

Example Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Plate a relevant normal (non-cancerous) cell line (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Example Protocol: In Vivo Acute Toxicity (Up-and-Down Procedure)
  • Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer a single dose of this compound to one animal via the intended clinical route (e.g., oral gavage, intravenous injection). The starting dose is selected based on in vitro data and is typically a fraction of the expected toxic dose.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for a set period, usually 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Study Progression: Continue this sequential dosing of individual animals until at least four animals have been treated and the stopping criteria are met (e.g., three reversals in outcome).

  • Terminal Procedure: All surviving animals are observed for a total of 14 days. At the end of the study, a full necropsy is performed.

  • Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using appropriate statistical methods (e.g., maximum likelihood).

Conclusion

This compound is a potent and specific inhibitor of autotaxin with potential for further development. However, the current publicly available data on its safety and toxicity is extremely limited, consisting mainly of its in vitro potency and preliminary hazard warnings. To advance this compound as a potential therapeutic agent, a rigorous and systematic preclinical safety evaluation is imperative. This would involve a comprehensive suite of in vitro and in vivo studies to characterize its cytotoxic, genotoxic, and systemic effects, as well as its pharmacokinetic and pharmacodynamic properties. The frameworks and example protocols provided in this guide offer a roadmap for the necessary investigations to build a robust safety profile for this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-HA155 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a novel small molecule compound that has been identified as a potent activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway. Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of cancer biology, the sustained activation of the PERK-ATF4-CHOP arm of the UPR has been shown to induce apoptotic cell death, making PERK activators like this compound promising candidates for anti-cancer drug development.

These application notes provide a detailed overview of the experimental protocols for characterizing the effects of this compound in a cell culture setting. The protocols outlined below cover the assessment of cell viability, analysis of key signaling pathway components, and the evaluation of apoptosis induction.

Mechanism of Action: The PERK-ATF4-CHOP Signaling Pathway

This compound exerts its cytotoxic effects on cancer cells by inducing ER stress and activating the PERK branch of the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, most notably CCAAT-enhancer-binding protein homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). Sustained high levels of CHOP are critical for tipping the cellular balance from a pro-survival to a pro-apoptotic state.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Apoptosis Apoptosis PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Translates ATF4 ATF4 ATF4_mRNA->ATF4 CHOP_Gene CHOP Gene ATF4->CHOP_Gene Induces Transcription CHOP_mRNA CHOP mRNA CHOP_Gene->CHOP_mRNA Apoptosis Apoptosis CHOP_mRNA->Apoptosis HA155 This compound HA155->PERK Activates

Caption: The this compound-induced PERK-ATF4-CHOP signaling pathway leading to apoptosis.

Experimental Protocols

The following are representative protocols for evaluating the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Workflow:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control01.25 ± 0.08100%
This compound0.11.12 ± 0.0689.6%
This compound10.85 ± 0.0568.0%
This compound50.61 ± 0.0448.8%
This compound100.40 ± 0.0332.0%
This compound250.22 ± 0.0217.6%
This compound500.15 ± 0.0112.0%
Data are representative and should be determined experimentally.
Western Blot Analysis of PERK Pathway Activation

This protocol is for detecting the expression and phosphorylation status of key proteins in the PERK-ATF4-CHOP pathway.

Workflow:

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G H Analyze protein band intensity G->H

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities using image analysis software and normalize to a loading control like β-actin.

Data Presentation:

ProteinTreatment this compound (10 µM)Fold Change (vs. Control)
p-PERK24 hours3.5 ± 0.4
p-eIF2α12 hours4.2 ± 0.5
ATF424 hours5.1 ± 0.6
CHOP24 hours6.8 ± 0.7
Data are representative and should be determined experimentally.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell populations (viable, early apoptotic, late apoptotic, necrotic) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)60.5 ± 3.525.8 ± 2.813.7 ± 1.9
This compound (25 µM)35.1 ± 4.245.3 ± 3.919.6 ± 2.5
Data are representative and should be determined experimentally.

Conclusion

The protocols provided in these application notes offer a comprehensive framework for investigating the cellular effects of the PERK activator this compound. By systematically evaluating its impact on cell viability, key signaling pathways, and apoptosis, researchers can effectively characterize its potential as a novel anti-cancer agent. It is crucial to adapt and optimize these protocols for the specific cellular models and research questions being addressed.

Application Notes and Protocols for (E/Z)-HA155 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a novel small molecule compound that has been identified as a potent activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway. Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of cancer biology, the sustained activation of the PERK-ATF4-CHOP arm of the UPR has been shown to induce apoptotic cell death, making PERK activators like this compound promising candidates for anti-cancer drug development.

These application notes provide a detailed overview of the experimental protocols for characterizing the effects of this compound in a cell culture setting. The protocols outlined below cover the assessment of cell viability, analysis of key signaling pathway components, and the evaluation of apoptosis induction.

Mechanism of Action: The PERK-ATF4-CHOP Signaling Pathway

This compound exerts its cytotoxic effects on cancer cells by inducing ER stress and activating the PERK branch of the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, most notably CCAAT-enhancer-binding protein homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). Sustained high levels of CHOP are critical for tipping the cellular balance from a pro-survival to a pro-apoptotic state.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Apoptosis Apoptosis PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Translates ATF4 ATF4 ATF4_mRNA->ATF4 CHOP_Gene CHOP Gene ATF4->CHOP_Gene Induces Transcription CHOP_mRNA CHOP mRNA CHOP_Gene->CHOP_mRNA Apoptosis Apoptosis CHOP_mRNA->Apoptosis HA155 This compound HA155->PERK Activates

Caption: The this compound-induced PERK-ATF4-CHOP signaling pathway leading to apoptosis.

Experimental Protocols

The following are representative protocols for evaluating the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Workflow:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control01.25 ± 0.08100%
This compound0.11.12 ± 0.0689.6%
This compound10.85 ± 0.0568.0%
This compound50.61 ± 0.0448.8%
This compound100.40 ± 0.0332.0%
This compound250.22 ± 0.0217.6%
This compound500.15 ± 0.0112.0%
Data are representative and should be determined experimentally.
Western Blot Analysis of PERK Pathway Activation

This protocol is for detecting the expression and phosphorylation status of key proteins in the PERK-ATF4-CHOP pathway.

Workflow:

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G H Analyze protein band intensity G->H

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities using image analysis software and normalize to a loading control like β-actin.

Data Presentation:

ProteinTreatment this compound (10 µM)Fold Change (vs. Control)
p-PERK24 hours3.5 ± 0.4
p-eIF2α12 hours4.2 ± 0.5
ATF424 hours5.1 ± 0.6
CHOP24 hours6.8 ± 0.7
Data are representative and should be determined experimentally.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell populations (viable, early apoptotic, late apoptotic, necrotic) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)60.5 ± 3.525.8 ± 2.813.7 ± 1.9
This compound (25 µM)35.1 ± 4.245.3 ± 3.919.6 ± 2.5
Data are representative and should be determined experimentally.

Conclusion

The protocols provided in these application notes offer a comprehensive framework for investigating the cellular effects of the PERK activator this compound. By systematically evaluating its impact on cell viability, key signaling pathways, and apoptosis, researchers can effectively characterize its potential as a novel anti-cancer agent. It is crucial to adapt and optimize these protocols for the specific cellular models and research questions being addressed.

Application Notes and Protocols for (E/Z)-HA155 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is critically involved in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including solid tumors. These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound and related autotaxin inhibitors in preclinical animal models, offering guidance for the design of future in vivo studies.

Mechanism of Action: The Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid mediator LPA. LPA then binds to a series of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR HA155 This compound HA155->ATX inhibits Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling

Figure 1: Simplified signaling pathway of the Autotaxin-LPA axis and the inhibitory action of this compound.

Data Presentation: Dosage and Administration of Autotaxin Inhibitors in Animal Models

While specific in vivo dosage and administration data for this compound in cancer models are not yet publicly available, studies on other potent autotaxin inhibitors in similar preclinical settings provide valuable guidance. The following tables summarize the key experimental parameters from studies on related ATX inhibitors.

Table 1: Oral Administration of Autotaxin Inhibitors in Mouse Cancer Models

CompoundAnimal ModelCancer TypeDosageAdministration RouteFrequencyVehicleReference
GLPG1690Syngeneic orthotopic 4T1 mouse modelBreast Cancer100 mg/kgOral gavageEvery 12 hoursNot specified[3]
IOA-289Syngeneic orthotopic E0771 mouse modelBreast Cancer100 mg/kgOral gavageTwice daily0.5% methyl cellulose (B213188)[4][5]
BrP-LPAOrthotopic xenograft (MDA-MB-231 cells)Breast Cancer3 mg/kgNot specifiedNot specifiedNot specified[6]

Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors in Mice

CompoundAnimal ModelDosageEffectReference
IOA-289CD1 mice3, 10, or 30 mg/kg (single dose)Dose-dependent reduction of circulating LPA C18:2[7]

Experimental Protocols

Based on the available data for structurally and functionally similar autotaxin inhibitors, the following protocols can be adapted for the in vivo evaluation of this compound in cancer models.

Protocol 1: Evaluation of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model

This protocol is adapted from studies using GLPG1690 and IOA-289.[3][4][5]

1. Animal Model:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

  • Inject 1 x 106 4T1 (for BALB/c) or E0771 (for C57BL/6) breast cancer cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.

3. This compound Formulation:

  • Prepare a suspension of this compound in a vehicle such as 0.5% methyl cellulose in sterile water. Sonication may be required to achieve a uniform suspension.

4. Dosage and Administration:

  • Based on effective doses of other ATX inhibitors, a starting dose range of 50-100 mg/kg administered by oral gavage twice daily is recommended.

  • A dose-response study is advised to determine the optimal therapeutic dose.

  • Treatment should commence when tumors reach a palpable size (e.g., 50-100 mm³).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, collect tumors for histological and immunohistochemical analysis (e.g., markers of proliferation, apoptosis, and fibrosis).

  • Collect plasma samples to measure LPA levels as a pharmacodynamic marker of ATX inhibition.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Select Animal Model (e.g., BALB/c mice) B Tumor Cell Inoculation (e.g., 4T1 cells in mammary fat pad) A->B C Tumor Growth to Palpable Size B->C D Randomize into Treatment Groups (Vehicle vs. This compound) C->D E Administer this compound (e.g., 100 mg/kg, oral gavage, twice daily) D->E F Monitor Tumor Growth and Animal Health E->F G Endpoint Analysis (Tumor weight, histology, plasma LPA levels) F->G

Figure 2: General experimental workflow for evaluating this compound in a mouse cancer model.
Protocol 2: Evaluation of this compound in a Human Tumor Xenograft Model

This protocol provides a general framework for assessing this compound in immunodeficient mice bearing human tumors.

1. Animal Model:

  • Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

  • Subcutaneously inject 1 x 107 human cancer cells (e.g., MDA-MB-231 for breast cancer) in 100 µL of PBS into the flank of each mouse.

3. This compound Formulation and Administration:

  • Follow the formulation and administration guidelines as described in Protocol 1. A dose range of 3-100 mg/kg can be explored, informed by the potency of the compound and the specific cancer model.

4. Monitoring and Endpoints:

  • Similar to Protocol 1, monitor tumor growth, animal health, and collect relevant samples for analysis at the study endpoint.

Logical Relationships in Preclinical In Vivo Studies

The successful design and execution of in vivo studies with this compound require careful consideration of several interconnected factors.

logical_relationships Dose Dosage Efficacy Therapeutic Efficacy Dose->Efficacy Toxicity Toxicity Dose->Toxicity Schedule Dosing Schedule Schedule->Efficacy Schedule->Toxicity Route Administration Route PKPD Pharmacokinetics/ Pharmacodynamics Route->PKPD Formulation Drug Formulation Formulation->PKPD AnimalModel Animal Model AnimalModel->Efficacy Efficacy->Toxicity PKPD->Dose PKPD->Schedule

Figure 3: Interconnected factors influencing the outcome of in vivo studies with this compound.

Conclusion

This compound, as a potent autotaxin inhibitor, holds significant promise as a novel anti-cancer agent. While direct in vivo data for this specific compound in cancer models is still emerging, the extensive research on other ATX inhibitors provides a solid foundation for designing robust preclinical studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in various animal models of cancer. Careful consideration of dosage, administration route, formulation, and choice of animal model will be crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for (E/Z)-HA155 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is critically involved in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including solid tumors. These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound and related autotaxin inhibitors in preclinical animal models, offering guidance for the design of future in vivo studies.

Mechanism of Action: The Autotaxin-LPA Signaling Pathway

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator LPA. LPA then binds to a series of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR HA155 This compound HA155->ATX inhibits Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling

Figure 1: Simplified signaling pathway of the Autotaxin-LPA axis and the inhibitory action of this compound.

Data Presentation: Dosage and Administration of Autotaxin Inhibitors in Animal Models

While specific in vivo dosage and administration data for this compound in cancer models are not yet publicly available, studies on other potent autotaxin inhibitors in similar preclinical settings provide valuable guidance. The following tables summarize the key experimental parameters from studies on related ATX inhibitors.

Table 1: Oral Administration of Autotaxin Inhibitors in Mouse Cancer Models

CompoundAnimal ModelCancer TypeDosageAdministration RouteFrequencyVehicleReference
GLPG1690Syngeneic orthotopic 4T1 mouse modelBreast Cancer100 mg/kgOral gavageEvery 12 hoursNot specified[3]
IOA-289Syngeneic orthotopic E0771 mouse modelBreast Cancer100 mg/kgOral gavageTwice daily0.5% methyl cellulose[4][5]
BrP-LPAOrthotopic xenograft (MDA-MB-231 cells)Breast Cancer3 mg/kgNot specifiedNot specifiedNot specified[6]

Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors in Mice

CompoundAnimal ModelDosageEffectReference
IOA-289CD1 mice3, 10, or 30 mg/kg (single dose)Dose-dependent reduction of circulating LPA C18:2[7]

Experimental Protocols

Based on the available data for structurally and functionally similar autotaxin inhibitors, the following protocols can be adapted for the in vivo evaluation of this compound in cancer models.

Protocol 1: Evaluation of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model

This protocol is adapted from studies using GLPG1690 and IOA-289.[3][4][5]

1. Animal Model:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

  • Inject 1 x 106 4T1 (for BALB/c) or E0771 (for C57BL/6) breast cancer cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.

3. This compound Formulation:

  • Prepare a suspension of this compound in a vehicle such as 0.5% methyl cellulose in sterile water. Sonication may be required to achieve a uniform suspension.

4. Dosage and Administration:

  • Based on effective doses of other ATX inhibitors, a starting dose range of 50-100 mg/kg administered by oral gavage twice daily is recommended.

  • A dose-response study is advised to determine the optimal therapeutic dose.

  • Treatment should commence when tumors reach a palpable size (e.g., 50-100 mm³).

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, collect tumors for histological and immunohistochemical analysis (e.g., markers of proliferation, apoptosis, and fibrosis).

  • Collect plasma samples to measure LPA levels as a pharmacodynamic marker of ATX inhibition.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Select Animal Model (e.g., BALB/c mice) B Tumor Cell Inoculation (e.g., 4T1 cells in mammary fat pad) A->B C Tumor Growth to Palpable Size B->C D Randomize into Treatment Groups (Vehicle vs. This compound) C->D E Administer this compound (e.g., 100 mg/kg, oral gavage, twice daily) D->E F Monitor Tumor Growth and Animal Health E->F G Endpoint Analysis (Tumor weight, histology, plasma LPA levels) F->G

Figure 2: General experimental workflow for evaluating this compound in a mouse cancer model.
Protocol 2: Evaluation of this compound in a Human Tumor Xenograft Model

This protocol provides a general framework for assessing this compound in immunodeficient mice bearing human tumors.

1. Animal Model:

  • Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

  • Subcutaneously inject 1 x 107 human cancer cells (e.g., MDA-MB-231 for breast cancer) in 100 µL of PBS into the flank of each mouse.

3. This compound Formulation and Administration:

  • Follow the formulation and administration guidelines as described in Protocol 1. A dose range of 3-100 mg/kg can be explored, informed by the potency of the compound and the specific cancer model.

4. Monitoring and Endpoints:

  • Similar to Protocol 1, monitor tumor growth, animal health, and collect relevant samples for analysis at the study endpoint.

Logical Relationships in Preclinical In Vivo Studies

The successful design and execution of in vivo studies with this compound require careful consideration of several interconnected factors.

logical_relationships Dose Dosage Efficacy Therapeutic Efficacy Dose->Efficacy Toxicity Toxicity Dose->Toxicity Schedule Dosing Schedule Schedule->Efficacy Schedule->Toxicity Route Administration Route PKPD Pharmacokinetics/ Pharmacodynamics Route->PKPD Formulation Drug Formulation Formulation->PKPD AnimalModel Animal Model AnimalModel->Efficacy Efficacy->Toxicity PKPD->Dose PKPD->Schedule

Figure 3: Interconnected factors influencing the outcome of in vivo studies with this compound.

Conclusion

This compound, as a potent autotaxin inhibitor, holds significant promise as a novel anti-cancer agent. While direct in vivo data for this specific compound in cancer models is still emerging, the extensive research on other ATX inhibitors provides a solid foundation for designing robust preclinical studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in various animal models of cancer. Careful consideration of dosage, administration route, formulation, and choice of animal model will be crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for (E/Z)-HA155 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in endoplasmic reticulum (ER) stress.[1] In various cancer cell lines, inhibition of GRP78's ATPase activity by HA155 has been shown to induce ER stress, leading to decreased cell viability, inhibition of proliferation, and induction of apoptosis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cells.

Note on (E/Z) Isomerism: this compound is designated as a mixture of E and Z isomers, which are stereoisomers arising from restricted rotation around a double bond. Different isomers of a compound can exhibit distinct biological activities. While the available literature primarily discusses the effects of "HA155," further investigation into the synthesis and purification of individual E and Z isomers and a comparative analysis of their bioactivities is recommended for a more comprehensive understanding of the structure-activity relationship.

Data Presentation

The following tables summarize the dose- and time-dependent effects of HA155 on the viability of various lung cancer cell lines, as determined by the CCK-8 assay.

Table 1: Dose-Dependent Effect of HA155 on Cell Viability

Cell LineHA155 Concentration (µM)Cell Viability (%)
A549 0100
2~85
4~70
6~55
8~45
10~40
H460 0100
2~90
4~80
6~65
8~50
10~45
H1975 0100
2~95
4~85
6~75
8~60
10~50

Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]

Table 2: Time-Dependent Effect of 10 µM HA155 on Cell Viability

Cell LineTreatment Time (hours)Cell Viability (%)
A549 0100
12~80
24~60
48~40
H460 0100
12~85
24~65
48~45
H1975 0100
12~90
24~70
48~50

Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]

Signaling Pathway

This compound treatment induces ER stress and activates the Unfolded Protein Response (UPR) pathway. This is initiated by the inhibition of GRP78, which then releases its hold on three key ER stress sensors: PERK, IRE1α, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus HA155 This compound GRP78 GRP78/BiP HA155->GRP78 Inhibits ATPase activity PERK_inactive PERK GRP78->PERK_inactive IRE1_inactive IRE1α GRP78->IRE1_inactive ATF6_inactive ATF6 GRP78->ATF6_inactive UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Sequesters PERK_active p-PERK PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active p-IRE1α IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_active Cleaved ATF6 ATF6_inactive->ATF6_active Translocation to Golgi & Cleavage eIF2a eIF2α PERK_active->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1_active->XBP1_u Slices CHOP CHOP ATF6_active->CHOP Transcriptional Upregulation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CellCycleArrest Cell Cycle Arrest p_eIF2a->CellCycleArrest ATF4->CHOP Transcriptional Upregulation Apoptosis Apoptosis CHOP->Apoptosis XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->Apoptosis

Caption: this compound induced Unfolded Protein Response pathway.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.

Materials:

  • Cancer cell lines (e.g., A549, H460, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired time C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Caption: CCK-8 cell viability assay workflow.

Cell Proliferation Assay (EdU Assay)

This protocol describes the use of the 5-ethynyl-2´-deoxyuridine (EdU) assay to measure DNA synthesis and cell proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Coverslips in a 24-well plate

  • This compound stock solution

  • EdU labeling solution (10 µM)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Add EdU labeling solution to a final concentration of 10 µM and incubate for 2 hours.

  • Wash the cells with PBS.

  • Fix the cells with fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells.

EdU_Workflow A Seed & treat cells with this compound B Label with EdU A->B C Fix and Permeabilize B->C D Click-iT® reaction C->D E Counterstain nuclei D->E F Fluorescence Microscopy E->F G Quantify EdU-positive cells F->G

Caption: EdU cell proliferation assay workflow.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PE

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow A Seed & treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic populations F->G

Caption: Annexin V/PI apoptosis assay workflow.

References

Application Notes and Protocols for (E/Z)-HA155 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in endoplasmic reticulum (ER) stress.[1] In various cancer cell lines, inhibition of GRP78's ATPase activity by HA155 has been shown to induce ER stress, leading to decreased cell viability, inhibition of proliferation, and induction of apoptosis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cells.

Note on (E/Z) Isomerism: this compound is designated as a mixture of E and Z isomers, which are stereoisomers arising from restricted rotation around a double bond. Different isomers of a compound can exhibit distinct biological activities. While the available literature primarily discusses the effects of "HA155," further investigation into the synthesis and purification of individual E and Z isomers and a comparative analysis of their bioactivities is recommended for a more comprehensive understanding of the structure-activity relationship.

Data Presentation

The following tables summarize the dose- and time-dependent effects of HA155 on the viability of various lung cancer cell lines, as determined by the CCK-8 assay.

Table 1: Dose-Dependent Effect of HA155 on Cell Viability

Cell LineHA155 Concentration (µM)Cell Viability (%)
A549 0100
2~85
4~70
6~55
8~45
10~40
H460 0100
2~90
4~80
6~65
8~50
10~45
H1975 0100
2~95
4~85
6~75
8~60
10~50

Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]

Table 2: Time-Dependent Effect of 10 µM HA155 on Cell Viability

Cell LineTreatment Time (hours)Cell Viability (%)
A549 0100
12~80
24~60
48~40
H460 0100
12~85
24~65
48~45
H1975 0100
12~90
24~70
48~50

Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]

Signaling Pathway

This compound treatment induces ER stress and activates the Unfolded Protein Response (UPR) pathway. This is initiated by the inhibition of GRP78, which then releases its hold on three key ER stress sensors: PERK, IRE1α, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus HA155 This compound GRP78 GRP78/BiP HA155->GRP78 Inhibits ATPase activity PERK_inactive PERK GRP78->PERK_inactive IRE1_inactive IRE1α GRP78->IRE1_inactive ATF6_inactive ATF6 GRP78->ATF6_inactive UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Sequesters PERK_active p-PERK PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active p-IRE1α IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_active Cleaved ATF6 ATF6_inactive->ATF6_active Translocation to Golgi & Cleavage eIF2a eIF2α PERK_active->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1_active->XBP1_u Slices CHOP CHOP ATF6_active->CHOP Transcriptional Upregulation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CellCycleArrest Cell Cycle Arrest p_eIF2a->CellCycleArrest ATF4->CHOP Transcriptional Upregulation Apoptosis Apoptosis CHOP->Apoptosis XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->Apoptosis

Caption: this compound induced Unfolded Protein Response pathway.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.

Materials:

  • Cancer cell lines (e.g., A549, H460, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired time C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Caption: CCK-8 cell viability assay workflow.

Cell Proliferation Assay (EdU Assay)

This protocol describes the use of the 5-ethynyl-2´-deoxyuridine (EdU) assay to measure DNA synthesis and cell proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Coverslips in a 24-well plate

  • This compound stock solution

  • EdU labeling solution (10 µM)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Add EdU labeling solution to a final concentration of 10 µM and incubate for 2 hours.

  • Wash the cells with PBS.

  • Fix the cells with fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells.

EdU_Workflow A Seed & treat cells with this compound B Label with EdU A->B C Fix and Permeabilize B->C D Click-iT® reaction C->D E Counterstain nuclei D->E F Fluorescence Microscopy E->F G Quantify EdU-positive cells F->G

Caption: EdU cell proliferation assay workflow.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PE

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow A Seed & treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic populations F->G

Caption: Annexin V/PI apoptosis assay workflow.

References

Unraveling (E/Z)-HA155: From Synthesis to Cellular Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synthesis and application of novel chemical probes is paramount. This document provides a detailed overview of (E/Z)-HA155, a compound identified as a potent inhibitor of autotaxin, and outlines experimental protocols for its application in a research setting. Notably, the identifier "HA155" has been associated in some literature with the activation of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK); however, the compound for which a detailed chemical structure and synthesis protocol is publicly available is a potent autotaxin inhibitor.

This application note will focus on the synthesis and purification of the autotaxin inhibitor this compound (CAS No. 1229652-22-5) and provide protocols for its use in studying the PERK signaling pathway, a critical component of the unfolded protein response (UPR).

Chemical Profile and Synthesis

This compound is a boronic acid-based compound that has demonstrated high potency in inhibiting autotaxin, with an IC50 value of 5.7 nM, by selectively binding to its catalytic threonine.[1][2]

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid
CAS Number 1229652-22-5
Molecular Formula C24H19BFNO5S
Molecular Weight 463.29 g/mol
Appearance Solid powder
Purity >98%

Data sourced from MedKoo Biosciences.[1]

Purification Techniques

The purification of the final compound is critical to ensure high purity for biological assays. Common techniques employed for the purification of compounds like this compound include:

  • Flash Column Chromatography: This is a primary method for purifying crude reaction mixtures. A silica (B1680970) gel stationary phase is typically used with a gradient of organic solvents, such as ethyl acetate (B1210297) and hexanes, to separate the desired product from byproducts and unreacted starting materials.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline and pure product.

The purity of the final compound is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Application in Cellular Assays: Investigating the PERK Signaling Pathway

Although this compound is a documented autotaxin inhibitor, the interest in "HA155" as a PERK activator warrants providing a protocol for investigating its effects on the PERK signaling pathway. This pathway is a central arm of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress.[3][4][5]

PERK Signaling Pathway

Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

PERK_Signaling_Pathway PERK Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP PERK_dimer PERK Dimerization & Autophosphorylation p_eIF2a p-eIF2α PERK_dimer->p_eIF2a Phosphorylation BiP->PERK_dimer Dissociation Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation ATF4 ATF4 ATF4_Translation->ATF4 Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4->Target_Genes Transcription

PERK Signaling Pathway Diagram
Experimental Workflow: Cell-Based Assay for PERK Activation

This protocol describes a general workflow to assess the ability of a test compound like this compound to activate the PERK pathway in a cell-based assay.

Experimental_Workflow Experimental Workflow for PERK Activation Assay Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) Compound_Treatment 2. Compound Treatment - this compound (Test) - Thapsigargin (Positive Control) - DMSO (Vehicle Control) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) Compound_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis

Workflow for PERK Activation Assay

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293T, HeLa, or a researcher-specific line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.

    • Prepare a positive control (e.g., Thapsigargin, a known ER stress inducer) and a vehicle control (DMSO).

  • Compound Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the test compound, positive control, or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key PERK pathway proteins:

      • Phospho-PERK (Thr980)

      • Total PERK

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • CHOP

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of target proteins to the loading control.

    • Compare the effects of this compound treatment to the vehicle and positive controls.

Table 2: Reagents and Suggested Concentrations for PERK Activation Assay

ReagentSupplierPurposeSuggested Concentration
This compoundMedKoo BiosciencesTest Compound0.1 - 10 µM (titration recommended)
ThapsigarginSigma-AldrichPositive Control1 µM
DMSOSigma-AldrichVehicle Control<0.1%
Primary AntibodiesCell Signaling Tech.Protein DetectionAs per manufacturer's instructions
Secondary AntibodiesCell Signaling Tech.Signal AmplificationAs per manufacturer's instructions

This comprehensive guide provides researchers with the necessary information to understand the chemical nature of this compound and to design and execute experiments to investigate its biological activity, particularly in the context of the PERK signaling pathway.

References

Unraveling (E/Z)-HA155: From Synthesis to Cellular Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synthesis and application of novel chemical probes is paramount. This document provides a detailed overview of (E/Z)-HA155, a compound identified as a potent inhibitor of autotaxin, and outlines experimental protocols for its application in a research setting. Notably, the identifier "HA155" has been associated in some literature with the activation of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK); however, the compound for which a detailed chemical structure and synthesis protocol is publicly available is a potent autotaxin inhibitor.

This application note will focus on the synthesis and purification of the autotaxin inhibitor this compound (CAS No. 1229652-22-5) and provide protocols for its use in studying the PERK signaling pathway, a critical component of the unfolded protein response (UPR).

Chemical Profile and Synthesis

This compound is a boronic acid-based compound that has demonstrated high potency in inhibiting autotaxin, with an IC50 value of 5.7 nM, by selectively binding to its catalytic threonine.[1][2]

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid
CAS Number 1229652-22-5
Molecular Formula C24H19BFNO5S
Molecular Weight 463.29 g/mol
Appearance Solid powder
Purity >98%

Data sourced from MedKoo Biosciences.[1]

Purification Techniques

The purification of the final compound is critical to ensure high purity for biological assays. Common techniques employed for the purification of compounds like this compound include:

  • Flash Column Chromatography: This is a primary method for purifying crude reaction mixtures. A silica gel stationary phase is typically used with a gradient of organic solvents, such as ethyl acetate and hexanes, to separate the desired product from byproducts and unreacted starting materials.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline and pure product.

The purity of the final compound is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Application in Cellular Assays: Investigating the PERK Signaling Pathway

Although this compound is a documented autotaxin inhibitor, the interest in "HA155" as a PERK activator warrants providing a protocol for investigating its effects on the PERK signaling pathway. This pathway is a central arm of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress.[3][4][5]

PERK Signaling Pathway

Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

PERK_Signaling_Pathway PERK Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP PERK_dimer PERK Dimerization & Autophosphorylation p_eIF2a p-eIF2α PERK_dimer->p_eIF2a Phosphorylation BiP->PERK_dimer Dissociation Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation ATF4 ATF4 ATF4_Translation->ATF4 Target_Genes Target Gene Expression (e.g., CHOP, GADD34) ATF4->Target_Genes Transcription

PERK Signaling Pathway Diagram
Experimental Workflow: Cell-Based Assay for PERK Activation

This protocol describes a general workflow to assess the ability of a test compound like this compound to activate the PERK pathway in a cell-based assay.

Experimental_Workflow Experimental Workflow for PERK Activation Assay Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) Compound_Treatment 2. Compound Treatment - this compound (Test) - Thapsigargin (Positive Control) - DMSO (Vehicle Control) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) Compound_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis

Workflow for PERK Activation Assay

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293T, HeLa, or a researcher-specific line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.

    • Prepare a positive control (e.g., Thapsigargin, a known ER stress inducer) and a vehicle control (DMSO).

  • Compound Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the test compound, positive control, or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key PERK pathway proteins:

      • Phospho-PERK (Thr980)

      • Total PERK

      • Phospho-eIF2α (Ser51)

      • Total eIF2α

      • ATF4

      • CHOP

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of target proteins to the loading control.

    • Compare the effects of this compound treatment to the vehicle and positive controls.

Table 2: Reagents and Suggested Concentrations for PERK Activation Assay

ReagentSupplierPurposeSuggested Concentration
This compoundMedKoo BiosciencesTest Compound0.1 - 10 µM (titration recommended)
ThapsigarginSigma-AldrichPositive Control1 µM
DMSOSigma-AldrichVehicle Control<0.1%
Primary AntibodiesCell Signaling Tech.Protein DetectionAs per manufacturer's instructions
Secondary AntibodiesCell Signaling Tech.Signal AmplificationAs per manufacturer's instructions

This comprehensive guide provides researchers with the necessary information to understand the chemical nature of this compound and to design and execute experiments to investigate its biological activity, particularly in the context of the PERK signaling pathway.

References

Application Notes and Protocols for the Quantification of (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a promising small molecule with potential therapeutic applications. As with any drug development candidate, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of the E and Z isomers of HA155 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a potential signaling pathway influenced by HA155.

I. Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of small molecules. The following protocol is optimized for the separation and quantification of this compound isomers.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • (E)-HA155 and (Z)-HA155 reference standards.

  • Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 70
    12.0 95
    15.0 95
    15.1 30

    | 20.0 | 30 |

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-HA155 and (Z)-HA155 reference standards in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) should be subjected to protein precipitation with three volumes of cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is then evaporated to dryness and reconstituted in the initial mobile phase conditions.

Data Presentation: HPLC-UV Method Validation Summary
Parameter(E)-HA155(Z)-HA155
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.30.3
Limit of Quantification (LOQ) (µg/mL) 1.01.0
Intra-day Precision (%RSD) < 2%< 2%
Inter-day Precision (%RSD) < 3%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

II. Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • (E)-HA155 and (Z)-HA155 reference standards.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound.

2. LC and MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    3.0 80
    4.0 95
    5.0 95
    5.1 20

    | 7.0 | 20 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (E)-HA155: Precursor ion > Product ion 1, Product ion 2

    • (Z)-HA155: Precursor ion > Product ion 1, Product ion 2

    • Internal Standard: Precursor ion > Product ion

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): As described for the HPLC-UV method.

  • Calibration Standards: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate biological matrix.

  • Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up to minimize matrix effects. The specific SPE protocol will depend on the matrix.

Data Presentation: LC-MS/MS Method Validation Summary
Parameter(E)-HA155(Z)-HA155
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (ng/mL) 0.30.3
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 7%< 7%
Accuracy (% Recovery) 95 - 105%96 - 104%
Matrix Effect (%) 92 - 108%93 - 107%

III. Signaling Pathway and Experimental Workflow Diagrams

To understand the biological context of this compound's action, it is essential to visualize its potential interactions within cellular signaling pathways. The following diagrams illustrate a hypothetical signaling cascade that could be modulated by HA155 and the general experimental workflows for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation HPLC Workflow SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE LC-MS/MS Workflow Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation HPLC HPLC-UV Analysis Evaporation->HPLC LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TranscriptionFactor Transcription Factor mTOR->TranscriptionFactor HA155 This compound HA155->Akt Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by this compound.

Application Notes and Protocols for the Quantification of (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a promising small molecule with potential therapeutic applications. As with any drug development candidate, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of the E and Z isomers of HA155 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a potential signaling pathway influenced by HA155.

I. Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of small molecules. The following protocol is optimized for the separation and quantification of this compound isomers.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • (E)-HA155 and (Z)-HA155 reference standards.

  • Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 70
    12.0 95
    15.0 95
    15.1 30

    | 20.0 | 30 |

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-HA155 and (Z)-HA155 reference standards in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) should be subjected to protein precipitation with three volumes of cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is then evaporated to dryness and reconstituted in the initial mobile phase conditions.

Data Presentation: HPLC-UV Method Validation Summary
Parameter(E)-HA155(Z)-HA155
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.30.3
Limit of Quantification (LOQ) (µg/mL) 1.01.0
Intra-day Precision (%RSD) < 2%< 2%
Inter-day Precision (%RSD) < 3%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%

II. Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • (E)-HA155 and (Z)-HA155 reference standards.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound.

2. LC and MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    3.0 80
    4.0 95
    5.0 95
    5.1 20

    | 7.0 | 20 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (E)-HA155: Precursor ion > Product ion 1, Product ion 2

    • (Z)-HA155: Precursor ion > Product ion 1, Product ion 2

    • Internal Standard: Precursor ion > Product ion

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): As described for the HPLC-UV method.

  • Calibration Standards: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate biological matrix.

  • Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up to minimize matrix effects. The specific SPE protocol will depend on the matrix.

Data Presentation: LC-MS/MS Method Validation Summary
Parameter(E)-HA155(Z)-HA155
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (ng/mL) 0.30.3
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 7%< 7%
Accuracy (% Recovery) 95 - 105%96 - 104%
Matrix Effect (%) 92 - 108%93 - 107%

III. Signaling Pathway and Experimental Workflow Diagrams

To understand the biological context of this compound's action, it is essential to visualize its potential interactions within cellular signaling pathways. The following diagrams illustrate a hypothetical signaling cascade that could be modulated by HA155 and the general experimental workflows for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation HPLC Workflow SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE LC-MS/MS Workflow Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation HPLC HPLC-UV Analysis Evaporation->HPLC LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TranscriptionFactor Transcription Factor mTOR->TranscriptionFactor HA155 This compound HA155->Akt Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by this compound.

Application Notes and Protocols for (E/Z)-HA155 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and specific small molecule inhibitor of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78 or HSPA5.[1][2] BiP is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[3] In many cancer cells, the UPR is constitutively activated to manage the high load of misfolded proteins resulting from rapid proliferation and altered metabolism. By inhibiting the ATPase activity of BiP, this compound induces ER stress, leading to cancer cell death through the concomitant induction of apoptosis and autophagy.[1][2][3] This makes this compound a promising candidate for cancer therapy, particularly in aggressive and treatment-resistant tumors like melanoma.[2][3] High-throughput screening (HTS) plays a crucial role in identifying and characterizing compounds like this compound that modulate ER stress pathways. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.

Mechanism of Action: Induction of the Unfolded Protein Response

Under normal conditions, BiP binds to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. An accumulation of unfolded or misfolded proteins in the ER causes BiP to dissociate from these sensors to assist in protein folding. This dissociation activates the three branches of the UPR, which collectively aim to restore ER homeostasis. However, if the ER stress is prolonged or severe, the UPR will instead trigger apoptosis. This compound's inhibition of BiP's ATPase activity mimics this accumulation of unfolded proteins, leading to a robust and sustained activation of the UPR and subsequent cell death in cancer cells that are reliant on this pathway for survival.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus BiP BiP/GRP78 PERK_inactive PERK BiP->PERK_inactive keeps inactive IRE1a_inactive IRE1α BiP->IRE1a_inactive keeps inactive ATF6_inactive ATF6 BiP->ATF6_inactive keeps inactive UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP sequesters PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved translocates to Golgi & is cleaved eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1a_active->XBP1u splices JNK JNK IRE1a_active->JNK activates UPRE UPR Target Genes (e.g., chaperones) ATF6_cleaved->UPRE eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation ProteinSynthesis_down ↓ Protein Synthesis eIF2a_p->ProteinSynthesis_down ATF4->UPRE Apoptosis_genes Apoptotic Genes (e.g., CHOP) ATF4->Apoptosis_genes Autophagy Autophagy ATF4->Autophagy XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->UPRE Apoptosis Apoptosis JNK->Apoptosis Apoptosis_genes->Apoptosis HA155 This compound HA155->BiP inhibits ATPase activity

Caption: The Unfolded Protein Response (UPR) pathway activated by this compound.

Quantitative Data Summary

The following table summarizes representative IC50 values for this compound and other BiP inhibitors in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for high-throughput screening assays.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundA375Melanoma1-2.5[1]
This compoundBRAF-inhibitor resistant Melanoma cellsMelanomaNot specified, but high efficacy[1][2]
VH1019 (a GRP78 inhibitor)MCF-7Breast Cancer12.7

Experimental Protocols

High-Throughput Screening Workflow for BiP/GRP78 Inhibitors

The following diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of BiP/GRP78, such as this compound.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening Screening cluster_Detection Signal Detection cluster_Analysis Data Analysis Plate_Cells Plate cells in 384-well plates Dispense_Compounds Dispense compounds (e.g., this compound) to cells Plate_Cells->Dispense_Compounds Compound_Plate Prepare compound library plates Compound_Plate->Dispense_Compounds Incubate Incubate for a defined period (e.g., 24-72h) Dispense_Compounds->Incubate Add_Reagent Add detection reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Incubate_Short Short incubation Add_Reagent->Incubate_Short Read_Plate Read luminescence on a plate reader Incubate_Short->Read_Plate Calculate_Z Calculate Z' factor and % inhibition Read_Plate->Calculate_Z Identify_Hits Identify primary hits Calculate_Z->Identify_Hits Dose_Response Perform dose-response and IC50 determination Identify_Hits->Dose_Response Confirm_Hits Confirm hits with orthogonal assays Dose_Response->Confirm_Hits

Caption: High-throughput screening workflow for BiP/GRP78 inhibitors.

Protocol 1: Cell Viability HTS Assay Using a Luminescence-Based Readout

This protocol is designed to identify compounds that reduce the viability of cancer cells, a primary effect of BiP inhibition.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 384-well white, clear-bottom assay plates

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the compound library and controls in culture medium. The final concentration of DMSO should be kept below 0.5%.

    • Using an automated liquid handler, transfer 10 µL of the compound dilutions to the corresponding wells of the cell plates.

    • Include wells with cells treated with a known concentration of this compound as a positive control for inhibition and wells with cells treated with DMSO as a negative control (100% viability).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO-treated controls.

    • Determine the Z' factor to assess the quality of the assay.

    • Identify hits based on a predefined threshold of viability reduction.

    • Perform dose-response curves for hit compounds to determine their IC50 values.

Protocol 2: GRP78 Promoter-Driven Reporter HTS Assay

This protocol is a more direct measure of ER stress induction by screening for compounds that activate the GRP78 promoter.

Materials:

  • A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of the GRP78 promoter.

  • Complete cell culture medium with appropriate selection antibiotics.

  • 384-well assay plates.

  • This compound (as a positive control).

  • Thapsigargin or Tunicamycin (as alternative positive controls for ER stress induction).

  • DMSO (as a negative control).

  • Compound library.

  • Luciferase or β-lactamase assay reagent.

  • Luminometer or fluorescence plate reader.

Methodology:

  • Cell Seeding:

    • Seed the reporter cell line in 384-well plates as described in Protocol 1.

  • Compound Addition:

    • Add the compound library and controls to the cell plates as described in Protocol 1.

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This shorter incubation time is often sufficient to detect promoter activation.

  • Assay Readout:

    • Equilibrate the plates and the appropriate reporter assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate as required to allow for the enzymatic reaction to proceed.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a measure of cell viability (e.g., from a multiplexed assay) to exclude cytotoxic compounds that may interfere with the reporter signal.

    • Calculate the fold activation of the GRP78 promoter relative to the DMSO-treated controls.

    • Identify hits that significantly activate the reporter gene.

    • Confirm hits in secondary assays to validate their mechanism of action.

Conclusion

This compound is a valuable tool compound for studying the role of BiP/GRP78 and the UPR in cancer biology. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel BiP inhibitors. By employing these methods, researchers can accelerate the discovery of new therapeutic agents that target the ER stress response in cancer and other diseases.

References

Application Notes and Protocols for (E/Z)-HA155 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and specific small molecule inhibitor of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78 or HSPA5.[1][2] BiP is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[3] In many cancer cells, the UPR is constitutively activated to manage the high load of misfolded proteins resulting from rapid proliferation and altered metabolism. By inhibiting the ATPase activity of BiP, this compound induces ER stress, leading to cancer cell death through the concomitant induction of apoptosis and autophagy.[1][2][3] This makes this compound a promising candidate for cancer therapy, particularly in aggressive and treatment-resistant tumors like melanoma.[2][3] High-throughput screening (HTS) plays a crucial role in identifying and characterizing compounds like this compound that modulate ER stress pathways. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.

Mechanism of Action: Induction of the Unfolded Protein Response

Under normal conditions, BiP binds to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. An accumulation of unfolded or misfolded proteins in the ER causes BiP to dissociate from these sensors to assist in protein folding. This dissociation activates the three branches of the UPR, which collectively aim to restore ER homeostasis. However, if the ER stress is prolonged or severe, the UPR will instead trigger apoptosis. This compound's inhibition of BiP's ATPase activity mimics this accumulation of unfolded proteins, leading to a robust and sustained activation of the UPR and subsequent cell death in cancer cells that are reliant on this pathway for survival.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus BiP BiP/GRP78 PERK_inactive PERK BiP->PERK_inactive keeps inactive IRE1a_inactive IRE1α BiP->IRE1a_inactive keeps inactive ATF6_inactive ATF6 BiP->ATF6_inactive keeps inactive UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP sequesters PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved translocates to Golgi & is cleaved eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1a_active->XBP1u splices JNK JNK IRE1a_active->JNK activates UPRE UPR Target Genes (e.g., chaperones) ATF6_cleaved->UPRE eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation ProteinSynthesis_down ↓ Protein Synthesis eIF2a_p->ProteinSynthesis_down ATF4->UPRE Apoptosis_genes Apoptotic Genes (e.g., CHOP) ATF4->Apoptosis_genes Autophagy Autophagy ATF4->Autophagy XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->UPRE Apoptosis Apoptosis JNK->Apoptosis Apoptosis_genes->Apoptosis HA155 This compound HA155->BiP inhibits ATPase activity

Caption: The Unfolded Protein Response (UPR) pathway activated by this compound.

Quantitative Data Summary

The following table summarizes representative IC50 values for this compound and other BiP inhibitors in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for high-throughput screening assays.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundA375Melanoma1-2.5[1]
This compoundBRAF-inhibitor resistant Melanoma cellsMelanomaNot specified, but high efficacy[1][2]
VH1019 (a GRP78 inhibitor)MCF-7Breast Cancer12.7

Experimental Protocols

High-Throughput Screening Workflow for BiP/GRP78 Inhibitors

The following diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of BiP/GRP78, such as this compound.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening Screening cluster_Detection Signal Detection cluster_Analysis Data Analysis Plate_Cells Plate cells in 384-well plates Dispense_Compounds Dispense compounds (e.g., this compound) to cells Plate_Cells->Dispense_Compounds Compound_Plate Prepare compound library plates Compound_Plate->Dispense_Compounds Incubate Incubate for a defined period (e.g., 24-72h) Dispense_Compounds->Incubate Add_Reagent Add detection reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Incubate_Short Short incubation Add_Reagent->Incubate_Short Read_Plate Read luminescence on a plate reader Incubate_Short->Read_Plate Calculate_Z Calculate Z' factor and % inhibition Read_Plate->Calculate_Z Identify_Hits Identify primary hits Calculate_Z->Identify_Hits Dose_Response Perform dose-response and IC50 determination Identify_Hits->Dose_Response Confirm_Hits Confirm hits with orthogonal assays Dose_Response->Confirm_Hits

Caption: High-throughput screening workflow for BiP/GRP78 inhibitors.

Protocol 1: Cell Viability HTS Assay Using a Luminescence-Based Readout

This protocol is designed to identify compounds that reduce the viability of cancer cells, a primary effect of BiP inhibition.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 384-well white, clear-bottom assay plates

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the compound library and controls in culture medium. The final concentration of DMSO should be kept below 0.5%.

    • Using an automated liquid handler, transfer 10 µL of the compound dilutions to the corresponding wells of the cell plates.

    • Include wells with cells treated with a known concentration of this compound as a positive control for inhibition and wells with cells treated with DMSO as a negative control (100% viability).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO-treated controls.

    • Determine the Z' factor to assess the quality of the assay.

    • Identify hits based on a predefined threshold of viability reduction.

    • Perform dose-response curves for hit compounds to determine their IC50 values.

Protocol 2: GRP78 Promoter-Driven Reporter HTS Assay

This protocol is a more direct measure of ER stress induction by screening for compounds that activate the GRP78 promoter.

Materials:

  • A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of the GRP78 promoter.

  • Complete cell culture medium with appropriate selection antibiotics.

  • 384-well assay plates.

  • This compound (as a positive control).

  • Thapsigargin or Tunicamycin (as alternative positive controls for ER stress induction).

  • DMSO (as a negative control).

  • Compound library.

  • Luciferase or β-lactamase assay reagent.

  • Luminometer or fluorescence plate reader.

Methodology:

  • Cell Seeding:

    • Seed the reporter cell line in 384-well plates as described in Protocol 1.

  • Compound Addition:

    • Add the compound library and controls to the cell plates as described in Protocol 1.

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This shorter incubation time is often sufficient to detect promoter activation.

  • Assay Readout:

    • Equilibrate the plates and the appropriate reporter assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate as required to allow for the enzymatic reaction to proceed.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a measure of cell viability (e.g., from a multiplexed assay) to exclude cytotoxic compounds that may interfere with the reporter signal.

    • Calculate the fold activation of the GRP78 promoter relative to the DMSO-treated controls.

    • Identify hits that significantly activate the reporter gene.

    • Confirm hits in secondary assays to validate their mechanism of action.

Conclusion

This compound is a valuable tool compound for studying the role of BiP/GRP78 and the UPR in cancer biology. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel BiP inhibitors. By employing these methods, researchers can accelerate the discovery of new therapeutic agents that target the ER stress response in cancer and other diseases.

References

Application Notes and Protocols for (E/Z)-HA155 Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent, boronic acid-based inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] Autotaxin is a key enzyme responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and cancer progression.[2][3][4] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for various diseases.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its formulation for in vivo studies, and its effects on downstream signaling pathways.

Mechanism of Action

This compound selectively binds to the catalytic threonine residue within the active site of autotaxin, effectively blocking its enzymatic activity.[1] This inhibition prevents the conversion of LPC to LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), primarily LPAR1-6.[5][6][7][8] These receptors couple to various G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades that regulate cellular functions. By reducing the production of LPA, this compound attenuates the activation of these signaling pathways, thereby mitigating the pathological cellular responses driven by LPA.

Quantitative Data Summary

Due to the limited availability of specific in vivo formulation data for this compound in the public domain, the following tables provide representative data for a hypothetical in vivo study in a murine model. These values are based on typical formulation parameters for poorly soluble compounds and the known in vitro potency of HA155.

Table 1: this compound In Vitro Activity

ParameterValueReference
TargetAutotaxin (ATX)[1]
IC505.7 nM[1]
Binding SiteCatalytic Threonine[1]

Table 2: Representative In Vivo Formulation for Oral Gavage in Mice

ComponentConcentrationPurpose
This compound1 - 10 mg/mLActive Pharmaceutical Ingredient
Vehicle0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspending agent
Solubilizing Agent2% (v/v) Tween 80Surfactant to improve wettability
pH7.0 - 7.5To ensure stability

Table 3: Representative Dosing Regimen for a Murine Cancer Model

ParameterValue
Animal ModelNude mice bearing human tumor xenografts
Route of AdministrationOral gavage
Dose10 - 50 mg/kg
Dosing FrequencyOnce daily
Study Duration28 days

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is necessary.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • pH meter

  • Sterile tubes for storage

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.

    • Heat the solution to 40-50°C to aid in the dissolution of CMC.

    • Continue stirring until the CMC is fully dissolved and the solution is clear.

    • Allow the vehicle to cool to room temperature.

    • Add 2 mL of Tween 80 to the CMC solution and mix thoroughly.

    • Adjust the pH of the vehicle to 7.0 - 7.5 using sterile NaOH or HCl if necessary.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration (e.g., 100 mg for a 1 mg/mL solution in 100 mL).

    • Slowly add the this compound powder to the prepared vehicle while vortexing or stirring vigorously.

    • Continue mixing for at least 30 minutes to ensure a homogenous suspension.

    • For a more uniform particle size, the suspension can be further processed using a homogenizer.

  • Storage:

    • Store the formulation in sterile, light-protected tubes at 2-8°C.

    • Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a representative study to evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials and Animals:

  • Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old

  • Cancer cell line known to be responsive to LPA signaling

  • Matrigel or other appropriate extracellular matrix

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (0.5% CMC, 2% Tween 80 in water)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the this compound formulation or vehicle control daily via oral gavage at the predetermined dose.

    • Monitor the body weight and general health of the mice daily.

  • Efficacy Evaluation:

    • Measure tumor volumes every 2-3 days throughout the study.

    • At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

HA155_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA converts LPAR LPA Receptor (LPAR) LPA->LPAR activates HA155 This compound HA155->ATX inhibits G_protein Gαi, Gαq, Gα12/13 LPAR->G_protein activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: this compound inhibits the ATX-LPA signaling pathway.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study Weigh_HA155 Weigh this compound Mix Mix and Homogenize Weigh_HA155->Mix Prepare_Vehicle Prepare Vehicle (0.5% CMC, 2% Tween 80) Prepare_Vehicle->Mix Store Store at 2-8°C Mix->Store Treat Administer Formulation Store->Treat Implant Implant Tumor Cells Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Group Randomize Mice Tumor_Growth->Group Group->Treat Monitor Monitor Health & Tumor Size Treat->Monitor Analyze Euthanize and Analyze Monitor->Analyze

Caption: Workflow for formulation and in vivo efficacy testing.

References

Application Notes and Protocols for (E/Z)-HA155 Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent, boronic acid-based inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] Autotaxin is a key enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and cancer progression.[2][3][4] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for various diseases.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its formulation for in vivo studies, and its effects on downstream signaling pathways.

Mechanism of Action

This compound selectively binds to the catalytic threonine residue within the active site of autotaxin, effectively blocking its enzymatic activity.[1] This inhibition prevents the conversion of LPC to LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), primarily LPAR1-6.[5][6][7][8] These receptors couple to various G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades that regulate cellular functions. By reducing the production of LPA, this compound attenuates the activation of these signaling pathways, thereby mitigating the pathological cellular responses driven by LPA.

Quantitative Data Summary

Due to the limited availability of specific in vivo formulation data for this compound in the public domain, the following tables provide representative data for a hypothetical in vivo study in a murine model. These values are based on typical formulation parameters for poorly soluble compounds and the known in vitro potency of HA155.

Table 1: this compound In Vitro Activity

ParameterValueReference
TargetAutotaxin (ATX)[1]
IC505.7 nM[1]
Binding SiteCatalytic Threonine[1]

Table 2: Representative In Vivo Formulation for Oral Gavage in Mice

ComponentConcentrationPurpose
This compound1 - 10 mg/mLActive Pharmaceutical Ingredient
Vehicle0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspending agent
Solubilizing Agent2% (v/v) Tween 80Surfactant to improve wettability
pH7.0 - 7.5To ensure stability

Table 3: Representative Dosing Regimen for a Murine Cancer Model

ParameterValue
Animal ModelNude mice bearing human tumor xenografts
Route of AdministrationOral gavage
Dose10 - 50 mg/kg
Dosing FrequencyOnce daily
Study Duration28 days

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is necessary.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • pH meter

  • Sterile tubes for storage

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.

    • Heat the solution to 40-50°C to aid in the dissolution of CMC.

    • Continue stirring until the CMC is fully dissolved and the solution is clear.

    • Allow the vehicle to cool to room temperature.

    • Add 2 mL of Tween 80 to the CMC solution and mix thoroughly.

    • Adjust the pH of the vehicle to 7.0 - 7.5 using sterile NaOH or HCl if necessary.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration (e.g., 100 mg for a 1 mg/mL solution in 100 mL).

    • Slowly add the this compound powder to the prepared vehicle while vortexing or stirring vigorously.

    • Continue mixing for at least 30 minutes to ensure a homogenous suspension.

    • For a more uniform particle size, the suspension can be further processed using a homogenizer.

  • Storage:

    • Store the formulation in sterile, light-protected tubes at 2-8°C.

    • Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a representative study to evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials and Animals:

  • Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old

  • Cancer cell line known to be responsive to LPA signaling

  • Matrigel or other appropriate extracellular matrix

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (0.5% CMC, 2% Tween 80 in water)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the this compound formulation or vehicle control daily via oral gavage at the predetermined dose.

    • Monitor the body weight and general health of the mice daily.

  • Efficacy Evaluation:

    • Measure tumor volumes every 2-3 days throughout the study.

    • At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

HA155_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA converts LPAR LPA Receptor (LPAR) LPA->LPAR activates HA155 This compound HA155->ATX inhibits G_protein Gαi, Gαq, Gα12/13 LPAR->G_protein activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: this compound inhibits the ATX-LPA signaling pathway.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study Weigh_HA155 Weigh this compound Mix Mix and Homogenize Weigh_HA155->Mix Prepare_Vehicle Prepare Vehicle (0.5% CMC, 2% Tween 80) Prepare_Vehicle->Mix Store Store at 2-8°C Mix->Store Treat Administer Formulation Store->Treat Implant Implant Tumor Cells Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Group Randomize Mice Tumor_Growth->Group Group->Treat Monitor Monitor Health & Tumor Size Treat->Monitor Analyze Euthanize and Analyze Monitor->Analyze

Caption: Workflow for formulation and in vivo efficacy testing.

References

Application Notes and Protocols for (E/Z)-HA155 in Research

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-HA155 , also known as HA155 or Autotaxin Inhibitor IV , is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] It is a boronic acid-based compound that functions by selectively binding to the catalytic threonine residue of autotaxin.[2][3] While a powerful tool for studying the autotaxin signaling pathway, it is important to note that current research does not indicate that this compound is itself a fluorescent molecule used for direct imaging applications like fluorescence microscopy. Instead, its utility in studies involving fluorescence is primarily as an inhibitor in enzymatic assays where a fluorescent readout is used to quantify autotaxin activity.[4]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings, particularly in the context of in vitro enzymatic assays.

Mechanism of Action

Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a signaling molecule that interacts with several G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, such as cancer and fibrosis.[5][7]

This compound exerts its inhibitory effect by forming a reversible covalent bond with the catalytic threonine residue (Thr209) in the active site of autotaxin.[3][8] This binding event blocks the substrate (LPC) from accessing the active site, thereby inhibiting the production of LPA. The boronic acid moiety of HA155 is crucial for this interaction.[3][8]

Applications in Research

Given its potent and selective inhibition of autotaxin, this compound is a valuable research tool for:

  • Studying the ATX-LPA signaling pathway: By inhibiting ATX, researchers can investigate the downstream effects of reduced LPA production on various cellular functions.

  • Validating autotaxin as a therapeutic target: The use of HA155 in preclinical studies helps to understand the therapeutic potential of targeting autotaxin in diseases like cancer and fibrosis.[5][8]

  • Screening for novel autotaxin inhibitors: HA155 can be used as a reference compound in high-throughput screening assays to identify new and potentially more effective ATX inhibitors.

  • Investigating the role of ATX in platelet aggregation: HA155 has been shown to block thrombin-induced LPA secretion in platelets, making it useful for studying the role of ATX in thrombosis.

Quantitative Data for this compound

PropertyValueSource
Synonyms HA155, Autotaxin Inhibitor IV[1][2]
CAS Number 1229652-22-5[1][2]
Molecular Formula C24H19BFNO5S[1]
Molecular Weight 463.29 g/mol [1][2]
IC50 5.7 nM[1][2]
Solubility Soluble in DMSO (e.g., 10 mg/mL)[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light.[1]

Signaling Pathway Diagram

The following diagram illustrates the autotaxin signaling pathway and the inhibitory action of this compound.

ATX_Signaling_Pathway Autotaxin (ATX) Signaling Pathway and Inhibition by this compound LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPARs) LPA->LPAR Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) LPAR->Cellular_Responses Initiates HA155 This compound HA155->ATX Inhibits

Caption: Autotaxin (ATX) converts LPC to LPA, which activates downstream cellular responses. This compound inhibits ATX.

Experimental Protocols

In Vitro Autotaxin Activity Assay using a Fluorescence-Based Method

This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin in vitro using a coupled enzymatic assay that results in a fluorescent signal. This compound can be used as an inhibitor in this assay to determine its IC50 or to study the effects of ATX inhibition. This protocol is based on methods described in the literature.[4][6]

Materials:

  • Recombinant autotaxin (ATX) enzyme

  • Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-based buffer at physiological pH)

  • Choline (B1196258) oxidase

  • Horseradish peroxidase (HRP)

  • A fluorescent HRP substrate (e.g., Amplex Red or homovanillic acid)

  • 96-well black plates, clear bottom

  • Fluorescence plate reader (e.g., with excitation/emission settings appropriate for the chosen substrate, such as λex/λem = 540/590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of desired concentrations for the dose-response curve.

    • Prepare working solutions of ATX, LPC, choline oxidase, HRP, and the fluorescent substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add the components in the following order:

      • Assay buffer

      • This compound solution at various concentrations (or DMSO for control wells).

      • Recombinant ATX enzyme.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Prepare a substrate mix containing LPC, choline oxidase, HRP, and the fluorescent substrate.

    • Add the substrate mix to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the ATX activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocities against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro autotaxin activity assay.

Assay_Workflow Workflow for In Vitro Autotaxin Activity Assay cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_HA155 Prepare this compound dilutions Add_HA155 Add this compound or DMSO Prep_HA155->Add_HA155 Prep_Enzyme Prepare ATX enzyme solution Add_ATX Add ATX enzyme Prep_Enzyme->Add_ATX Prep_Substrate_Mix Prepare Substrate Mix (LPC, Choline Oxidase, HRP, Fluorescent Substrate) Start_Reaction Add Substrate Mix to wells Prep_Substrate_Mix->Start_Reaction Add_Buffer Add assay buffer to wells Add_Buffer->Add_HA155 Add_HA155->Add_ATX Incubate Incubate at 37°C Add_ATX->Incubate Incubate->Start_Reaction Measure_Fluorescence Measure fluorescence over time Start_Reaction->Measure_Fluorescence Calc_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calc_Velocity Plot_Curve Plot dose-response curve Calc_Velocity->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the inhibitory effect of this compound on autotaxin activity using a fluorescence-based assay.

References

Application Notes and Protocols for (E/Z)-HA155 in Research

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-HA155 , also known as HA155 or Autotaxin Inhibitor IV , is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] It is a boronic acid-based compound that functions by selectively binding to the catalytic threonine residue of autotaxin.[2][3] While a powerful tool for studying the autotaxin signaling pathway, it is important to note that current research does not indicate that this compound is itself a fluorescent molecule used for direct imaging applications like fluorescence microscopy. Instead, its utility in studies involving fluorescence is primarily as an inhibitor in enzymatic assays where a fluorescent readout is used to quantify autotaxin activity.[4]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings, particularly in the context of in vitro enzymatic assays.

Mechanism of Action

Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a signaling molecule that interacts with several G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, such as cancer and fibrosis.[5][7]

This compound exerts its inhibitory effect by forming a reversible covalent bond with the catalytic threonine residue (Thr209) in the active site of autotaxin.[3][8] This binding event blocks the substrate (LPC) from accessing the active site, thereby inhibiting the production of LPA. The boronic acid moiety of HA155 is crucial for this interaction.[3][8]

Applications in Research

Given its potent and selective inhibition of autotaxin, this compound is a valuable research tool for:

  • Studying the ATX-LPA signaling pathway: By inhibiting ATX, researchers can investigate the downstream effects of reduced LPA production on various cellular functions.

  • Validating autotaxin as a therapeutic target: The use of HA155 in preclinical studies helps to understand the therapeutic potential of targeting autotaxin in diseases like cancer and fibrosis.[5][8]

  • Screening for novel autotaxin inhibitors: HA155 can be used as a reference compound in high-throughput screening assays to identify new and potentially more effective ATX inhibitors.

  • Investigating the role of ATX in platelet aggregation: HA155 has been shown to block thrombin-induced LPA secretion in platelets, making it useful for studying the role of ATX in thrombosis.

Quantitative Data for this compound

PropertyValueSource
Synonyms HA155, Autotaxin Inhibitor IV[1][2]
CAS Number 1229652-22-5[1][2]
Molecular Formula C24H19BFNO5S[1]
Molecular Weight 463.29 g/mol [1][2]
IC50 5.7 nM[1][2]
Solubility Soluble in DMSO (e.g., 10 mg/mL)[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light.[1]

Signaling Pathway Diagram

The following diagram illustrates the autotaxin signaling pathway and the inhibitory action of this compound.

ATX_Signaling_Pathway Autotaxin (ATX) Signaling Pathway and Inhibition by this compound LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPARs) LPA->LPAR Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) LPAR->Cellular_Responses Initiates HA155 This compound HA155->ATX Inhibits

Caption: Autotaxin (ATX) converts LPC to LPA, which activates downstream cellular responses. This compound inhibits ATX.

Experimental Protocols

In Vitro Autotaxin Activity Assay using a Fluorescence-Based Method

This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin in vitro using a coupled enzymatic assay that results in a fluorescent signal. This compound can be used as an inhibitor in this assay to determine its IC50 or to study the effects of ATX inhibition. This protocol is based on methods described in the literature.[4][6]

Materials:

  • Recombinant autotaxin (ATX) enzyme

  • Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-based buffer at physiological pH)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • A fluorescent HRP substrate (e.g., Amplex Red or homovanillic acid)

  • 96-well black plates, clear bottom

  • Fluorescence plate reader (e.g., with excitation/emission settings appropriate for the chosen substrate, such as λex/λem = 540/590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of desired concentrations for the dose-response curve.

    • Prepare working solutions of ATX, LPC, choline oxidase, HRP, and the fluorescent substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add the components in the following order:

      • Assay buffer

      • This compound solution at various concentrations (or DMSO for control wells).

      • Recombinant ATX enzyme.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Prepare a substrate mix containing LPC, choline oxidase, HRP, and the fluorescent substrate.

    • Add the substrate mix to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the ATX activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocities against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro autotaxin activity assay.

Assay_Workflow Workflow for In Vitro Autotaxin Activity Assay cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_HA155 Prepare this compound dilutions Add_HA155 Add this compound or DMSO Prep_HA155->Add_HA155 Prep_Enzyme Prepare ATX enzyme solution Add_ATX Add ATX enzyme Prep_Enzyme->Add_ATX Prep_Substrate_Mix Prepare Substrate Mix (LPC, Choline Oxidase, HRP, Fluorescent Substrate) Start_Reaction Add Substrate Mix to wells Prep_Substrate_Mix->Start_Reaction Add_Buffer Add assay buffer to wells Add_Buffer->Add_HA155 Add_HA155->Add_ATX Incubate Incubate at 37°C Add_ATX->Incubate Incubate->Start_Reaction Measure_Fluorescence Measure fluorescence over time Start_Reaction->Measure_Fluorescence Calc_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calc_Velocity Plot_Curve Plot dose-response curve Calc_Velocity->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the inhibitory effect of this compound on autotaxin activity using a fluorescence-based assay.

References

Application Notes and Protocols for Gene Expression Analysis Following (E/Z)-HA155 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with (E/Z)-HA155, a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone GRP78/BiP. The protocols detailed below are intended to assist researchers in academic and industrial settings in elucidating the mechanism of action of this compound and identifying potential biomarkers of drug response.

This compound is a small molecule that has been shown to induce ER stress, apoptosis, and autophagy in cancer cells by inhibiting the ATPase activity of GRP78. [1][2] Understanding the downstream transcriptional events following GRP78 inhibition is crucial for its development as a therapeutic agent. While the compound is often referred to as HA155, the "(E/Z)" designation refers to the potential for geometric isomerism in its chemical structure. The differential biological activities of the individual E and Z isomers of HA155 are not extensively documented in publicly available literature; therefore, the compound is typically utilized as a mixture.

Mechanism of Action: GRP78 Inhibition and Induction of ER Stress

Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a master regulator of ER homeostasis.[3] Under normal physiological conditions, GRP78 is bound to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, GRP78 preferentially binds to these aberrant proteins, leading to the release and activation of the ER stress sensors. This initiates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

This compound, by inhibiting the ATPase activity of GRP78, disrupts its chaperone function, leading to an accumulation of unfolded proteins and the induction of the UPR.[1] This sustained ER stress can ultimately trigger apoptotic cell death, making GRP78 an attractive target in oncology.[2][3]

Data Presentation: Expected Gene Expression Changes

Treatment of cancer cells with this compound is expected to modulate the expression of genes involved in the UPR and apoptosis. The following tables summarize key genes that are frequently observed to be differentially expressed.

Table 1: Expected Regulation of Key UPR Target Genes Following this compound Treatment

Gene SymbolGene NameExpected RegulationFunction
HSPA5 (BiP/GRP78)Heat shock protein family A (Hsp70) member 5UpregulatedMaster regulator of ER stress, chaperone
DDIT3 (CHOP)DNA damage inducible transcript 3UpregulatedPro-apoptotic transcription factor
ATF4Activating transcription factor 4UpregulatedTranscription factor that induces UPR target genes
XBP1sX-box binding protein 1 (spliced)UpregulatedPotent transcription factor of the UPR
ERN1 (IRE1α)Endoplasmic reticulum to nucleus signaling 1Activated (splicing of XBP1)ER stress sensor and endoribonuclease
EIF2AK3 (PERK)Eukaryotic translation initiation factor 2 alpha kinase 3Activated (phosphorylation)ER stress sensor, attenuates translation
ATF6Activating transcription factor 6Activated (cleavage)ER stress sensor and transcription factor

Table 2: Expected Regulation of Key Apoptosis-Related Genes Following this compound Treatment

Gene SymbolGene NameExpected RegulationFunction
BCL2BCL2 apoptosis regulatorDownregulatedAnti-apoptotic protein
BAXBCL2 associated X, apoptosis regulatorUpregulatedPro-apoptotic protein
CASP3Caspase 3Upregulated (cleavage/activation)Effector caspase in apoptosis
CASP9Caspase 9Upregulated (cleavage/activation)Initiator caspase in the intrinsic apoptotic pathway
PARP1Poly(ADP-ribose) polymerase 1CleavedSubstrate of activated caspases, marker of apoptosis

Experimental Protocols

The following are detailed protocols for the treatment of cells with this compound and subsequent analysis of gene expression by quantitative real-time PCR (qPCR).

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H460) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: RNA Extraction and cDNA Synthesis
  • Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, followed by column-based purification.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Use validated primers for the target genes (see Table 3 for examples) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Table 3: Example qPCR Primer Sequences for Human ER Stress and Apoptosis Genes

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
HSPA5 (BiP)ATGGCCGGCTATGGATGATCGAAGTCAAACTCTTTCAGATCCATT
DDIT3 (CHOP)CTGCCTTTCACCTTGGAGACCGTTTCCTGGGGATGAGATA
ATF4ATGGCCGGCTATGGATGATCGAAGTCAAACTCTTTCAGATCCATT
BAXGGAAGCGAATCAATGGACTCTGGGGTGGAGGAACTGGAGCAG
BCL2GGTGGGGTCATGTGTGTGGGGTGCCGGTTCAGGTACTCAG
CASP3GGAAGCGAATCAATGGACTCTGGTTTTCCGAATAAACAGGCAG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

Mandatory Visualizations

Signaling Pathway Diagram

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK Release IRE1 IRE1α GRP78->IRE1 Release ATF6 ATF6 GRP78->ATF6 Release eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 ATF4 ATF4 eIF2a->ATF4 Translates ATF4_n ATF4 ATF4->ATF4_n Translocates XBP1s XBP1s XBP1u->XBP1s Translates ATF6_n ATF6 ATF6_cleaved->ATF6_n Translocates UPRE UPR Target Genes (e.g., CHOP) ATF4_n->UPRE Activates XBP1s->UPRE Activates ATF6_n->UPRE Activates ApoptosisGenes Apoptosis Genes (e.g., Bax, cleaved Casp3) UPRE->ApoptosisGenes Induces Apoptosis Apoptosis ApoptosisGenes->Apoptosis HA155 This compound HA155->GRP78 Inhibits

Caption: GRP78 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (and Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis end End: Gene Expression Profile data_analysis->end

Caption: Experimental workflow for gene expression analysis after this compound treatment.

References

Application Notes and Protocols for Gene Expression Analysis Following (E/Z)-HA155 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with (E/Z)-HA155, a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone GRP78/BiP. The protocols detailed below are intended to assist researchers in academic and industrial settings in elucidating the mechanism of action of this compound and identifying potential biomarkers of drug response.

This compound is a small molecule that has been shown to induce ER stress, apoptosis, and autophagy in cancer cells by inhibiting the ATPase activity of GRP78. [1][2] Understanding the downstream transcriptional events following GRP78 inhibition is crucial for its development as a therapeutic agent. While the compound is often referred to as HA155, the "(E/Z)" designation refers to the potential for geometric isomerism in its chemical structure. The differential biological activities of the individual E and Z isomers of HA155 are not extensively documented in publicly available literature; therefore, the compound is typically utilized as a mixture.

Mechanism of Action: GRP78 Inhibition and Induction of ER Stress

Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a master regulator of ER homeostasis.[3] Under normal physiological conditions, GRP78 is bound to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, GRP78 preferentially binds to these aberrant proteins, leading to the release and activation of the ER stress sensors. This initiates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

This compound, by inhibiting the ATPase activity of GRP78, disrupts its chaperone function, leading to an accumulation of unfolded proteins and the induction of the UPR.[1] This sustained ER stress can ultimately trigger apoptotic cell death, making GRP78 an attractive target in oncology.[2][3]

Data Presentation: Expected Gene Expression Changes

Treatment of cancer cells with this compound is expected to modulate the expression of genes involved in the UPR and apoptosis. The following tables summarize key genes that are frequently observed to be differentially expressed.

Table 1: Expected Regulation of Key UPR Target Genes Following this compound Treatment

Gene SymbolGene NameExpected RegulationFunction
HSPA5 (BiP/GRP78)Heat shock protein family A (Hsp70) member 5UpregulatedMaster regulator of ER stress, chaperone
DDIT3 (CHOP)DNA damage inducible transcript 3UpregulatedPro-apoptotic transcription factor
ATF4Activating transcription factor 4UpregulatedTranscription factor that induces UPR target genes
XBP1sX-box binding protein 1 (spliced)UpregulatedPotent transcription factor of the UPR
ERN1 (IRE1α)Endoplasmic reticulum to nucleus signaling 1Activated (splicing of XBP1)ER stress sensor and endoribonuclease
EIF2AK3 (PERK)Eukaryotic translation initiation factor 2 alpha kinase 3Activated (phosphorylation)ER stress sensor, attenuates translation
ATF6Activating transcription factor 6Activated (cleavage)ER stress sensor and transcription factor

Table 2: Expected Regulation of Key Apoptosis-Related Genes Following this compound Treatment

Gene SymbolGene NameExpected RegulationFunction
BCL2BCL2 apoptosis regulatorDownregulatedAnti-apoptotic protein
BAXBCL2 associated X, apoptosis regulatorUpregulatedPro-apoptotic protein
CASP3Caspase 3Upregulated (cleavage/activation)Effector caspase in apoptosis
CASP9Caspase 9Upregulated (cleavage/activation)Initiator caspase in the intrinsic apoptotic pathway
PARP1Poly(ADP-ribose) polymerase 1CleavedSubstrate of activated caspases, marker of apoptosis

Experimental Protocols

The following are detailed protocols for the treatment of cells with this compound and subsequent analysis of gene expression by quantitative real-time PCR (qPCR).

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H460) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: RNA Extraction and cDNA Synthesis
  • Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, followed by column-based purification.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Use validated primers for the target genes (see Table 3 for examples) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Table 3: Example qPCR Primer Sequences for Human ER Stress and Apoptosis Genes

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
HSPA5 (BiP)ATGGCCGGCTATGGATGATCGAAGTCAAACTCTTTCAGATCCATT
DDIT3 (CHOP)CTGCCTTTCACCTTGGAGACCGTTTCCTGGGGATGAGATA
ATF4ATGGCCGGCTATGGATGATCGAAGTCAAACTCTTTCAGATCCATT
BAXGGAAGCGAATCAATGGACTCTGGGGTGGAGGAACTGGAGCAG
BCL2GGTGGGGTCATGTGTGTGGGGTGCCGGTTCAGGTACTCAG
CASP3GGAAGCGAATCAATGGACTCTGGTTTTCCGAATAAACAGGCAG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

Mandatory Visualizations

Signaling Pathway Diagram

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK Release IRE1 IRE1α GRP78->IRE1 Release ATF6 ATF6 GRP78->ATF6 Release eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 ATF4 ATF4 eIF2a->ATF4 Translates ATF4_n ATF4 ATF4->ATF4_n Translocates XBP1s XBP1s XBP1u->XBP1s Translates ATF6_n ATF6 ATF6_cleaved->ATF6_n Translocates UPRE UPR Target Genes (e.g., CHOP) ATF4_n->UPRE Activates XBP1s->UPRE Activates ATF6_n->UPRE Activates ApoptosisGenes Apoptosis Genes (e.g., Bax, cleaved Casp3) UPRE->ApoptosisGenes Induces Apoptosis Apoptosis ApoptosisGenes->Apoptosis HA155 This compound HA155->GRP78 Inhibits

Caption: GRP78 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (and Vehicle Control) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis end End: Gene Expression Profile data_analysis->end

Caption: Experimental workflow for gene expression analysis after this compound treatment.

References

Application Notes and Protocols for (E/Z)-HA155 Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of protein interactions with (E/Z)-HA155, a small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). The following sections detail the mechanism of action of HA155 and provide protocols for key interaction analysis techniques.

Introduction to this compound and GRP78

This compound is a novel small molecule that has been identified as a potent inhibitor of GRP78, a key chaperone protein residing in the endoplasmic reticulum (ER). GRP78 plays a crucial role in protein folding and quality control, and its upregulation is observed in various cancers, contributing to tumor survival and drug resistance. This compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to an accumulation of unfolded proteins, induction of ER stress, and ultimately, apoptosis of cancer cells.[1] Understanding the interaction between this compound and GRP78 is critical for the development of targeted cancer therapies.

Key Interaction Analysis Techniques

Several biophysical and cell-based techniques can be employed to characterize the interaction between this compound and GRP78. This document focuses on three widely used methods: Surface Plasmon Resonance (SPR) for quantitative binding analysis, Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, and Co-Immunoprecipitation (Co-IP) for verifying the interaction in a cellular lysate.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.

Application Notes:
Quantitative Data for GRP78 Small Molecule Inhibitors (Comparative)
Small MoleculeTarget ProteinK D (nM)Technique
VER-155008GRP7860 - 80Surface Plasmon Resonance
This compound GRP78 To be determined Surface Plasmon Resonance
Experimental Protocol: SPR Analysis of this compound and GRP78

Materials:

  • Recombinant human GRP78 protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject recombinant GRP78 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the this compound solutions over the immobilized GRP78 surface, followed by a dissociation phase with running buffer.

    • A blank channel without GRP78 should be used as a reference to subtract non-specific binding.

    • After each cycle, regenerate the sensor surface using a short pulse of the regeneration solution.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Experimental Workflow: SPR

SPR_Workflow start Start chip_prep Sensor Chip Preparation (Activation) start->chip_prep immobilization GRP78 Immobilization chip_prep->immobilization blocking Blocking (Deactivation) immobilization->blocking binding_assay This compound Injection (Association/Dissociation) blocking->binding_assay regeneration Surface Regeneration binding_assay->regeneration data_analysis Data Analysis (ka, kd, KD) binding_assay->data_analysis regeneration->binding_assay Repeat for each concentration end End data_analysis->end

Surface Plasmon Resonance (SPR) experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a small molecule with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Application Notes:

CETSA is an ideal method to confirm that this compound engages with GRP78 inside living cells. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of GRP78 can be quantified by Western blotting. A positive result would show a shift in the GRP78 melting curve to higher temperatures in the presence of this compound. This technique provides evidence of target engagement in a physiological context.

Quantitative Data: CETSA (Hypothetical)
CompoundTarget ProteinCell LineThermal Shift (ΔT m )
This compound GRP78 e.g., A549 To be determined
Positive ControlTarget XCell Line Ye.g., +5°C
Negative ControlGRP78A549No significant shift
Experimental Protocol: CETSA for this compound and GRP78

Materials:

  • Cancer cell line expressing GRP78 (e.g., A549)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (containing protease inhibitors)

  • Antibody against GRP78

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Method:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.

    • Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Load equal amounts of protein from the soluble fractions onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody against GRP78 and a suitable secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble GRP78 as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (ΔT m ) indicates the extent of protein stabilization by this compound.

Experimental Workflow: CETSA

CETSA_Workflow start Start cell_treatment Cell Treatment with This compound or DMSO start->cell_treatment heat_shock Heat Shock (Temperature Gradient) cell_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separation of Soluble and Precipitated Fractions lysis->centrifugation western_blot Western Blot for GRP78 centrifugation->western_blot data_analysis Data Analysis (Melting Curve & ΔTm) western_blot->data_analysis end End data_analysis->end

Cellular Thermal Shift Assay (CETSA) experimental workflow.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular lysate. In the context of a small molecule, a modified approach is needed, often involving a "pull-down" with the target protein to see if the small molecule can disrupt a known protein-protein interaction.

Application Notes:

A standard Co-IP can be used to investigate if this compound affects the interaction of GRP78 with its known binding partners or substrates. For example, GRP78 is known to interact with unfolded proteins and key ER stress sensors like PERK, IRE1α, and ATF6. A Co-IP experiment could be designed to immunoprecipitate GRP78 and then blot for one of these partners in the presence and absence of this compound. A change in the amount of the co-precipitated partner would suggest that this compound modulates this interaction.

Quantitative Data: Co-IP (Hypothetical)
Immunoprecipitation TargetCo-precipitated ProteinTreatmentRelative Band Intensity of Co-precipitated Protein
GRP78PERKVehicle (DMSO)1.0
GRP78PERKThis compound To be determined (e.g., < 1.0)
Experimental Protocol: Co-IP for GRP78 Interactions

Materials:

  • Cancer cell line expressing GRP78

  • This compound

  • DMSO (vehicle control)

  • Co-IP lysis buffer

  • Antibody against GRP78 for immunoprecipitation

  • Antibody against the potential interacting protein for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Western blot reagents and equipment

Method:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein interactions.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-GRP78 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the membrane with an antibody against the potential interacting protein (e.g., PERK).

    • Also, probe for GRP78 to confirm successful immunoprecipitation.

  • Data Analysis:

    • Compare the band intensity of the co-precipitated protein in the this compound-treated sample to the vehicle-treated sample.

Signaling Pathway: GRP78 and ER Stress

GRP78_ER_Stress cluster_ER Endoplasmic Reticulum cluster_drug Drug Action cluster_downstream Downstream Effects GRP78 GRP78 PERK PERK GRP78->PERK Inhibits IRE1a IRE1α GRP78->IRE1a Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits ER_Stress ER Stress PERK->ER_Stress Activation IRE1a->ER_Stress Activation ATF6->ER_Stress Activation UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds HA155 This compound HA155->GRP78 Inhibits ATPase Activity Apoptosis Apoptosis ER_Stress->Apoptosis

Simplified signaling pathway of GRP78 in ER stress and the action of this compound.

References

Application Notes and Protocols for (E/Z)-HA155 Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of protein interactions with (E/Z)-HA155, a small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). The following sections detail the mechanism of action of HA155 and provide protocols for key interaction analysis techniques.

Introduction to this compound and GRP78

This compound is a novel small molecule that has been identified as a potent inhibitor of GRP78, a key chaperone protein residing in the endoplasmic reticulum (ER). GRP78 plays a crucial role in protein folding and quality control, and its upregulation is observed in various cancers, contributing to tumor survival and drug resistance. This compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to an accumulation of unfolded proteins, induction of ER stress, and ultimately, apoptosis of cancer cells.[1] Understanding the interaction between this compound and GRP78 is critical for the development of targeted cancer therapies.

Key Interaction Analysis Techniques

Several biophysical and cell-based techniques can be employed to characterize the interaction between this compound and GRP78. This document focuses on three widely used methods: Surface Plasmon Resonance (SPR) for quantitative binding analysis, Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, and Co-Immunoprecipitation (Co-IP) for verifying the interaction in a cellular lysate.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.

Application Notes:
Quantitative Data for GRP78 Small Molecule Inhibitors (Comparative)
Small MoleculeTarget ProteinK D (nM)Technique
VER-155008GRP7860 - 80Surface Plasmon Resonance
This compound GRP78 To be determined Surface Plasmon Resonance
Experimental Protocol: SPR Analysis of this compound and GRP78

Materials:

  • Recombinant human GRP78 protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject recombinant GRP78 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the this compound solutions over the immobilized GRP78 surface, followed by a dissociation phase with running buffer.

    • A blank channel without GRP78 should be used as a reference to subtract non-specific binding.

    • After each cycle, regenerate the sensor surface using a short pulse of the regeneration solution.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Experimental Workflow: SPR

SPR_Workflow start Start chip_prep Sensor Chip Preparation (Activation) start->chip_prep immobilization GRP78 Immobilization chip_prep->immobilization blocking Blocking (Deactivation) immobilization->blocking binding_assay This compound Injection (Association/Dissociation) blocking->binding_assay regeneration Surface Regeneration binding_assay->regeneration data_analysis Data Analysis (ka, kd, KD) binding_assay->data_analysis regeneration->binding_assay Repeat for each concentration end End data_analysis->end

Surface Plasmon Resonance (SPR) experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a small molecule with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Application Notes:

CETSA is an ideal method to confirm that this compound engages with GRP78 inside living cells. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of GRP78 can be quantified by Western blotting. A positive result would show a shift in the GRP78 melting curve to higher temperatures in the presence of this compound. This technique provides evidence of target engagement in a physiological context.

Quantitative Data: CETSA (Hypothetical)
CompoundTarget ProteinCell LineThermal Shift (ΔT m )
This compound GRP78 e.g., A549 To be determined
Positive ControlTarget XCell Line Ye.g., +5°C
Negative ControlGRP78A549No significant shift
Experimental Protocol: CETSA for this compound and GRP78

Materials:

  • Cancer cell line expressing GRP78 (e.g., A549)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (containing protease inhibitors)

  • Antibody against GRP78

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Method:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.

    • Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Load equal amounts of protein from the soluble fractions onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody against GRP78 and a suitable secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble GRP78 as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.

    • The shift in the melting temperature (ΔT m ) indicates the extent of protein stabilization by this compound.

Experimental Workflow: CETSA

CETSA_Workflow start Start cell_treatment Cell Treatment with This compound or DMSO start->cell_treatment heat_shock Heat Shock (Temperature Gradient) cell_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separation of Soluble and Precipitated Fractions lysis->centrifugation western_blot Western Blot for GRP78 centrifugation->western_blot data_analysis Data Analysis (Melting Curve & ΔTm) western_blot->data_analysis end End data_analysis->end

Cellular Thermal Shift Assay (CETSA) experimental workflow.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular lysate. In the context of a small molecule, a modified approach is needed, often involving a "pull-down" with the target protein to see if the small molecule can disrupt a known protein-protein interaction.

Application Notes:

A standard Co-IP can be used to investigate if this compound affects the interaction of GRP78 with its known binding partners or substrates. For example, GRP78 is known to interact with unfolded proteins and key ER stress sensors like PERK, IRE1α, and ATF6. A Co-IP experiment could be designed to immunoprecipitate GRP78 and then blot for one of these partners in the presence and absence of this compound. A change in the amount of the co-precipitated partner would suggest that this compound modulates this interaction.

Quantitative Data: Co-IP (Hypothetical)
Immunoprecipitation TargetCo-precipitated ProteinTreatmentRelative Band Intensity of Co-precipitated Protein
GRP78PERKVehicle (DMSO)1.0
GRP78PERKThis compound To be determined (e.g., < 1.0)
Experimental Protocol: Co-IP for GRP78 Interactions

Materials:

  • Cancer cell line expressing GRP78

  • This compound

  • DMSO (vehicle control)

  • Co-IP lysis buffer

  • Antibody against GRP78 for immunoprecipitation

  • Antibody against the potential interacting protein for Western blotting

  • Protein A/G magnetic beads or agarose resin

  • Western blot reagents and equipment

Method:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein interactions.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-GRP78 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the membrane with an antibody against the potential interacting protein (e.g., PERK).

    • Also, probe for GRP78 to confirm successful immunoprecipitation.

  • Data Analysis:

    • Compare the band intensity of the co-precipitated protein in the this compound-treated sample to the vehicle-treated sample.

Signaling Pathway: GRP78 and ER Stress

GRP78_ER_Stress cluster_ER Endoplasmic Reticulum cluster_drug Drug Action cluster_downstream Downstream Effects GRP78 GRP78 PERK PERK GRP78->PERK Inhibits IRE1a IRE1α GRP78->IRE1a Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits ER_Stress ER Stress PERK->ER_Stress Activation IRE1a->ER_Stress Activation ATF6->ER_Stress Activation UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds HA155 This compound HA155->GRP78 Inhibits ATPase Activity Apoptosis Apoptosis ER_Stress->Apoptosis

Simplified signaling pathway of GRP78 in ER stress and the action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (E/Z)-HA155 Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] It functions by binding to the active site of the ATX enzyme.[1] Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in various physiological and pathological processes. By inhibiting ATX, this compound effectively blocks the production of LPA.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data, this compound is soluble in organic solvents. The known solubilities are:

SolventConcentration
DMF50 mg/mL
DMSO30 mg/mL

This data is compiled from publicly available information.

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: Direct solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is expected to be low due to its hydrophobic nature. To prepare working solutions in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in cell culture experiments?

A5: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer, mix well, and then add this intermediate solution to the final volume.

  • Dropwise Addition with Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.

  • Lowering the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.

Issue: Precipitate forms in the cell culture plate during incubation.

Precipitation can occur over time in the incubator due to interactions with media components, temperature fluctuations, or evaporation.

Solutions:

  • Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating, which can decrease the solubility of the compound.

  • pH of Media: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of the compound and affect its solubility.

  • Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.

  • Prepare Fresh Working Solutions: It is best practice to prepare the final working solution of this compound in culture media immediately before adding it to the cells. Avoid storing diluted aqueous solutions for extended periods.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Enzyme Assays

This protocol provides a general guideline for preparing this compound for a typical in vitro autotaxin enzyme activity assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Assay Buffer (e.g., Tris-based buffer at a physiological pH, consult your specific assay protocol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 463.3 g/mol .

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final concentrations required for your assay, it may be necessary to prepare intermediate dilutions from the 10 mM stock solution in DMSO.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentrations directly in the assay buffer.

    • To minimize precipitation, add the DMSO stock solution to the assay buffer while vortexing.

    • Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤ 1%). Include a vehicle control with the same final DMSO concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in your experimental design, the following diagrams illustrate key processes.

G Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment Day dilute Dilute in Aqueous Buffer (e.g., cell media, assay buffer) thaw->dilute vortex_dilute Vortex During Dilution dilute->vortex_dilute Tip: Add dropwise use_immediately Use Immediately in Experiment vortex_dilute->use_immediately

Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.

G Autotaxin (ATX) Signaling Pathway and Inhibition by this compound cluster_pathway Cellular Environment LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Signaling Downstream Signaling (e.g., cell proliferation, migration) LPAR->Signaling Initiates HA155 This compound HA155->ATX Inhibits

Caption: The autotaxin signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing (E/Z)-HA155 Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] It functions by binding to the active site of the ATX enzyme.[1] Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in various physiological and pathological processes. By inhibiting ATX, this compound effectively blocks the production of LPA.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data, this compound is soluble in organic solvents. The known solubilities are:

SolventConcentration
DMF50 mg/mL
DMSO30 mg/mL

This data is compiled from publicly available information.

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: Direct solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is expected to be low due to its hydrophobic nature. To prepare working solutions in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in cell culture experiments?

A5: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer, mix well, and then add this intermediate solution to the final volume.

  • Dropwise Addition with Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.

  • Lowering the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.

Issue: Precipitate forms in the cell culture plate during incubation.

Precipitation can occur over time in the incubator due to interactions with media components, temperature fluctuations, or evaporation.

Solutions:

  • Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating, which can decrease the solubility of the compound.

  • pH of Media: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of the compound and affect its solubility.

  • Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.

  • Prepare Fresh Working Solutions: It is best practice to prepare the final working solution of this compound in culture media immediately before adding it to the cells. Avoid storing diluted aqueous solutions for extended periods.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Enzyme Assays

This protocol provides a general guideline for preparing this compound for a typical in vitro autotaxin enzyme activity assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., Tris-based buffer at a physiological pH, consult your specific assay protocol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 463.3 g/mol .

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final concentrations required for your assay, it may be necessary to prepare intermediate dilutions from the 10 mM stock solution in DMSO.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentrations directly in the assay buffer.

    • To minimize precipitation, add the DMSO stock solution to the assay buffer while vortexing.

    • Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤ 1%). Include a vehicle control with the same final DMSO concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in your experimental design, the following diagrams illustrate key processes.

G Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment Day dilute Dilute in Aqueous Buffer (e.g., cell media, assay buffer) thaw->dilute vortex_dilute Vortex During Dilution dilute->vortex_dilute Tip: Add dropwise use_immediately Use Immediately in Experiment vortex_dilute->use_immediately

Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.

G Autotaxin (ATX) Signaling Pathway and Inhibition by this compound cluster_pathway Cellular Environment LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Signaling Downstream Signaling (e.g., cell proliferation, migration) LPAR->Signaling Initiates HA155 This compound HA155->ATX Inhibits

Caption: The autotaxin signaling pathway and the inhibitory action of this compound.

References

preventing (E/Z)-HA155 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For long-term storage, spanning months to years, it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage, covering days to weeks, the compound can be kept at 0-4°C.[1] While the compound is stable for several weeks at ambient temperature, such as during shipping, prolonged exposure to higher temperatures should be avoided to minimize the risk of degradation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage of a few days to weeks, stock solutions can be stored at 0-4°C. For longer-term storage, it is recommended to keep the aliquots at -20°C.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, several functional groups may be susceptible to degradation:

  • Boronic Acid Group: This group is prone to oxidation and can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon addition of water but can affect accurate concentration determination.

  • Thiazolidinylidene Ring: The dione (B5365651) functionality within this ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Exocyclic Double Bond: The (E/Z) designation indicates stereoisomers around this bond. Exposure to light (photoisomerization) or certain reactive species could potentially lead to a change in the isomeric ratio, which might affect biological activity.

  • Ether Linkage: While generally stable, ether bonds can be cleaved under harsh acidic conditions, though this is unlikely under typical storage and experimental conditions.

Q4: Can I store this compound in an aqueous solution?

A4: It is generally not recommended to store this compound in aqueous solutions for extended periods. The presence of water can promote the hydrolysis of the thiazolidinylidene ring and affect the equilibrium of the boronic acid group. If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a DMSO stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage.Verify storage conditions (solid at -20°C, DMSO stock at -20°C in aliquots). Perform a quality control check using a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solution.Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.
Instability in aqueous experimental buffer.Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
Inconsistent experimental results Isomerization of the (E/Z) double bond.Protect the solid compound and solutions from direct light. Store in amber vials or wrap containers in aluminum foil.
Formation of boroxine (B1236090) from the boronic acid group.While often reversible, ensure accurate concentration by using freshly prepared solutions. If issues persist, consider analytical characterization (e.g., NMR, LC-MS) to assess the integrity of the boronic acid.
Precipitation of the compound in aqueous buffer Low aqueous solubility.Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not cause precipitation. If precipitation occurs, you may need to optimize the buffer composition or reduce the final compound concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2][4]

Objective: To identify the likely degradation pathways of this compound and develop a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for these studies.[5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[6] This will help in separating and identifying the parent compound and any degradation products.

Protocol 2: Long-Term Stability Testing

Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7][8]

Objective: To establish a re-test period for this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store multiple batches of solid this compound in containers that simulate the proposed packaging for storage and distribution.[9]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][9]

    • Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[1][9]

  • Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and any other critical quality attributes.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid Acid/Base HA155 B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid Acid->HA155 Oxidation Oxidation Oxidation->HA155 Light Light (UV/Vis) Light->HA155 Heat Heat Heat->HA155 Hydrolysis Hydrolyzed Thiazolidinylidene Ring HA155->Hydrolysis Boroxine Boroxine Formation HA155->Boroxine Isomer Z/E Isomer HA155->Isomer Oxidized Oxidized Boronic Acid HA155->Oxidized

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis start Obtain this compound storage Store at -20°C (Solid) start->storage prep_stock Prepare DMSO Stock Solution storage->prep_stock aliquot Aliquot Stock Solution (-20°C) prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw prep_working Prepare Fresh Working Solution in Aqueous Buffer thaw->prep_working experiment Perform Biological Experiment prep_working->experiment data Collect and Analyze Data experiment->data end Conclusion data->end

Caption: Recommended workflow for handling this compound to ensure stability during experiments.

Caption: Troubleshooting decision tree for experiments involving this compound.

References

preventing (E/Z)-HA155 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For long-term storage, spanning months to years, it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage, covering days to weeks, the compound can be kept at 0-4°C.[1] While the compound is stable for several weeks at ambient temperature, such as during shipping, prolonged exposure to higher temperatures should be avoided to minimize the risk of degradation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage of a few days to weeks, stock solutions can be stored at 0-4°C. For longer-term storage, it is recommended to keep the aliquots at -20°C.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, several functional groups may be susceptible to degradation:

  • Boronic Acid Group: This group is prone to oxidation and can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon addition of water but can affect accurate concentration determination.

  • Thiazolidinylidene Ring: The dione functionality within this ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Exocyclic Double Bond: The (E/Z) designation indicates stereoisomers around this bond. Exposure to light (photoisomerization) or certain reactive species could potentially lead to a change in the isomeric ratio, which might affect biological activity.

  • Ether Linkage: While generally stable, ether bonds can be cleaved under harsh acidic conditions, though this is unlikely under typical storage and experimental conditions.

Q4: Can I store this compound in an aqueous solution?

A4: It is generally not recommended to store this compound in aqueous solutions for extended periods. The presence of water can promote the hydrolysis of the thiazolidinylidene ring and affect the equilibrium of the boronic acid group. If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a DMSO stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage.Verify storage conditions (solid at -20°C, DMSO stock at -20°C in aliquots). Perform a quality control check using a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solution.Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.
Instability in aqueous experimental buffer.Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
Inconsistent experimental results Isomerization of the (E/Z) double bond.Protect the solid compound and solutions from direct light. Store in amber vials or wrap containers in aluminum foil.
Formation of boroxine from the boronic acid group.While often reversible, ensure accurate concentration by using freshly prepared solutions. If issues persist, consider analytical characterization (e.g., NMR, LC-MS) to assess the integrity of the boronic acid.
Precipitation of the compound in aqueous buffer Low aqueous solubility.Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not cause precipitation. If precipitation occurs, you may need to optimize the buffer composition or reduce the final compound concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2][4]

Objective: To identify the likely degradation pathways of this compound and develop a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for these studies.[5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[6] This will help in separating and identifying the parent compound and any degradation products.

Protocol 2: Long-Term Stability Testing

Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7][8]

Objective: To establish a re-test period for this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store multiple batches of solid this compound in containers that simulate the proposed packaging for storage and distribution.[9]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][9]

    • Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[1][9]

  • Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and any other critical quality attributes.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid Acid/Base HA155 B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid Acid->HA155 Oxidation Oxidation Oxidation->HA155 Light Light (UV/Vis) Light->HA155 Heat Heat Heat->HA155 Hydrolysis Hydrolyzed Thiazolidinylidene Ring HA155->Hydrolysis Boroxine Boroxine Formation HA155->Boroxine Isomer Z/E Isomer HA155->Isomer Oxidized Oxidized Boronic Acid HA155->Oxidized

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis start Obtain this compound storage Store at -20°C (Solid) start->storage prep_stock Prepare DMSO Stock Solution storage->prep_stock aliquot Aliquot Stock Solution (-20°C) prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw prep_working Prepare Fresh Working Solution in Aqueous Buffer thaw->prep_working experiment Perform Biological Experiment prep_working->experiment data Collect and Analyze Data experiment->data end Conclusion data->end

Caption: Recommended workflow for handling this compound to ensure stability during experiments.

Caption: Troubleshooting decision tree for experiments involving this compound.

References

(E/Z)-HA155 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-HA155. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor. It is crucial to understand that it has at least two distinct and potent biological activities. It was initially developed as a potent and selective inhibitor of autotaxin (ATX) , with an IC50 of 5.7 nM.[1][2][3] Subsequently, it has been reported to be an inhibitor of the 78-kDa glucose-regulated protein (GRP78/BiP/HSPA5 ), an endoplasmic reticulum (ER) chaperone protein.[4] This dual activity is a critical consideration for any experiment.

Q2: What is the significance of the "(E/Z)-" designation in the name?

A2: The "(E/Z)-" prefix indicates that HA155 is a mixture of geometric isomers around a carbon-carbon double bond in its chemical structure. Commercial preparations of HA155 are typically sold as a mixture of these E (entgegen) and Z (zusammen) isomers. It is important to note that the biological activity of the individual E and Z isomers has not been publicly detailed. Different batches of the compound may have varying E/Z isomer ratios, which can be a source of experimental variability.

Q3: Are there any known off-target effects of this compound other than autotaxin and GRP78?

A3: Currently, a comprehensive, publicly available off-target screening panel (such as a broad kinome scan) for this compound has not been identified in the scientific literature. Therefore, its full selectivity profile against a wide range of kinases and other enzymes is unknown. The most significant and well-documented "off-target" effect, if you are studying its role as a GRP78 inhibitor, is its potent inhibition of autotaxin, and vice-versa. Researchers should be cautious and consider the possibility of other, uncharacterized off-target interactions.

Q4: How can I mitigate the potential for off-target effects in my experiments?

A4: Given the dual-target nature of this compound, several strategies can be employed:

  • Use appropriate controls: Include positive and negative controls for both autotaxin and GRP78 inhibition in your experiments.

  • Use multiple readouts: Corroborate your findings with multiple, independent assays.

  • Perform rescue experiments: If possible, overexpress the intended target (e.g., GRP78) to see if it rescues the phenotype induced by HA155.

  • Use a structurally unrelated inhibitor: Confirm your results with another inhibitor of your target of interest that has a different chemical scaffold.

  • Characterize your batch: If you observe high variability, consider analytical methods to assess the E/Z isomer ratio of your specific batch of HA155, although this may not be feasible for all labs.

Q5: What is the mechanism of action of HA155 on GRP78?

A5: HA155 is reported to inhibit the ATPase activity of GRP78.[4] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and leading to ER stress.[5][6][7] Prolonged ER stress can subsequently induce apoptosis and autophagy in cancer cells.[4][5]

Quantitative Data Summary

ParameterTargetValueCell Line/SystemReference
IC50 Autotaxin (ATX)5.7 nMEnzyme Assay[1][2][3]
IC50 Melanoma Cell Viability1-2.5 µMA375 cells[4]
Effective Concentration ER Stress Induction10 µMA375 cells[4]
Effective Concentration Apoptosis Induction1-10 µMA375 cells[4]
Effective Concentration Autophagy Induction1-24 µMA375 cells[4]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Symptoms: Inconsistent IC50 values, variable levels of target engagement, or differing phenotypic outcomes between experiments.

  • Possible Causes & Solutions:

    • Variable E/Z Isomer Ratio: The ratio of E and Z isomers may differ between batches of this compound.

      • Solution: If possible, purchase a larger single batch of the compound for a complete study. Always note the batch number in your experimental records. If you suspect batch-to-batch variability, consider testing new batches against a standardized internal control.

    • Compound Instability: The compound may be degrading in solution.

      • Solution: Prepare fresh stock solutions regularly and store them at -80°C for long-term storage and -20°C for short-term storage.[1] Avoid repeated freeze-thaw cycles.

    • Inconsistent Cell Conditions: Cell passage number, density, and health can significantly impact results.

      • Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell health throughout the experiment.

Issue 2: Unexpected Phenotypes or Off-Target Effects

  • Symptoms: The observed cellular phenotype does not align with the known consequences of inhibiting your primary target of interest (either GRP78 or autotaxin).

  • Possible Causes & Solutions:

    • Dual-Target Activity: The observed phenotype may be a result of the compound's effect on its other potent target.

      • Solution: Design experiments to dissect the contributions of each target. For example, if you are studying GRP78, use a specific autotaxin inhibitor as a control to see if it phenocopies the effects of HA155. Conversely, if studying autotaxin, use a GRP78 inhibitor or siRNA against GRP78 as a control.

    • Unknown Off-Targets: As the full selectivity profile is unknown, the phenotype could be due to an uncharacterized off-target.

      • Solution: Use a structurally unrelated inhibitor for your primary target to confirm that the phenotype is on-target.

Issue 3: Cytotoxicity in Normal Cells

  • Symptoms: Significant cell death is observed in non-cancerous or "normal" cell lines at concentrations effective in cancer cells.

  • Possible Causes & Solutions:

    • High Compound Concentration: The concentration used may be too high, leading to non-specific toxicity.

      • Solution: Perform a dose-response curve on your normal cell line to determine the maximum non-toxic concentration. Some studies suggest that HA15 has low toxicity in normal cells at effective doses.[4]

    • Dependence of Normal Cells on the Target: The normal cell line may also be dependent on the activity of GRP78 or autotaxin for survival.

      • Solution: Investigate the expression levels and importance of both GRP78 and autotaxin in your specific normal cell line.

Experimental Protocols & Visualizations

GRP78 Signaling Pathway

The primary mechanism of action of this compound as a GRP78 inhibitor involves the induction of ER stress.

GRP78_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK Inhibits IRE1 IRE1α GRP78->IRE1 Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds to eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s XBP1s mRNA XBP1s->CHOP Transcription ATF6_cleaved->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Autophagy Autophagy CHOP->Autophagy HA155 This compound HA155->GRP78 Inhibits ATPase Activity

GRP78-mediated ER stress signaling pathway induced by this compound.
Troubleshooting Workflow for Inconsistent Results

A logical approach to troubleshooting can help identify the source of variability in your experiments with this compound.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_target Biological Target cluster_solution Resolution start Inconsistent Results Observed check_batch Check Compound Batch Number start->check_batch check_prep Review Stock Preparation (Freshness, Solvent, Storage) check_batch->check_prep resolve Problem Resolved check_batch->resolve Batch variation identified check_cells Verify Cell Health & Passage Number check_prep->check_cells If compound is OK check_prep->resolve Preparation issue identified check_density Confirm Consistent Seeding Density check_cells->check_density check_protocol Review Assay Protocol (Incubation Times, Reagent Concentrations) check_density->check_protocol dual_target Consider Dual-Target Effects (ATX vs. GRP78) check_protocol->dual_target If assay is OK check_protocol->resolve Protocol deviation identified control_exp Perform Control Experiments (e.g., with specific ATX or GRP78 inhibitor) dual_target->control_exp control_exp->resolve

A systematic workflow for troubleshooting inconsistent results with this compound.
Experimental Protocol: Western Blotting for ER Stress Markers

This protocol details the steps to assess the induction of ER stress by this compound by measuring key protein markers.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a positive control (e.g., Tunicamycin or Thapsigargin) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence imager.

Experimental Workflow for Assessing Dual-Target Effects

This workflow outlines an approach to distinguish the effects of this compound on autotaxin versus GRP78.

Dual_Target_Workflow cluster_controls Control Compounds cluster_readout Experimental Readouts cluster_analysis Data Analysis start Phenotype Observed with This compound atx_inhib Treat with Specific ATX Inhibitor start->atx_inhib grp78_inhib Treat with Specific GRP78 Inhibitor (or use GRP78 siRNA) start->grp78_inhib phenotype_assay Perform Phenotypic Assay (e.g., Viability, Migration) atx_inhib->phenotype_assay target_assay Perform Target-Specific Assays (ATX activity, ER stress markers) atx_inhib->target_assay grp78_inhib->phenotype_assay grp78_inhib->target_assay compare Compare Phenotypes phenotype_assay->compare target_assay->compare conclusion Conclude Contribution of Each Target to Phenotype compare->conclusion

An experimental workflow to dissect the dual-target effects of this compound.

References

(E/Z)-HA155 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-HA155. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor. It is crucial to understand that it has at least two distinct and potent biological activities. It was initially developed as a potent and selective inhibitor of autotaxin (ATX) , with an IC50 of 5.7 nM.[1][2][3] Subsequently, it has been reported to be an inhibitor of the 78-kDa glucose-regulated protein (GRP78/BiP/HSPA5 ), an endoplasmic reticulum (ER) chaperone protein.[4] This dual activity is a critical consideration for any experiment.

Q2: What is the significance of the "(E/Z)-" designation in the name?

A2: The "(E/Z)-" prefix indicates that HA155 is a mixture of geometric isomers around a carbon-carbon double bond in its chemical structure. Commercial preparations of HA155 are typically sold as a mixture of these E (entgegen) and Z (zusammen) isomers. It is important to note that the biological activity of the individual E and Z isomers has not been publicly detailed. Different batches of the compound may have varying E/Z isomer ratios, which can be a source of experimental variability.

Q3: Are there any known off-target effects of this compound other than autotaxin and GRP78?

A3: Currently, a comprehensive, publicly available off-target screening panel (such as a broad kinome scan) for this compound has not been identified in the scientific literature. Therefore, its full selectivity profile against a wide range of kinases and other enzymes is unknown. The most significant and well-documented "off-target" effect, if you are studying its role as a GRP78 inhibitor, is its potent inhibition of autotaxin, and vice-versa. Researchers should be cautious and consider the possibility of other, uncharacterized off-target interactions.

Q4: How can I mitigate the potential for off-target effects in my experiments?

A4: Given the dual-target nature of this compound, several strategies can be employed:

  • Use appropriate controls: Include positive and negative controls for both autotaxin and GRP78 inhibition in your experiments.

  • Use multiple readouts: Corroborate your findings with multiple, independent assays.

  • Perform rescue experiments: If possible, overexpress the intended target (e.g., GRP78) to see if it rescues the phenotype induced by HA155.

  • Use a structurally unrelated inhibitor: Confirm your results with another inhibitor of your target of interest that has a different chemical scaffold.

  • Characterize your batch: If you observe high variability, consider analytical methods to assess the E/Z isomer ratio of your specific batch of HA155, although this may not be feasible for all labs.

Q5: What is the mechanism of action of HA155 on GRP78?

A5: HA155 is reported to inhibit the ATPase activity of GRP78.[4] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and leading to ER stress.[5][6][7] Prolonged ER stress can subsequently induce apoptosis and autophagy in cancer cells.[4][5]

Quantitative Data Summary

ParameterTargetValueCell Line/SystemReference
IC50 Autotaxin (ATX)5.7 nMEnzyme Assay[1][2][3]
IC50 Melanoma Cell Viability1-2.5 µMA375 cells[4]
Effective Concentration ER Stress Induction10 µMA375 cells[4]
Effective Concentration Apoptosis Induction1-10 µMA375 cells[4]
Effective Concentration Autophagy Induction1-24 µMA375 cells[4]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

  • Symptoms: Inconsistent IC50 values, variable levels of target engagement, or differing phenotypic outcomes between experiments.

  • Possible Causes & Solutions:

    • Variable E/Z Isomer Ratio: The ratio of E and Z isomers may differ between batches of this compound.

      • Solution: If possible, purchase a larger single batch of the compound for a complete study. Always note the batch number in your experimental records. If you suspect batch-to-batch variability, consider testing new batches against a standardized internal control.

    • Compound Instability: The compound may be degrading in solution.

      • Solution: Prepare fresh stock solutions regularly and store them at -80°C for long-term storage and -20°C for short-term storage.[1] Avoid repeated freeze-thaw cycles.

    • Inconsistent Cell Conditions: Cell passage number, density, and health can significantly impact results.

      • Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell health throughout the experiment.

Issue 2: Unexpected Phenotypes or Off-Target Effects

  • Symptoms: The observed cellular phenotype does not align with the known consequences of inhibiting your primary target of interest (either GRP78 or autotaxin).

  • Possible Causes & Solutions:

    • Dual-Target Activity: The observed phenotype may be a result of the compound's effect on its other potent target.

      • Solution: Design experiments to dissect the contributions of each target. For example, if you are studying GRP78, use a specific autotaxin inhibitor as a control to see if it phenocopies the effects of HA155. Conversely, if studying autotaxin, use a GRP78 inhibitor or siRNA against GRP78 as a control.

    • Unknown Off-Targets: As the full selectivity profile is unknown, the phenotype could be due to an uncharacterized off-target.

      • Solution: Use a structurally unrelated inhibitor for your primary target to confirm that the phenotype is on-target.

Issue 3: Cytotoxicity in Normal Cells

  • Symptoms: Significant cell death is observed in non-cancerous or "normal" cell lines at concentrations effective in cancer cells.

  • Possible Causes & Solutions:

    • High Compound Concentration: The concentration used may be too high, leading to non-specific toxicity.

      • Solution: Perform a dose-response curve on your normal cell line to determine the maximum non-toxic concentration. Some studies suggest that HA15 has low toxicity in normal cells at effective doses.[4]

    • Dependence of Normal Cells on the Target: The normal cell line may also be dependent on the activity of GRP78 or autotaxin for survival.

      • Solution: Investigate the expression levels and importance of both GRP78 and autotaxin in your specific normal cell line.

Experimental Protocols & Visualizations

GRP78 Signaling Pathway

The primary mechanism of action of this compound as a GRP78 inhibitor involves the induction of ER stress.

GRP78_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK Inhibits IRE1 IRE1α GRP78->IRE1 Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Binds to eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s XBP1s mRNA XBP1s->CHOP Transcription ATF6_cleaved->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Autophagy Autophagy CHOP->Autophagy HA155 This compound HA155->GRP78 Inhibits ATPase Activity

GRP78-mediated ER stress signaling pathway induced by this compound.
Troubleshooting Workflow for Inconsistent Results

A logical approach to troubleshooting can help identify the source of variability in your experiments with this compound.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_target Biological Target cluster_solution Resolution start Inconsistent Results Observed check_batch Check Compound Batch Number start->check_batch check_prep Review Stock Preparation (Freshness, Solvent, Storage) check_batch->check_prep resolve Problem Resolved check_batch->resolve Batch variation identified check_cells Verify Cell Health & Passage Number check_prep->check_cells If compound is OK check_prep->resolve Preparation issue identified check_density Confirm Consistent Seeding Density check_cells->check_density check_protocol Review Assay Protocol (Incubation Times, Reagent Concentrations) check_density->check_protocol dual_target Consider Dual-Target Effects (ATX vs. GRP78) check_protocol->dual_target If assay is OK check_protocol->resolve Protocol deviation identified control_exp Perform Control Experiments (e.g., with specific ATX or GRP78 inhibitor) dual_target->control_exp control_exp->resolve

A systematic workflow for troubleshooting inconsistent results with this compound.
Experimental Protocol: Western Blotting for ER Stress Markers

This protocol details the steps to assess the induction of ER stress by this compound by measuring key protein markers.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a positive control (e.g., Tunicamycin or Thapsigargin) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence imager.

Experimental Workflow for Assessing Dual-Target Effects

This workflow outlines an approach to distinguish the effects of this compound on autotaxin versus GRP78.

Dual_Target_Workflow cluster_controls Control Compounds cluster_readout Experimental Readouts cluster_analysis Data Analysis start Phenotype Observed with This compound atx_inhib Treat with Specific ATX Inhibitor start->atx_inhib grp78_inhib Treat with Specific GRP78 Inhibitor (or use GRP78 siRNA) start->grp78_inhib phenotype_assay Perform Phenotypic Assay (e.g., Viability, Migration) atx_inhib->phenotype_assay target_assay Perform Target-Specific Assays (ATX activity, ER stress markers) atx_inhib->target_assay grp78_inhib->phenotype_assay grp78_inhib->target_assay compare Compare Phenotypes phenotype_assay->compare target_assay->compare conclusion Conclude Contribution of Each Target to Phenotype compare->conclusion

An experimental workflow to dissect the dual-target effects of this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at improving the bioavailability of the experimental compound (E/Z)-HA155.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?

A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility, gastrointestinal permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1][3] Other factors include interactions with food, gastrointestinal motility, and efflux by transporters like P-glycoprotein.[4][5]

Q2: What are the initial steps to consider when this compound shows poor oral bioavailability in preclinical animal models?

A2: Initially, it is crucial to characterize the physicochemical properties of this compound, such as its solubility in physiological pH ranges and its permeability (e.g., using Caco-2 cell assays). Understanding its Biopharmaceutics Classification System (BCS) class can guide formulation strategies.[1] For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on enhancing solubility and dissolution rate.[1]

Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state, facilitating absorption through lipid pathways.[7][8]

  • Solid Dispersions: Dispersing the drug in a carrier at the molecular level to form an amorphous solid dispersion can significantly enhance its solubility and dissolution.[1][6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[1][6]

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, bioenhancers of natural origin can modulate membrane permeation and reduce pre-systemic metabolism.[4] Additionally, inhibitors of efflux transporters or metabolic enzymes can increase the systemic exposure of the drug.[9]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations of this compound Following Oral Dosing

  • Potential Cause: Erratic absorption due to poor and variable dissolution in the gastrointestinal (GI) tract. The presence or absence of food can also significantly impact absorption.[8]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing or provide a standardized diet to minimize food-related effects.[8]

    • Optimize Formulation: Develop a formulation aimed at improving the dissolution rate and consistency, such as a nanosuspension or a solid dispersion.[1][6][10]

    • Increase Sample Size: A larger group of animals can help to statistically manage high variability.[8]

    • Consider Alternative Routes of Administration: If oral variability cannot be controlled, exploring other routes like intravenous administration can provide a baseline for absolute bioavailability.

Issue 2: Low Oral Bioavailability of this compound Despite High Permeability in Caco-2 Assays

  • Potential Cause: This discrepancy often points towards extensive first-pass metabolism in the gut wall or liver, or significant efflux back into the GI lumen by transporters.[2][8]

  • Troubleshooting Steps:

    • Investigate In Vitro Metabolism: Conduct experiments with liver microsomes or hepatocytes to determine the metabolic stability of this compound.[5]

    • Identify Efflux Transporter Substrate Potential: Use in vitro models with specific inhibitors to assess if this compound is a substrate for transporters like P-glycoprotein.

    • Prodrug Approach: Consider designing a prodrug of this compound that masks the site of metabolism and releases the active compound after absorption.

    • Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters to confirm their role in the low bioavailability.

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies on Bioavailability Enhancement (Hypothetical Data for this compound)

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 150100
Micronized Suspension50300 ± 501.51200 ± 250200
Nanosuspension50750 ± 1201.03600 ± 500600
Solid Dispersion50900 ± 1801.04500 ± 600750
SEDDS501200 ± 2000.56000 ± 7501000

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Media Milling

  • Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

  • Materials:

    • This compound

    • Stabilizers (e.g., Sodium Lauryl Sulfate, PVP K30)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Purified water

    • Media milling equipment

  • Method:

    • Prepare a suspension of this compound in an aqueous solution containing the selected stabilizers.

    • Add the milling media to the suspension.

    • Mill the suspension at a controlled temperature for a predetermined duration.

    • Separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and crystallinity.

    • The optimized nanosuspension can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.[10]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • This compound formulations (e.g., aqueous suspension, nanosuspension)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • Analytical equipment for drug quantification (e.g., LC-MS/MS)

  • Method:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]

Visualizations

G cluster_0 Factors Affecting Oral Bioavailability Drug Oral Drug Administration Disintegration Disintegration & Dissolution Drug->Disintegration Absorption Absorption Disintegration->Absorption Solubility Metabolism First-Pass Metabolism Absorption->Metabolism Permeability Systemic Systemic Circulation Metabolism->Systemic Metabolic Stability

Caption: Key physiological hurdles impacting the oral bioavailability of a drug.

G cluster_1 Workflow for Improving Bioavailability Start Poor In Vivo Bioavailability of this compound PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem Formulation Formulation Development (Nanosuspension, Solid Dispersion, etc.) PhysChem->Formulation InVitro In Vitro Evaluation (Dissolution, Caco-2) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study in Animals InVitro->InVivo InVivo->Formulation Iterate Optimization Optimization & Lead Formulation Selection InVivo->Optimization

Caption: A typical workflow for the development and optimization of a formulation to enhance bioavailability.

G cluster_2 Signaling Pathway of Drug Absorption & Metabolism Lumen GI Lumen (Drug Dissolution) Enterocyte Enterocyte Lumen->Enterocyte Absorption (Passive/Active Transport) Enterocyte->Lumen Efflux (P-gp) PortalVein Portal Vein Enterocyte->PortalVein Enterocyte->PortalVein Metabolism (CYP Enzymes) Liver Liver (Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Cellular pathways influencing drug absorption and first-pass metabolism.

References

Technical Support Center: Enhancing In Vivo Bioavailability of (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at improving the bioavailability of the experimental compound (E/Z)-HA155.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?

A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility, gastrointestinal permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1][3] Other factors include interactions with food, gastrointestinal motility, and efflux by transporters like P-glycoprotein.[4][5]

Q2: What are the initial steps to consider when this compound shows poor oral bioavailability in preclinical animal models?

A2: Initially, it is crucial to characterize the physicochemical properties of this compound, such as its solubility in physiological pH ranges and its permeability (e.g., using Caco-2 cell assays). Understanding its Biopharmaceutics Classification System (BCS) class can guide formulation strategies.[1] For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on enhancing solubility and dissolution rate.[1]

Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state, facilitating absorption through lipid pathways.[7][8]

  • Solid Dispersions: Dispersing the drug in a carrier at the molecular level to form an amorphous solid dispersion can significantly enhance its solubility and dissolution.[1][6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[1][6]

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, bioenhancers of natural origin can modulate membrane permeation and reduce pre-systemic metabolism.[4] Additionally, inhibitors of efflux transporters or metabolic enzymes can increase the systemic exposure of the drug.[9]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations of this compound Following Oral Dosing

  • Potential Cause: Erratic absorption due to poor and variable dissolution in the gastrointestinal (GI) tract. The presence or absence of food can also significantly impact absorption.[8]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing or provide a standardized diet to minimize food-related effects.[8]

    • Optimize Formulation: Develop a formulation aimed at improving the dissolution rate and consistency, such as a nanosuspension or a solid dispersion.[1][6][10]

    • Increase Sample Size: A larger group of animals can help to statistically manage high variability.[8]

    • Consider Alternative Routes of Administration: If oral variability cannot be controlled, exploring other routes like intravenous administration can provide a baseline for absolute bioavailability.

Issue 2: Low Oral Bioavailability of this compound Despite High Permeability in Caco-2 Assays

  • Potential Cause: This discrepancy often points towards extensive first-pass metabolism in the gut wall or liver, or significant efflux back into the GI lumen by transporters.[2][8]

  • Troubleshooting Steps:

    • Investigate In Vitro Metabolism: Conduct experiments with liver microsomes or hepatocytes to determine the metabolic stability of this compound.[5]

    • Identify Efflux Transporter Substrate Potential: Use in vitro models with specific inhibitors to assess if this compound is a substrate for transporters like P-glycoprotein.

    • Prodrug Approach: Consider designing a prodrug of this compound that masks the site of metabolism and releases the active compound after absorption.

    • Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters to confirm their role in the low bioavailability.

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies on Bioavailability Enhancement (Hypothetical Data for this compound)

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 150100
Micronized Suspension50300 ± 501.51200 ± 250200
Nanosuspension50750 ± 1201.03600 ± 500600
Solid Dispersion50900 ± 1801.04500 ± 600750
SEDDS501200 ± 2000.56000 ± 7501000

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Media Milling

  • Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

  • Materials:

    • This compound

    • Stabilizers (e.g., Sodium Lauryl Sulfate, PVP K30)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Purified water

    • Media milling equipment

  • Method:

    • Prepare a suspension of this compound in an aqueous solution containing the selected stabilizers.

    • Add the milling media to the suspension.

    • Mill the suspension at a controlled temperature for a predetermined duration.

    • Separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and crystallinity.

    • The optimized nanosuspension can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.[10]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • This compound formulations (e.g., aqueous suspension, nanosuspension)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • Analytical equipment for drug quantification (e.g., LC-MS/MS)

  • Method:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]

Visualizations

G cluster_0 Factors Affecting Oral Bioavailability Drug Oral Drug Administration Disintegration Disintegration & Dissolution Drug->Disintegration Absorption Absorption Disintegration->Absorption Solubility Metabolism First-Pass Metabolism Absorption->Metabolism Permeability Systemic Systemic Circulation Metabolism->Systemic Metabolic Stability

Caption: Key physiological hurdles impacting the oral bioavailability of a drug.

G cluster_1 Workflow for Improving Bioavailability Start Poor In Vivo Bioavailability of this compound PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem Formulation Formulation Development (Nanosuspension, Solid Dispersion, etc.) PhysChem->Formulation InVitro In Vitro Evaluation (Dissolution, Caco-2) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study in Animals InVitro->InVivo InVivo->Formulation Iterate Optimization Optimization & Lead Formulation Selection InVivo->Optimization

Caption: A typical workflow for the development and optimization of a formulation to enhance bioavailability.

G cluster_2 Signaling Pathway of Drug Absorption & Metabolism Lumen GI Lumen (Drug Dissolution) Enterocyte Enterocyte Lumen->Enterocyte Absorption (Passive/Active Transport) Enterocyte->Lumen Efflux (P-gp) PortalVein Portal Vein Enterocyte->PortalVein Enterocyte->PortalVein Metabolism (CYP Enzymes) Liver Liver (Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Cellular pathways influencing drug absorption and first-pass metabolism.

References

Technical Support Center: (E/Z)-HA155 Cell Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound and other novel small molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important for a compound like this compound?

A1: Cell permeability describes the ability of a compound to pass through a cell membrane to reach its intracellular target. For a drug to be effective, it must be able to cross this biological barrier. Poor membrane permeability is a common reason for the low efficacy of otherwise potent drug candidates in cell-based assays and in vivo.

Q2: What are the key physicochemical properties of this compound that influence its cell permeability?

A2: Several physicochemical properties are critical for determining a compound's ability to cross a cell membrane.[1][2][3] These include:

  • Lipophilicity (LogP): An optimal LogP is required. If a compound is too hydrophilic (low LogP), it will not readily partition into the lipid cell membrane. Conversely, if it is too lipophilic (high LogP), it may get trapped within the membrane or have poor aqueous solubility.[1][2]

  • Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better passive diffusion across cell membranes.[1][2]

  • Polar Surface Area (PSA): A lower PSA is associated with higher permeability. A large number of polar atoms can impede a compound's passage through the hydrophobic core of the cell membrane.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability as these bonds with water must be broken for the molecule to enter the lipid bilayer.[1][2]

  • Ionization State (pKa): The charge of a molecule at physiological pH is crucial. Neutral, unionized molecules typically cross cell membranes more easily than charged, ionized molecules.[1][4][5]

Q3: How can I experimentally measure the cell permeability of this compound?

A3: The two most common in vitro methods for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane. It specifically assesses passive transcellular permeability.[6][7][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[9][10][11] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[6][8][9]

Q4: this compound shows low permeability in the PAMPA assay. What does this suggest?

A4: Low permeability in a PAMPA assay indicates that the compound has poor intrinsic passive permeability.[6][7] This is likely due to suboptimal physicochemical properties such as high polarity, a large polar surface area, or a high number of hydrogen bonds.[1][2] The troubleshooting guide below provides steps to address this issue.

Q5: this compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A5: This discrepancy strongly suggests the involvement of active efflux transporters in the Caco-2 cells.[6][8] These transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), actively pump the compound out of the cell, leading to a low net transport across the cell monolayer.[11][12] A bidirectional Caco-2 assay is needed to confirm this by calculating the efflux ratio.[9]

Q6: How can the cell permeability of this compound be improved?

A6: If poor permeability is limiting the efficacy of this compound, several medicinal chemistry strategies can be employed.[13][14][15][16] These include:

  • Modulating Lipophilicity: Systematically altering substituents to achieve a more optimal LogP.

  • Reducing Polar Surface Area: Modifying the molecule to decrease its PSA.

  • Masking Hydrogen Bonds: Introducing intramolecular hydrogen bonds can shield polar groups, reducing the energy penalty for entering the cell membrane.[15][16]

  • N-methylation: Replacing N-H bonds with N-CH3 can reduce the number of hydrogen bond donors.[16]

  • Prodrug Strategies: A prodrug approach can be used to mask polar functional groups, improving permeability. The prodrug is then cleaved intracellularly to release the active compound.[14]

Troubleshooting Guides

Troubleshooting Low Permeability in PAMPA
Observation Potential Cause Recommended Action
Low Permeability (Pe < 1.5 x 10⁻⁶ cm/s) Poor intrinsic passive permeability due to suboptimal physicochemical properties.- Review the physicochemical properties of this compound (LogP, MW, PSA).- Consider chemical modifications to improve these properties (e.g., increase lipophilicity, reduce PSA).[13][14]
High Variability Between Replicates - Poor aqueous solubility leading to precipitation.- Issues with the artificial membrane.- Decrease the concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't affect membrane integrity.- Ensure the lipid solution is fresh and properly applied.
Low Compound Recovery - Compound binding to the assay plate.- Compound instability in the assay buffer.- Use low-binding plates.- Assess the chemical stability of this compound at the assay pH and temperature.
Troubleshooting Caco-2 Permeability Assay Results
Observation Potential Cause Recommended Action
Low A-to-B Papp, Low Efflux Ratio (<2), Good Recovery (>70%) The compound has inherently low passive permeability.- The issue is likely with the compound's intrinsic ability to cross the cell membrane.- Refer to the PAMPA troubleshooting guide and consider chemical modifications.
Low A-to-B Papp, High Efflux Ratio (>2), Good Recovery (>70%) The compound is a substrate for active efflux transporters (e.g., P-gp, BCRP).[9][11]- Perform the assay with specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP) to confirm the transporter involved.[11][17][18]
Low Compound Recovery (<70%) - Compound binding to plates or cells.- Metabolism by Caco-2 cells.- Low aqueous solubility.- Use low-binding plates.- Investigate potential metabolism of this compound by Caco-2 cells.- Check for precipitation in the donor well.
High A-to-B Papp, High Lucifer Yellow Permeability The Caco-2 monolayer integrity is compromised, leading to artificially high permeability due to paracellular flux.- Review cell culture and seeding procedures.- Discard data from assays with low transepithelial electrical resistance (TEER) values.[11]

Data Presentation

Table 1: Interpretation of Apparent Permeability (Papp) Values
Permeability Classification PAMPA (Pe in 10⁻⁶ cm/s) Caco-2 (Papp in 10⁻⁶ cm/s) Expected Human Oral Absorption
Low < 1.5[6][7]< 1.0< 30% (Poorly absorbed)[19]
Moderate 1.5 - 5.01.0 - 10.030% - 80%
High > 5.0> 10.0> 80% (Well absorbed)[19]

Note: These are general ranges and can vary slightly between laboratories.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the donor solution by diluting the stock solution to the final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 1-5%).

    • Prepare the acceptor buffer (e.g., PBS, pH 7.4).

  • Membrane Coating:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).

  • Assay Setup:

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Add the donor solution containing this compound to the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

    • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.[11]

  • Assay Preparation:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare the dosing solution of this compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-to-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples.

  • Permeability Measurement (Basolateral to Apical - B-to-A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Efflux Substrate Investigation (Optional):

    • Repeat the bidirectional assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[11]

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[9]

Visualizations

experimental_workflow cluster_pam_p_a PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Overall Permeability) cluster_efflux Efflux Assessment pam_start Start PAMPA pam_result Calculate Pe pam_start->pam_result pam_low Low Permeability pam_result->pam_low Pe < 1.5e-6 pam_high High Permeability pam_result->pam_high Pe > 1.5e-6 caco_start Start Caco-2 caco_result Calculate Papp (A>B) caco_start->caco_result caco_low Low Permeability caco_result->caco_low Papp < 1.0e-6 caco_high High Permeability caco_result->caco_high Papp > 1.0e-6 efflux_start Bidirectional Caco-2 caco_high->efflux_start efflux_ratio Calculate Efflux Ratio efflux_start->efflux_ratio efflux_no No Efflux efflux_ratio->efflux_no Ratio < 2 efflux_yes Efflux Substrate efflux_ratio->efflux_yes Ratio > 2 start Compound this compound start->pam_start start->caco_start

Caption: Permeability assessment workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular Space passive->intracellular active_in Active Uptake active_in->intracellular active_out Active Efflux (P-gp/BCRP) extracellular Extracellular Space active_out->extracellular Pumping Out compound This compound extracellular->compound intracellular->active_out target Intracellular Target intracellular->target Binding compound->passive compound->active_in

Caption: Mechanisms of compound transport across the cell membrane.

troubleshooting_logic start Low Permeability in Caco-2 Assay pam_check Check PAMPA Result start->pam_check low_pam Low PAMPA Permeability pam_check->low_pam Low high_pam High PAMPA Permeability pam_check->high_pam High efflux_check Calculate Efflux Ratio low_efflux Efflux Ratio < 2 efflux_check->low_efflux high_efflux Efflux Ratio > 2 efflux_check->high_efflux conclusion1 Poor Passive Permeability: - Modify Physicochemical Properties low_pam->conclusion1 high_pam->efflux_check low_efflux->conclusion1 conclusion2 Active Efflux is Likely: - Run Assay with Inhibitors high_efflux->conclusion2

Caption: Logic diagram for troubleshooting low Caco-2 permeability.

References

Technical Support Center: (E/Z)-HA155 Cell Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound and other novel small molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important for a compound like this compound?

A1: Cell permeability describes the ability of a compound to pass through a cell membrane to reach its intracellular target. For a drug to be effective, it must be able to cross this biological barrier. Poor membrane permeability is a common reason for the low efficacy of otherwise potent drug candidates in cell-based assays and in vivo.

Q2: What are the key physicochemical properties of this compound that influence its cell permeability?

A2: Several physicochemical properties are critical for determining a compound's ability to cross a cell membrane.[1][2][3] These include:

  • Lipophilicity (LogP): An optimal LogP is required. If a compound is too hydrophilic (low LogP), it will not readily partition into the lipid cell membrane. Conversely, if it is too lipophilic (high LogP), it may get trapped within the membrane or have poor aqueous solubility.[1][2]

  • Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better passive diffusion across cell membranes.[1][2]

  • Polar Surface Area (PSA): A lower PSA is associated with higher permeability. A large number of polar atoms can impede a compound's passage through the hydrophobic core of the cell membrane.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability as these bonds with water must be broken for the molecule to enter the lipid bilayer.[1][2]

  • Ionization State (pKa): The charge of a molecule at physiological pH is crucial. Neutral, unionized molecules typically cross cell membranes more easily than charged, ionized molecules.[1][4][5]

Q3: How can I experimentally measure the cell permeability of this compound?

A3: The two most common in vitro methods for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane. It specifically assesses passive transcellular permeability.[6][7][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[9][10][11] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[6][8][9]

Q4: this compound shows low permeability in the PAMPA assay. What does this suggest?

A4: Low permeability in a PAMPA assay indicates that the compound has poor intrinsic passive permeability.[6][7] This is likely due to suboptimal physicochemical properties such as high polarity, a large polar surface area, or a high number of hydrogen bonds.[1][2] The troubleshooting guide below provides steps to address this issue.

Q5: this compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A5: This discrepancy strongly suggests the involvement of active efflux transporters in the Caco-2 cells.[6][8] These transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), actively pump the compound out of the cell, leading to a low net transport across the cell monolayer.[11][12] A bidirectional Caco-2 assay is needed to confirm this by calculating the efflux ratio.[9]

Q6: How can the cell permeability of this compound be improved?

A6: If poor permeability is limiting the efficacy of this compound, several medicinal chemistry strategies can be employed.[13][14][15][16] These include:

  • Modulating Lipophilicity: Systematically altering substituents to achieve a more optimal LogP.

  • Reducing Polar Surface Area: Modifying the molecule to decrease its PSA.

  • Masking Hydrogen Bonds: Introducing intramolecular hydrogen bonds can shield polar groups, reducing the energy penalty for entering the cell membrane.[15][16]

  • N-methylation: Replacing N-H bonds with N-CH3 can reduce the number of hydrogen bond donors.[16]

  • Prodrug Strategies: A prodrug approach can be used to mask polar functional groups, improving permeability. The prodrug is then cleaved intracellularly to release the active compound.[14]

Troubleshooting Guides

Troubleshooting Low Permeability in PAMPA
Observation Potential Cause Recommended Action
Low Permeability (Pe < 1.5 x 10⁻⁶ cm/s) Poor intrinsic passive permeability due to suboptimal physicochemical properties.- Review the physicochemical properties of this compound (LogP, MW, PSA).- Consider chemical modifications to improve these properties (e.g., increase lipophilicity, reduce PSA).[13][14]
High Variability Between Replicates - Poor aqueous solubility leading to precipitation.- Issues with the artificial membrane.- Decrease the concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't affect membrane integrity.- Ensure the lipid solution is fresh and properly applied.
Low Compound Recovery - Compound binding to the assay plate.- Compound instability in the assay buffer.- Use low-binding plates.- Assess the chemical stability of this compound at the assay pH and temperature.
Troubleshooting Caco-2 Permeability Assay Results
Observation Potential Cause Recommended Action
Low A-to-B Papp, Low Efflux Ratio (<2), Good Recovery (>70%) The compound has inherently low passive permeability.- The issue is likely with the compound's intrinsic ability to cross the cell membrane.- Refer to the PAMPA troubleshooting guide and consider chemical modifications.
Low A-to-B Papp, High Efflux Ratio (>2), Good Recovery (>70%) The compound is a substrate for active efflux transporters (e.g., P-gp, BCRP).[9][11]- Perform the assay with specific efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) to confirm the transporter involved.[11][17][18]
Low Compound Recovery (<70%) - Compound binding to plates or cells.- Metabolism by Caco-2 cells.- Low aqueous solubility.- Use low-binding plates.- Investigate potential metabolism of this compound by Caco-2 cells.- Check for precipitation in the donor well.
High A-to-B Papp, High Lucifer Yellow Permeability The Caco-2 monolayer integrity is compromised, leading to artificially high permeability due to paracellular flux.- Review cell culture and seeding procedures.- Discard data from assays with low transepithelial electrical resistance (TEER) values.[11]

Data Presentation

Table 1: Interpretation of Apparent Permeability (Papp) Values
Permeability Classification PAMPA (Pe in 10⁻⁶ cm/s) Caco-2 (Papp in 10⁻⁶ cm/s) Expected Human Oral Absorption
Low < 1.5[6][7]< 1.0< 30% (Poorly absorbed)[19]
Moderate 1.5 - 5.01.0 - 10.030% - 80%
High > 5.0> 10.0> 80% (Well absorbed)[19]

Note: These are general ranges and can vary slightly between laboratories.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the donor solution by diluting the stock solution to the final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 1-5%).

    • Prepare the acceptor buffer (e.g., PBS, pH 7.4).

  • Membrane Coating:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane).

  • Assay Setup:

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Add the donor solution containing this compound to the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

    • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.[11]

  • Assay Preparation:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare the dosing solution of this compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-to-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples.

  • Permeability Measurement (Basolateral to Apical - B-to-A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Efflux Substrate Investigation (Optional):

    • Repeat the bidirectional assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[11]

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[9]

Visualizations

experimental_workflow cluster_pam_p_a PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Overall Permeability) cluster_efflux Efflux Assessment pam_start Start PAMPA pam_result Calculate Pe pam_start->pam_result pam_low Low Permeability pam_result->pam_low Pe < 1.5e-6 pam_high High Permeability pam_result->pam_high Pe > 1.5e-6 caco_start Start Caco-2 caco_result Calculate Papp (A>B) caco_start->caco_result caco_low Low Permeability caco_result->caco_low Papp < 1.0e-6 caco_high High Permeability caco_result->caco_high Papp > 1.0e-6 efflux_start Bidirectional Caco-2 caco_high->efflux_start efflux_ratio Calculate Efflux Ratio efflux_start->efflux_ratio efflux_no No Efflux efflux_ratio->efflux_no Ratio < 2 efflux_yes Efflux Substrate efflux_ratio->efflux_yes Ratio > 2 start Compound this compound start->pam_start start->caco_start

Caption: Permeability assessment workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular Space passive->intracellular active_in Active Uptake active_in->intracellular active_out Active Efflux (P-gp/BCRP) extracellular Extracellular Space active_out->extracellular Pumping Out compound This compound extracellular->compound intracellular->active_out target Intracellular Target intracellular->target Binding compound->passive compound->active_in

Caption: Mechanisms of compound transport across the cell membrane.

troubleshooting_logic start Low Permeability in Caco-2 Assay pam_check Check PAMPA Result start->pam_check low_pam Low PAMPA Permeability pam_check->low_pam Low high_pam High PAMPA Permeability pam_check->high_pam High efflux_check Calculate Efflux Ratio low_efflux Efflux Ratio < 2 efflux_check->low_efflux high_efflux Efflux Ratio > 2 efflux_check->high_efflux conclusion1 Poor Passive Permeability: - Modify Physicochemical Properties low_pam->conclusion1 high_pam->efflux_check low_efflux->conclusion1 conclusion2 Active Efflux is Likely: - Run Assay with Inhibitors high_efflux->conclusion2

Caption: Logic diagram for troubleshooting low Caco-2 permeability.

References

resolving inconsistencies in (E/Z)-HA155 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (E/Z)-HA155. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line compared to published data. What are the potential causes?

A1: Discrepancies in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:

  • Cell Line Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Seeding Density: The initial number of cells seeded per well can significantly impact the effective concentration of the compound per cell. It is crucial to maintain a consistent seeding density across all experiments.

  • Compound Stability and Solubility: this compound should be prepared fresh for each experiment from a validated stock solution. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Minimize freeze-thaw cycles of the stock solution.

  • Assay Duration: The length of exposure to this compound will influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Ensure your experimental timeline aligns with established protocols for your cell line.

  • Assay Type: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield varying IC50 values. Consistency in the chosen assay is key for reproducible results.

Q2: At lower concentrations of this compound, we are observing an increase in autophagy markers (e.g., LC3-II) but minimal apoptosis. Is this expected?

A2: Yes, this is a plausible outcome. This compound induces ER stress, which can trigger both autophagy and apoptosis. At lower concentrations or early time points, the cellular response may be primarily pro-survival autophagy as the cell attempts to clear damaged proteins and restore homeostasis. As the concentration of this compound increases or the duration of exposure is extended, the level of ER stress may surpass a critical threshold, leading to the activation of the apoptotic cascade.

Q3: Our Annexin V/PI apoptosis assay shows a large population of cells that are Annexin V positive and PI positive, suggesting necrosis rather than apoptosis. What could be the reason for this?

A3: While this compound primarily induces apoptosis, a high Annexin V+/PI+ population could be due to several factors:

  • Late-Stage Apoptosis: Cells in the later stages of apoptosis will eventually lose membrane integrity and become permeable to PI. Your observation might be a result of a prolonged incubation time with this compound. Consider performing a time-course experiment to capture cells in earlier apoptotic stages (Annexin V+/PI-).

  • High Compound Concentration: Very high concentrations of this compound may induce a rapid and overwhelming cellular stress response that leads to secondary necrosis. A dose-response experiment can help identify the optimal concentration for inducing a primarily apoptotic phenotype.

  • Cell Handling: Rough handling of cells during harvesting and staining, such as excessive trypsinization or vigorous vortexing, can damage the cell membrane and lead to false positives for PI staining.

Q4: We are not observing a significant increase in GRP78 expression after treatment with this compound in our Western blot analysis. Is this problematic?

A4: Not necessarily. This compound is an inhibitor of GRP78's ATPase activity. While ER stress, in general, leads to an upregulation of chaperone proteins like GRP78 as part of the Unfolded Protein Response (UPR), the primary mechanism of this compound is to disrupt GRP78 function. Therefore, you may not see a dramatic increase in total GRP78 protein levels. Instead, it is more critical to assess the downstream markers of ER stress, such as the phosphorylation of PERK and eIF2α, and the induction of CHOP, to confirm the engagement of the ER stress pathway.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)Reported IC50 (µM)Reference
A549Lung CancerCCK-848~5
H460Lung CancerCCK-848~6
H1975Lung CancerCCK-848~7
NCI-H929Multiple MyelomaCCK-848~2.5
U266Multiple MyelomaCCK-848~3

Note: IC50 values can vary between laboratories and experimental conditions. This table provides representative values from published studies.

Table 2: Recommended Concentration Ranges for Inducing Autophagy vs. Apoptosis
Cellular ResponseThis compound Concentration Range (µM)Typical Time Course (h)Key Markers to Assess
Autophagy1 - 56 - 24LC3-II conversion, p62 degradation
Apoptosis5 - 1524 - 72Cleaved Caspase-3, PARP cleavage, Annexin V staining

Note: The optimal concentration and time course are cell-line dependent and should be determined empirically.

Mandatory Visualization

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK dissociation IRE1a IRE1α GRP78->IRE1a dissociation ATF6 ATF6 GRP78->ATF6 dissociation Autophagy Autophagy GRP78->Autophagy inhibition promotes eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splicing ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1s->Autophagy can promote HA155 This compound HA155->GRP78 inhibits ATPase activity UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 accumulation activates

Caption: this compound-induced ER stress signaling pathway.

G cluster_workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 for this compound CheckCells Verify Cell Health: - Passage Number - Mycoplasma Test - Morphology Start->CheckCells CheckCompound Validate Compound: - Fresh Dilutions - Assess Solubility - Confirm Stock Concentration Start->CheckCompound CheckProtocol Standardize Protocol: - Consistent Seeding Density - Calibrated Pipettes - Uniform Incubation Time Start->CheckProtocol Consistent Results Consistent? CheckCells->Consistent CheckCompound->Consistent CheckProtocol->Consistent End Problem Resolved Consistent->End Yes ReEvaluate Re-evaluate Assay Choice and Cell Line Authenticity Consistent->ReEvaluate No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V only, and PI only controls.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 3: Western Blot Analysis of ER Stress and Autophagy Markers
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • GRP78/BiP

    • p-PERK

    • p-eIF2α

    • CHOP

    • LC3B

    • p62/SQSTM1

    • β-actin or GAPDH (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

resolving inconsistencies in (E/Z)-HA155 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (E/Z)-HA155. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line compared to published data. What are the potential causes?

A1: Discrepancies in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:

  • Cell Line Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Seeding Density: The initial number of cells seeded per well can significantly impact the effective concentration of the compound per cell. It is crucial to maintain a consistent seeding density across all experiments.

  • Compound Stability and Solubility: this compound should be prepared fresh for each experiment from a validated stock solution. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Minimize freeze-thaw cycles of the stock solution.

  • Assay Duration: The length of exposure to this compound will influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Ensure your experimental timeline aligns with established protocols for your cell line.

  • Assay Type: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield varying IC50 values. Consistency in the chosen assay is key for reproducible results.

Q2: At lower concentrations of this compound, we are observing an increase in autophagy markers (e.g., LC3-II) but minimal apoptosis. Is this expected?

A2: Yes, this is a plausible outcome. This compound induces ER stress, which can trigger both autophagy and apoptosis. At lower concentrations or early time points, the cellular response may be primarily pro-survival autophagy as the cell attempts to clear damaged proteins and restore homeostasis. As the concentration of this compound increases or the duration of exposure is extended, the level of ER stress may surpass a critical threshold, leading to the activation of the apoptotic cascade.

Q3: Our Annexin V/PI apoptosis assay shows a large population of cells that are Annexin V positive and PI positive, suggesting necrosis rather than apoptosis. What could be the reason for this?

A3: While this compound primarily induces apoptosis, a high Annexin V+/PI+ population could be due to several factors:

  • Late-Stage Apoptosis: Cells in the later stages of apoptosis will eventually lose membrane integrity and become permeable to PI. Your observation might be a result of a prolonged incubation time with this compound. Consider performing a time-course experiment to capture cells in earlier apoptotic stages (Annexin V+/PI-).

  • High Compound Concentration: Very high concentrations of this compound may induce a rapid and overwhelming cellular stress response that leads to secondary necrosis. A dose-response experiment can help identify the optimal concentration for inducing a primarily apoptotic phenotype.

  • Cell Handling: Rough handling of cells during harvesting and staining, such as excessive trypsinization or vigorous vortexing, can damage the cell membrane and lead to false positives for PI staining.

Q4: We are not observing a significant increase in GRP78 expression after treatment with this compound in our Western blot analysis. Is this problematic?

A4: Not necessarily. This compound is an inhibitor of GRP78's ATPase activity. While ER stress, in general, leads to an upregulation of chaperone proteins like GRP78 as part of the Unfolded Protein Response (UPR), the primary mechanism of this compound is to disrupt GRP78 function. Therefore, you may not see a dramatic increase in total GRP78 protein levels. Instead, it is more critical to assess the downstream markers of ER stress, such as the phosphorylation of PERK and eIF2α, and the induction of CHOP, to confirm the engagement of the ER stress pathway.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)Reported IC50 (µM)Reference
A549Lung CancerCCK-848~5
H460Lung CancerCCK-848~6
H1975Lung CancerCCK-848~7
NCI-H929Multiple MyelomaCCK-848~2.5
U266Multiple MyelomaCCK-848~3

Note: IC50 values can vary between laboratories and experimental conditions. This table provides representative values from published studies.

Table 2: Recommended Concentration Ranges for Inducing Autophagy vs. Apoptosis
Cellular ResponseThis compound Concentration Range (µM)Typical Time Course (h)Key Markers to Assess
Autophagy1 - 56 - 24LC3-II conversion, p62 degradation
Apoptosis5 - 1524 - 72Cleaved Caspase-3, PARP cleavage, Annexin V staining

Note: The optimal concentration and time course are cell-line dependent and should be determined empirically.

Mandatory Visualization

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus GRP78 GRP78/BiP PERK PERK GRP78->PERK dissociation IRE1a IRE1α GRP78->IRE1a dissociation ATF6 ATF6 GRP78->ATF6 dissociation Autophagy Autophagy GRP78->Autophagy inhibition promotes eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splicing ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1s->Autophagy can promote HA155 This compound HA155->GRP78 inhibits ATPase activity UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 accumulation activates

Caption: this compound-induced ER stress signaling pathway.

G cluster_workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 for this compound CheckCells Verify Cell Health: - Passage Number - Mycoplasma Test - Morphology Start->CheckCells CheckCompound Validate Compound: - Fresh Dilutions - Assess Solubility - Confirm Stock Concentration Start->CheckCompound CheckProtocol Standardize Protocol: - Consistent Seeding Density - Calibrated Pipettes - Uniform Incubation Time Start->CheckProtocol Consistent Results Consistent? CheckCells->Consistent CheckCompound->Consistent CheckProtocol->Consistent End Problem Resolved Consistent->End Yes ReEvaluate Re-evaluate Assay Choice and Cell Line Authenticity Consistent->ReEvaluate No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V only, and PI only controls.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 3: Western Blot Analysis of ER Stress and Autophagy Markers
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • GRP78/BiP

    • p-PERK

    • p-eIF2α

    • CHOP

    • LC3B

    • p62/SQSTM1

    • β-actin or GAPDH (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Technical Support Center: (E/Z)-HA155 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for (E/Z)-HA155.

Disclaimer

Information on a specific isomeric form "this compound" is limited in publicly available scientific literature. The information provided here is based on the known activity of the related compound HA155, which is characterized as a PERK activator that induces apoptosis in cancer cells. It is presumed that this compound functions through a similar mechanism of action.

I. Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on the activity of the related compound HA155, this compound is presumed to be an activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.[1][2] Activation of PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][3] Prolonged ER stress and PERK activation can lead to apoptosis (programmed cell death).[4] HA155 has also been reported to induce apoptosis by targeting the ER chaperone BiP/GRP78 and antagonizing the anti-apoptotic Bcl-2 protein family.

Q2: What is a typical starting concentration range for an this compound dose-response experiment?

A2: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal dosing. A common starting point is a logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). Subsequent experiments can then focus on a narrower range around the initial estimated IC50/EC50 value.

Q3: What are the critical parameters to assess in a dose-response curve?

A3: The key parameters to evaluate from a dose-response curve are:

  • IC50 (Inhibitory Concentration 50%) / EC50 (Effective Concentration 50%): The concentration of the compound that elicits a 50% response.

  • Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.

  • Maximum and Minimum Response: The plateau regions of the curve, representing the maximal and minimal effects of the compound.

Q4: How many replicates should I perform for my dose-response experiment?

A4: It is recommended to perform each assay in at least three technical replicates to ensure the reliability of the data.[5] Additionally, conducting at least two independent biological replicates is crucial to confirm the reproducibility of the results.[5]

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause Recommended Solution
No dose-response observed (flat curve) 1. Incorrect Concentration Range: The concentrations tested may be too high or too low. 2. Compound Inactivity: this compound may not be active in the chosen cell line or assay. 3. Assay Issues: Problems with reagents, incubation times, or detection methods.1. Expand Concentration Range: Test a wider range of concentrations (e.g., picomolar to millimolar). 2. Cell Line Sensitivity: Verify the expression of PERK and other relevant targets in your cell line. Consider testing different cell lines. 3. Assay Validation: Ensure all assay components are working correctly by using a known positive control for PERK activation or apoptosis induction.
High variability between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients at the edges of the plate.1. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. 2. Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier.
Incomplete or shallow dose-response curve 1. Suboptimal Concentration Range: The tested concentrations do not cover the full range of the compound's effect. 2. Low Compound Potency: The compound may have a low potency in the chosen system.1. Extend Concentration Range: Test higher concentrations to reach the maximal response plateau. 2. Increase Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
Biphasic dose-response curve 1. Off-target Effects: The compound may be interacting with multiple targets at different concentrations. 2. Complex Biological Response: The cellular response to the compound may be complex and non-monotonic.1. Investigate Off-Target Activity: Consider performing target deconvolution studies. 2. Mechanism of Action Studies: Further experiments are needed to understand the underlying biological mechanisms causing the biphasic response.

III. Experimental Protocols

A. General Dose-Response Assay for Cell Viability (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Seed cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (representing 100% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and other parameters.

IV. Visualizations

A. PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane PERK_inactive PERK (inactive) PERK_active PERK (active) (dimerized & auto-phosphorylated) PERK_inactive->PERK_active activation BiP BiP/GRP78 BiP->PERK_inactive dissociates Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->BiP binds eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 upregulates translation Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis inhibition CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes HA155 This compound HA155->PERK_inactive activates

Caption: Presumed signaling pathway of this compound via PERK activation leading to apoptosis.

B. Experimental Workflow for Dose-Response Curve Optimization

Dose_Response_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Optimization select_cell_line Select Appropriate Cell Line determine_assay Choose Viability Assay (e.g., MTT, CellTiter-Glo) select_cell_line->determine_assay initial_range Define Broad Initial Concentration Range determine_assay->initial_range cell_seeding Cell Seeding (96-well plate) initial_range->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation readout Perform Assay Readout incubation->readout data_normalization Normalize Data to Controls readout->data_normalization curve_fitting Fit Dose-Response Curve (Non-linear Regression) data_normalization->curve_fitting parameter_extraction Extract IC50, Hill Slope curve_fitting->parameter_extraction troubleshoot Troubleshoot & Optimize (if necessary) parameter_extraction->troubleshoot final_protocol Finalized Protocol parameter_extraction->final_protocol Good Fit troubleshoot->initial_range Refine Range troubleshoot->final_protocol Acceptable

Caption: A logical workflow for optimizing this compound dose-response curve experiments.

References

Technical Support Center: (E/Z)-HA155 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for (E/Z)-HA155.

Disclaimer

Information on a specific isomeric form "this compound" is limited in publicly available scientific literature. The information provided here is based on the known activity of the related compound HA155, which is characterized as a PERK activator that induces apoptosis in cancer cells. It is presumed that this compound functions through a similar mechanism of action.

I. Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on the activity of the related compound HA155, this compound is presumed to be an activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.[1][2] Activation of PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][3] Prolonged ER stress and PERK activation can lead to apoptosis (programmed cell death).[4] HA155 has also been reported to induce apoptosis by targeting the ER chaperone BiP/GRP78 and antagonizing the anti-apoptotic Bcl-2 protein family.

Q2: What is a typical starting concentration range for an this compound dose-response experiment?

A2: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal dosing. A common starting point is a logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). Subsequent experiments can then focus on a narrower range around the initial estimated IC50/EC50 value.

Q3: What are the critical parameters to assess in a dose-response curve?

A3: The key parameters to evaluate from a dose-response curve are:

  • IC50 (Inhibitory Concentration 50%) / EC50 (Effective Concentration 50%): The concentration of the compound that elicits a 50% response.

  • Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.

  • Maximum and Minimum Response: The plateau regions of the curve, representing the maximal and minimal effects of the compound.

Q4: How many replicates should I perform for my dose-response experiment?

A4: It is recommended to perform each assay in at least three technical replicates to ensure the reliability of the data.[5] Additionally, conducting at least two independent biological replicates is crucial to confirm the reproducibility of the results.[5]

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause Recommended Solution
No dose-response observed (flat curve) 1. Incorrect Concentration Range: The concentrations tested may be too high or too low. 2. Compound Inactivity: this compound may not be active in the chosen cell line or assay. 3. Assay Issues: Problems with reagents, incubation times, or detection methods.1. Expand Concentration Range: Test a wider range of concentrations (e.g., picomolar to millimolar). 2. Cell Line Sensitivity: Verify the expression of PERK and other relevant targets in your cell line. Consider testing different cell lines. 3. Assay Validation: Ensure all assay components are working correctly by using a known positive control for PERK activation or apoptosis induction.
High variability between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients at the edges of the plate.1. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. 2. Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier.
Incomplete or shallow dose-response curve 1. Suboptimal Concentration Range: The tested concentrations do not cover the full range of the compound's effect. 2. Low Compound Potency: The compound may have a low potency in the chosen system.1. Extend Concentration Range: Test higher concentrations to reach the maximal response plateau. 2. Increase Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
Biphasic dose-response curve 1. Off-target Effects: The compound may be interacting with multiple targets at different concentrations. 2. Complex Biological Response: The cellular response to the compound may be complex and non-monotonic.1. Investigate Off-Target Activity: Consider performing target deconvolution studies. 2. Mechanism of Action Studies: Further experiments are needed to understand the underlying biological mechanisms causing the biphasic response.

III. Experimental Protocols

A. General Dose-Response Assay for Cell Viability (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Seed cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (representing 100% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and other parameters.

IV. Visualizations

A. PERK Signaling Pathway

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen ER_Membrane PERK_inactive PERK (inactive) PERK_active PERK (active) (dimerized & auto-phosphorylated) PERK_inactive->PERK_active activation BiP BiP/GRP78 BiP->PERK_inactive dissociates Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->BiP binds eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 upregulates translation Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis inhibition CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes HA155 This compound HA155->PERK_inactive activates

Caption: Presumed signaling pathway of this compound via PERK activation leading to apoptosis.

B. Experimental Workflow for Dose-Response Curve Optimization

Dose_Response_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Optimization select_cell_line Select Appropriate Cell Line determine_assay Choose Viability Assay (e.g., MTT, CellTiter-Glo) select_cell_line->determine_assay initial_range Define Broad Initial Concentration Range determine_assay->initial_range cell_seeding Cell Seeding (96-well plate) initial_range->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation readout Perform Assay Readout incubation->readout data_normalization Normalize Data to Controls readout->data_normalization curve_fitting Fit Dose-Response Curve (Non-linear Regression) data_normalization->curve_fitting parameter_extraction Extract IC50, Hill Slope curve_fitting->parameter_extraction troubleshoot Troubleshoot & Optimize (if necessary) parameter_extraction->troubleshoot final_protocol Finalized Protocol parameter_extraction->final_protocol Good Fit troubleshoot->initial_range Refine Range troubleshoot->final_protocol Acceptable

Caption: A logical workflow for optimizing this compound dose-response curve experiments.

References

Validation & Comparative

A Comparative Guide to (E/Z)-HA155 and Other Potent Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a significant role in cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. This guide provides a comparative analysis of (E/Z)-HA155 and other prominent ATX inhibitors, offering a valuable resource for researchers in the field.

Performance Comparison of Autotaxin Inhibitors

This compound is a potent, boronic acid-based inhibitor of Autotaxin. Its performance, along with other well-characterized ATX inhibitors, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorType/ClassIC50 (nM)Assay Substrate
This compound Type I / Boronic Acid5.7LPC
PF-8380Type I1.7 - 2.8LPC / Isolated Enzyme
S32826Lipid-based5.6LPC
HA-130Type I / Boronic Acid28LPC
Ziritaxestat (GLPG1690)Type IV--
Cudetaxestat (BLD-0409)---
BBT-877-6.9 (ex vivo)-
PAT-494Type II20LPC
PAT-352Type II26LPC

Signaling Pathway and Inhibition Mechanisms

Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA catalysis LPA_R LPA Receptor (GPCR) LPA->LPA_R binding Downstream Downstream Signaling (Proliferation, Migration, Survival) LPA_R->Downstream activation Inhibitors ATX Inhibitors (this compound, PF-8380, etc.) Inhibitors->ATX inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

ATX inhibitors can be broadly classified based on their binding mode to the enzyme.

Inhibitor_Types cluster_inhibitors Inhibitor Binding Modes ATX Autotaxin (ATX) Hydrophobic Pocket Catalytic Active Site Allosteric Tunnel TypeI Type I (e.g., this compound, PF-8380) Binds to active site and hydrophobic pocket TypeI->ATX:active_site TypeI->ATX:pocket TypeII Type II (e.g., PAT-494) Binds to hydrophobic pocket only TypeII->ATX:pocket TypeIII Type III Binds to allosteric tunnel TypeIII->ATX:tunnel TypeIV Type IV (e.g., Ziritaxestat) Binds to both pocket and tunnel TypeIV->ATX:pocket TypeIV->ATX:tunnel

Caption: Classification of Autotaxin inhibitors based on their binding modes.

Experimental Protocols

The inhibitory activity of compounds against Autotaxin is commonly determined using in vitro enzyme assays. Two widely used methods are detailed below.

Fluorogenic Assay using FS-3 Substrate

This is a continuous kinetic assay that measures the fluorescence increase upon the cleavage of a synthetic substrate, FS-3, by ATX.

Workflow:

FS3_Assay_Workflow start Start prepare Prepare Reagents: - ATX Enzyme - Inhibitor (this compound or other) - FS-3 Substrate - Assay Buffer start->prepare incubate Incubate ATX with Inhibitor or Vehicle prepare->incubate add_substrate Add FS-3 Substrate to initiate reaction incubate->add_substrate measure Measure Fluorescence (Ex: 485 nm, Em: 528 nm) kinetically over time add_substrate->measure analyze Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the Autotaxin inhibitor screening assay using the FS-3 substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human or mouse ATX enzyme in assay buffer.

    • Prepare a dilution series of the test inhibitor (e.g., this compound) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

    • Reconstitute the fluorogenic substrate FS-3.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the ATX enzyme to each well.

    • Add the diluted inhibitor or vehicle to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. Readings are taken kinetically over a period of time (e.g., 30-60 minutes).

    • The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Colorimetric Assay using bis-(p-nitrophenyl) phosphate (B84403) (bis-pNPP)

This is an endpoint or kinetic assay that measures the absorbance of the yellow product, p-nitrophenol, generated from the cleavage of the chromogenic substrate bis-pNPP by ATX.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).

    • Dilute the ATX enzyme in the assay buffer.

    • Prepare a dilution series of the inhibitor and a vehicle control.

    • Reconstitute the bis-pNPP substrate in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer, ATX enzyme, and the inhibitor or vehicle.

    • Initiate the reaction by adding the bis-pNPP substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 405-415 nm.

    • The background absorbance (wells without enzyme) is subtracted from all readings.

    • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the vehicle control wells.

    • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

This guide provides a foundational comparison of this compound with other known Autotaxin inhibitors. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.

A Comparative Guide to (E/Z)-HA155 and Other Potent Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a significant role in cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. This guide provides a comparative analysis of (E/Z)-HA155 and other prominent ATX inhibitors, offering a valuable resource for researchers in the field.

Performance Comparison of Autotaxin Inhibitors

This compound is a potent, boronic acid-based inhibitor of Autotaxin. Its performance, along with other well-characterized ATX inhibitors, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorType/ClassIC50 (nM)Assay Substrate
This compound Type I / Boronic Acid5.7LPC
PF-8380Type I1.7 - 2.8LPC / Isolated Enzyme
S32826Lipid-based5.6LPC
HA-130Type I / Boronic Acid28LPC
Ziritaxestat (GLPG1690)Type IV--
Cudetaxestat (BLD-0409)---
BBT-877-6.9 (ex vivo)-
PAT-494Type II20LPC
PAT-352Type II26LPC

Signaling Pathway and Inhibition Mechanisms

Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA catalysis LPA_R LPA Receptor (GPCR) LPA->LPA_R binding Downstream Downstream Signaling (Proliferation, Migration, Survival) LPA_R->Downstream activation Inhibitors ATX Inhibitors (this compound, PF-8380, etc.) Inhibitors->ATX inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

ATX inhibitors can be broadly classified based on their binding mode to the enzyme.

Inhibitor_Types cluster_inhibitors Inhibitor Binding Modes ATX Autotaxin (ATX) Hydrophobic Pocket Catalytic Active Site Allosteric Tunnel TypeI Type I (e.g., this compound, PF-8380) Binds to active site and hydrophobic pocket TypeI->ATX:active_site TypeI->ATX:pocket TypeII Type II (e.g., PAT-494) Binds to hydrophobic pocket only TypeII->ATX:pocket TypeIII Type III Binds to allosteric tunnel TypeIII->ATX:tunnel TypeIV Type IV (e.g., Ziritaxestat) Binds to both pocket and tunnel TypeIV->ATX:pocket TypeIV->ATX:tunnel

Caption: Classification of Autotaxin inhibitors based on their binding modes.

Experimental Protocols

The inhibitory activity of compounds against Autotaxin is commonly determined using in vitro enzyme assays. Two widely used methods are detailed below.

Fluorogenic Assay using FS-3 Substrate

This is a continuous kinetic assay that measures the fluorescence increase upon the cleavage of a synthetic substrate, FS-3, by ATX.

Workflow:

FS3_Assay_Workflow start Start prepare Prepare Reagents: - ATX Enzyme - Inhibitor (this compound or other) - FS-3 Substrate - Assay Buffer start->prepare incubate Incubate ATX with Inhibitor or Vehicle prepare->incubate add_substrate Add FS-3 Substrate to initiate reaction incubate->add_substrate measure Measure Fluorescence (Ex: 485 nm, Em: 528 nm) kinetically over time add_substrate->measure analyze Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the Autotaxin inhibitor screening assay using the FS-3 substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human or mouse ATX enzyme in assay buffer.

    • Prepare a dilution series of the test inhibitor (e.g., this compound) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

    • Reconstitute the fluorogenic substrate FS-3.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the ATX enzyme to each well.

    • Add the diluted inhibitor or vehicle to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. Readings are taken kinetically over a period of time (e.g., 30-60 minutes).

    • The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Colorimetric Assay using bis-(p-nitrophenyl) phosphate (bis-pNPP)

This is an endpoint or kinetic assay that measures the absorbance of the yellow product, p-nitrophenol, generated from the cleavage of the chromogenic substrate bis-pNPP by ATX.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).

    • Dilute the ATX enzyme in the assay buffer.

    • Prepare a dilution series of the inhibitor and a vehicle control.

    • Reconstitute the bis-pNPP substrate in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer, ATX enzyme, and the inhibitor or vehicle.

    • Initiate the reaction by adding the bis-pNPP substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 405-415 nm.

    • The background absorbance (wells without enzyme) is subtracted from all readings.

    • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the vehicle control wells.

    • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

This guide provides a foundational comparison of this compound with other known Autotaxin inhibitors. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.

A Comparative Analysis of (E)-HA155 and (Z)-HA155 Isomers in Autotaxin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the (E) and (Z) isomers of the potent autotaxin inhibitor HA155 reveals near-equivalent, nanomolar efficacy in targeting the cancer- and inflammation-associated enzyme, autotaxin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative bioactivity, supported by experimental data and protocols.

Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant focus of therapeutic research. HA155, a boronic acid-based compound, has emerged as a highly potent inhibitor of ATX. As HA155 contains a carbon-carbon double bond, it can exist as two distinct geometric isomers: (E)-HA155 and (Z)-HA155. Understanding the relative efficacy of these isomers is crucial for optimizing inhibitor design and development.

Efficacy Comparison of (E)-HA155 and (Z)-HA155

Biochemical assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of both the (E) and (Z) isomers of HA155 against autotaxin. The data, summarized in the table below, indicates that both isomers exhibit potent, nanomolar inhibition of ATX activity.

IsomerIC50 (nM)
(E)-HA155 6.4
(Z)-HA155 5.7

Data sourced from Albers, H. M. H. G., et al. J. Med. Chem. 2011, 54 (13), 4619–4626.

The originally identified and more extensively studied isomer, HA155, is the (Z)-isomer, which demonstrates a slightly higher potency with an IC50 of 5.7 nM. The (E)-isomer is also a highly effective inhibitor, with an IC50 of 6.4 nM. This near-equivalent potency suggests that the geometric orientation of the substituents around the double bond does not dramatically impact the inhibitor's ability to bind to the active site of autotaxin. Molecular docking studies have suggested that while both isomers are potent, they may adopt different binding poses within the active site of the enzyme.

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the inhibitory efficacy of the HA155 isomers.

Autotaxin (ATX) Activity Assay

Objective: To measure the in vitro inhibitory activity of (E)-HA155 and (Z)-HA155 against recombinant human autotaxin.

Materials:

  • Recombinant human autotaxin (ENPP2)

  • Lysophosphatidylcholine (LPC) as substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline (B1196258) oxidase

  • (E)-HA155 and (Z)-HA155 dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

Procedure:

  • A reaction mixture is prepared containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.

  • The test compounds, (E)-HA155 and (Z)-HA155, are serially diluted in DMSO and added to the wells of the 96-well plate. A DMSO-only control is also included.

  • Recombinant human autotaxin is added to each well containing the test compounds and incubated for a pre-determined time at 37°C to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the substrate, LPC, to all wells.

  • The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The production of choline, a product of LPC hydrolysis by ATX, is enzymatically coupled to the generation of a fluorescent product from the Amplex Red reagent.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation HA155 (E/Z)-HA155 HA155->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: The Autotaxin-LPA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Assay_Mix Prepare Assay Mix (Buffer, Amplex Red, HRP, Choline Oxidase) Add_ATX Add Autotaxin (Incubate) Assay_Mix->Add_ATX Add_Inhibitor->Add_ATX Add_LPC Initiate Reaction with LPC Add_ATX->Add_LPC Measure Measure Fluorescence Add_LPC->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for IC50 determination.

A Comparative Analysis of (E)-HA155 and (Z)-HA155 Isomers in Autotaxin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the (E) and (Z) isomers of the potent autotaxin inhibitor HA155 reveals near-equivalent, nanomolar efficacy in targeting the cancer- and inflammation-associated enzyme, autotaxin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative bioactivity, supported by experimental data and protocols.

Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant focus of therapeutic research. HA155, a boronic acid-based compound, has emerged as a highly potent inhibitor of ATX. As HA155 contains a carbon-carbon double bond, it can exist as two distinct geometric isomers: (E)-HA155 and (Z)-HA155. Understanding the relative efficacy of these isomers is crucial for optimizing inhibitor design and development.

Efficacy Comparison of (E)-HA155 and (Z)-HA155

Biochemical assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of both the (E) and (Z) isomers of HA155 against autotaxin. The data, summarized in the table below, indicates that both isomers exhibit potent, nanomolar inhibition of ATX activity.

IsomerIC50 (nM)
(E)-HA155 6.4
(Z)-HA155 5.7

Data sourced from Albers, H. M. H. G., et al. J. Med. Chem. 2011, 54 (13), 4619–4626.

The originally identified and more extensively studied isomer, HA155, is the (Z)-isomer, which demonstrates a slightly higher potency with an IC50 of 5.7 nM. The (E)-isomer is also a highly effective inhibitor, with an IC50 of 6.4 nM. This near-equivalent potency suggests that the geometric orientation of the substituents around the double bond does not dramatically impact the inhibitor's ability to bind to the active site of autotaxin. Molecular docking studies have suggested that while both isomers are potent, they may adopt different binding poses within the active site of the enzyme.

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the inhibitory efficacy of the HA155 isomers.

Autotaxin (ATX) Activity Assay

Objective: To measure the in vitro inhibitory activity of (E)-HA155 and (Z)-HA155 against recombinant human autotaxin.

Materials:

  • Recombinant human autotaxin (ENPP2)

  • Lysophosphatidylcholine (LPC) as substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • (E)-HA155 and (Z)-HA155 dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

Procedure:

  • A reaction mixture is prepared containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.

  • The test compounds, (E)-HA155 and (Z)-HA155, are serially diluted in DMSO and added to the wells of the 96-well plate. A DMSO-only control is also included.

  • Recombinant human autotaxin is added to each well containing the test compounds and incubated for a pre-determined time at 37°C to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the substrate, LPC, to all wells.

  • The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The production of choline, a product of LPC hydrolysis by ATX, is enzymatically coupled to the generation of a fluorescent product from the Amplex Red reagent.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation HA155 (E/Z)-HA155 HA155->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: The Autotaxin-LPA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Assay_Mix Prepare Assay Mix (Buffer, Amplex Red, HRP, Choline Oxidase) Add_ATX Add Autotaxin (Incubate) Assay_Mix->Add_ATX Add_Inhibitor->Add_ATX Add_LPC Initiate Reaction with LPC Add_ATX->Add_LPC Measure Measure Fluorescence Add_LPC->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for IC50 determination.

Comparative Efficacy of (E/Z)-HA155 in Melanoma: A Preclinical Assessment Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of the novel anti-cancer compound (E/Z)-HA155 in melanoma models, benchmarked against established treatments.

This guide provides a comprehensive comparison of this compound, a novel endoplasmic reticulum (ER) stress-inducing agent, with standard-of-care therapies for melanoma, including targeted therapy (BRAF and MEK inhibitors) and immunotherapy (checkpoint inhibitors). The data presented is derived from preclinical studies and aims to offer an objective evaluation of this compound's potential as a therapeutic agent.

Mechanism of Action: A Divergent Approach

This compound distinguishes itself from current melanoma therapies by targeting the ER chaperone GRP78/BiP.[1] This interaction disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[1] Persistent ER stress induced by HA155 ultimately triggers melanoma cell death through both apoptosis and autophagy.[1] A key advantage of this mechanism is its efficacy in both BRAF-mutant and BRAF inhibitor-resistant melanoma cells.[1]

In contrast, targeted therapies such as dabrafenib (B601069) and trametinib (B1684009) specifically inhibit components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in melanomas with BRAF mutations.[2][3][4][5][6][7][8] Immunotherapies like ipilimumab and nivolumab (B1139203) function by blocking immune checkpoint proteins (CTLA-4 and PD-1, respectively), thereby unleashing the patient's own immune system to attack cancer cells.[9][10][11][12]

Quantitative Preclinical Efficacy

The following tables summarize the preclinical efficacy of this compound in comparison to dabrafenib, trametinib, ipilimumab, and nivolumab in various melanoma models.

Compound Assay Cell Line/Model Metric Result Reference
This compound (referred to as HA15) Cell ViabilityA375 (BRAF V600E)IC50~5 µM[1]
Cell ViabilitySk-Mel-28 (BRAF V600E)IC50~5 µM[1]
Cell ViabilityA375-R (Vemurafenib Resistant)IC50~5 µM[1]
In vivo tumor growthXenograft (A375)Tumor Volume ReductionSignificant reduction[1]
Dabrafenib Cell ProliferationA375P (BRAF V600E)gIC508 nM[2][3]
In vivo tumor growthXenograft (A375P)Tumor Growth InhibitionSignificant inhibition[2][3][5]
Trametinib Cell ProliferationBRAF V600E melanoma cell linesIC501.0–2.5 nmol/L[4]
In vivo tumor growthXenograft (mutant BRAF or RAS)Tumor Growth InhibitionSustained inhibition[4]
Ipilimumab In vivo tumor growthB16-BL6 murine melanomaTumor Eradication80% with GM-CSF vaccine[10]
Nivolumab + Ipilimumab In vivo tumor growthMC38 colorectal tumor modelAntitumor ActivitySynergistic activity[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

HA155_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response GRP78 GRP78/BiP PERK PERK GRP78->PERK Release ATF4 ATF4 PERK->ATF4 Activation CHOP CHOP ATF4->CHOP Induction Autophagy Autophagy ATF4->Autophagy Induction Apoptosis Apoptosis CHOP->Apoptosis Induction HA155 This compound HA155->GRP78 Inhibition

This compound Signaling Pathway.

Targeted_Therapy_Pathway cluster_MAPK_Pathway MAPK Signaling Pathway BRAF BRAF (V600E) MEK MEK BRAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Trametinib Trametinib Trametinib->MEK Inhibition Immunotherapy_Pathway cluster_Immune_Synapse Immune Synapse T_Cell T-Cell Tumor_Cell Tumor Cell Tumor_Cell->T_Cell T-Cell Killing CTLA4 CTLA-4 CTLA4->T_Cell Inhibition PD1 PD-1 PD1->T_Cell Inhibition PDL1 PD-L1 B7 B7 Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blockade Nivolumab Nivolumab Nivolumab->PD1 Blockade Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Melanoma Cell Culture (e.g., A375, Sk-Mel-28) Drug_Treatment Treatment with This compound or Alternatives Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, IC50 determination) Drug_Treatment->Viability_Assay Western_Blot Western Blot Analysis (e.g., for pathway proteins) Drug_Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft in mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

References

Comparative Efficacy of (E/Z)-HA155 in Melanoma: A Preclinical Assessment Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of the novel anti-cancer compound (E/Z)-HA155 in melanoma models, benchmarked against established treatments.

This guide provides a comprehensive comparison of this compound, a novel endoplasmic reticulum (ER) stress-inducing agent, with standard-of-care therapies for melanoma, including targeted therapy (BRAF and MEK inhibitors) and immunotherapy (checkpoint inhibitors). The data presented is derived from preclinical studies and aims to offer an objective evaluation of this compound's potential as a therapeutic agent.

Mechanism of Action: A Divergent Approach

This compound distinguishes itself from current melanoma therapies by targeting the ER chaperone GRP78/BiP.[1] This interaction disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[1] Persistent ER stress induced by HA155 ultimately triggers melanoma cell death through both apoptosis and autophagy.[1] A key advantage of this mechanism is its efficacy in both BRAF-mutant and BRAF inhibitor-resistant melanoma cells.[1]

In contrast, targeted therapies such as dabrafenib and trametinib specifically inhibit components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in melanomas with BRAF mutations.[2][3][4][5][6][7][8] Immunotherapies like ipilimumab and nivolumab function by blocking immune checkpoint proteins (CTLA-4 and PD-1, respectively), thereby unleashing the patient's own immune system to attack cancer cells.[9][10][11][12]

Quantitative Preclinical Efficacy

The following tables summarize the preclinical efficacy of this compound in comparison to dabrafenib, trametinib, ipilimumab, and nivolumab in various melanoma models.

Compound Assay Cell Line/Model Metric Result Reference
This compound (referred to as HA15) Cell ViabilityA375 (BRAF V600E)IC50~5 µM[1]
Cell ViabilitySk-Mel-28 (BRAF V600E)IC50~5 µM[1]
Cell ViabilityA375-R (Vemurafenib Resistant)IC50~5 µM[1]
In vivo tumor growthXenograft (A375)Tumor Volume ReductionSignificant reduction[1]
Dabrafenib Cell ProliferationA375P (BRAF V600E)gIC508 nM[2][3]
In vivo tumor growthXenograft (A375P)Tumor Growth InhibitionSignificant inhibition[2][3][5]
Trametinib Cell ProliferationBRAF V600E melanoma cell linesIC501.0–2.5 nmol/L[4]
In vivo tumor growthXenograft (mutant BRAF or RAS)Tumor Growth InhibitionSustained inhibition[4]
Ipilimumab In vivo tumor growthB16-BL6 murine melanomaTumor Eradication80% with GM-CSF vaccine[10]
Nivolumab + Ipilimumab In vivo tumor growthMC38 colorectal tumor modelAntitumor ActivitySynergistic activity[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

HA155_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response GRP78 GRP78/BiP PERK PERK GRP78->PERK Release ATF4 ATF4 PERK->ATF4 Activation CHOP CHOP ATF4->CHOP Induction Autophagy Autophagy ATF4->Autophagy Induction Apoptosis Apoptosis CHOP->Apoptosis Induction HA155 This compound HA155->GRP78 Inhibition

This compound Signaling Pathway.

Targeted_Therapy_Pathway cluster_MAPK_Pathway MAPK Signaling Pathway BRAF BRAF (V600E) MEK MEK BRAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Trametinib Trametinib Trametinib->MEK Inhibition Immunotherapy_Pathway cluster_Immune_Synapse Immune Synapse T_Cell T-Cell Tumor_Cell Tumor Cell Tumor_Cell->T_Cell T-Cell Killing CTLA4 CTLA-4 CTLA4->T_Cell Inhibition PD1 PD-1 PD1->T_Cell Inhibition PDL1 PD-L1 B7 B7 Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blockade Nivolumab Nivolumab Nivolumab->PD1 Blockade Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Melanoma Cell Culture (e.g., A375, Sk-Mel-28) Drug_Treatment Treatment with This compound or Alternatives Cell_Culture->Drug_Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, IC50 determination) Drug_Treatment->Viability_Assay Western_Blot Western Blot Analysis (e.g., for pathway proteins) Drug_Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft in mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

References

Navigating the Specificity of Autotaxin Inhibitors: A Comparative Guide to (E/Z)-HA155 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a targeted inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of (E/Z)-HA155, a potent autotaxin (ATX) inhibitor, with other notable ATX inhibitors, focusing on their selectivity and the experimental data available to date.

This compound is a boronic acid-based compound that demonstrates potent inhibition of autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), with an IC50 of 5.7 nM. It achieves this by selectively binding to the catalytic threonine of ATX. LPA itself is a signaling molecule implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The therapeutic potential of targeting ATX has led to the development of several inhibitors, each with distinct chemical scaffolds and, consequently, varying selectivity profiles. This guide will delve into the available cross-reactivity data for this compound and its counterparts: GLPG1690 (Ziritaxestat), IOA-289, PAT-505, and PF-8380.

Comparative Analysis of Autotaxin Inhibitor Potency

The following table summarizes the reported in vitro potency of this compound and its alternatives against their primary target, autotaxin.

CompoundTargetIC50 (nM)Notes
This compound Autotaxin5.7Boronic acid-based inhibitor.
GLPG1690 (Ziritaxestat) Autotaxin-Development halted due to safety concerns.
IOA-289 Autotaxin-Described as having a unique binding mode.
PAT-505 Autotaxin-A selective, noncompetitive inhibitor.
PF-8380 Autotaxin2.8A potent autotaxin inhibitor.

Cross-Reactivity and Off-Target Profiles

This compound: As a boronic acid-containing compound, there is a theoretical potential for off-target interactions with other serine/threonine proteases or hydrolases that utilize a similar catalytic mechanism. However, specific screening data against a broad panel of such enzymes for this compound is not extensively published.

GLPG1690 (Ziritaxestat): The development of GLPG1690 was terminated due to an unfavorable benefit-risk profile observed in Phase 3 clinical trials, where a dose-dependent increase in mortality was reported.[1][2] The specific off-target interactions responsible for this toxicity have not been publicly detailed, highlighting the critical importance of thorough preclinical safety and selectivity profiling.

IOA-289: Preclinical safety pharmacology studies, including off-target profiling, have been conducted for IOA-289.[3][4] It is reported to have a unique binding mode which may contribute to an improved safety profile.[4] However, the detailed results of these off-target screens are not publicly available.

PAT-505: This compound is described as a selective, noncompetitive inhibitor of autotaxin.[5] While its selectivity against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family has been suggested, comprehensive data from broad panel screens are not detailed in the available literature.

PF-8380: PF-8380 is a potent autotaxin inhibitor.[6] While its activity against autotaxin has been well-characterized in various in vitro and in vivo models, extensive public data on its cross-reactivity against a wide range of other kinases or proteases is limited.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches to studying these inhibitors, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for assessing inhibitor selectivity.

Autotaxin Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling Pathways (e.g., Rho/ROCK, PI3K/AKT, MAPK/ERK) LPAR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitor This compound & Alternatives Inhibitor->ATX Inhibition Inhibitor Selectivity Workflow Compound Test Inhibitor (this compound or Alternative) Primary_Assay Primary Target Assay (Autotaxin Activity) Compound->Primary_Assay Selectivity_Panel Selectivity Screening Panel (e.g., Kinases, Proteases, Phosphatases, ENPP family) Compound->Selectivity_Panel Data_Analysis Data Analysis (IC50 Determination, Comparison) Primary_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Results Selectivity Profile (On-target vs. Off-target Activity) Data_Analysis->Results

References

Navigating the Specificity of Autotaxin Inhibitors: A Comparative Guide to (E/Z)-HA155 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a targeted inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of (E/Z)-HA155, a potent autotaxin (ATX) inhibitor, with other notable ATX inhibitors, focusing on their selectivity and the experimental data available to date.

This compound is a boronic acid-based compound that demonstrates potent inhibition of autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), with an IC50 of 5.7 nM. It achieves this by selectively binding to the catalytic threonine of ATX. LPA itself is a signaling molecule implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The therapeutic potential of targeting ATX has led to the development of several inhibitors, each with distinct chemical scaffolds and, consequently, varying selectivity profiles. This guide will delve into the available cross-reactivity data for this compound and its counterparts: GLPG1690 (Ziritaxestat), IOA-289, PAT-505, and PF-8380.

Comparative Analysis of Autotaxin Inhibitor Potency

The following table summarizes the reported in vitro potency of this compound and its alternatives against their primary target, autotaxin.

CompoundTargetIC50 (nM)Notes
This compound Autotaxin5.7Boronic acid-based inhibitor.
GLPG1690 (Ziritaxestat) Autotaxin-Development halted due to safety concerns.
IOA-289 Autotaxin-Described as having a unique binding mode.
PAT-505 Autotaxin-A selective, noncompetitive inhibitor.
PF-8380 Autotaxin2.8A potent autotaxin inhibitor.

Cross-Reactivity and Off-Target Profiles

This compound: As a boronic acid-containing compound, there is a theoretical potential for off-target interactions with other serine/threonine proteases or hydrolases that utilize a similar catalytic mechanism. However, specific screening data against a broad panel of such enzymes for this compound is not extensively published.

GLPG1690 (Ziritaxestat): The development of GLPG1690 was terminated due to an unfavorable benefit-risk profile observed in Phase 3 clinical trials, where a dose-dependent increase in mortality was reported.[1][2] The specific off-target interactions responsible for this toxicity have not been publicly detailed, highlighting the critical importance of thorough preclinical safety and selectivity profiling.

IOA-289: Preclinical safety pharmacology studies, including off-target profiling, have been conducted for IOA-289.[3][4] It is reported to have a unique binding mode which may contribute to an improved safety profile.[4] However, the detailed results of these off-target screens are not publicly available.

PAT-505: This compound is described as a selective, noncompetitive inhibitor of autotaxin.[5] While its selectivity against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family has been suggested, comprehensive data from broad panel screens are not detailed in the available literature.

PF-8380: PF-8380 is a potent autotaxin inhibitor.[6] While its activity against autotaxin has been well-characterized in various in vitro and in vivo models, extensive public data on its cross-reactivity against a wide range of other kinases or proteases is limited.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches to studying these inhibitors, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for assessing inhibitor selectivity.

Autotaxin Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling Pathways (e.g., Rho/ROCK, PI3K/AKT, MAPK/ERK) LPAR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitor This compound & Alternatives Inhibitor->ATX Inhibition Inhibitor Selectivity Workflow Compound Test Inhibitor (this compound or Alternative) Primary_Assay Primary Target Assay (Autotaxin Activity) Compound->Primary_Assay Selectivity_Panel Selectivity Screening Panel (e.g., Kinases, Proteases, Phosphatases, ENPP family) Compound->Selectivity_Panel Data_Analysis Data Analysis (IC50 Determination, Comparison) Primary_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Results Selectivity Profile (On-target vs. Off-target Activity) Data_Analysis->Results

References

A Comparative Analysis of (E/Z)-HA155 and Standard-of-Care BRAF Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-melanoma compound (E/Z)-HA155 with standard-of-care BRAF inhibitors. The analysis is supported by available preclinical data and focuses on efficacy, mechanism of action, and therapeutic potential, particularly in the context of drug-resistant melanoma.

This compound, a derivative of the thiazole (B1198619) benzenesulfonamide (B165840) HA15, has emerged as a promising therapeutic agent for melanoma, including strains resistant to current standard-of-care treatments. HA15 targets the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5, inducing ER stress that leads to cancer cell death through apoptosis and autophagy.[1][2] This mechanism of action is distinct from that of the standard-of-care BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, which target the mutated BRAF protein in the MAPK signaling pathway.[3][4]

Efficacy Against BRAF Inhibitor-Resistant Melanoma

A key advantage of this compound lies in its potential to overcome resistance to BRAF inhibitors, a significant challenge in the clinical management of melanoma.[4] Preclinical studies have demonstrated that HA15 is effective in melanoma cells that have developed resistance to BRAF inhibitors.[1] While direct head-to-head quantitative comparisons are still emerging, the available data suggests that HA15's unique target and mechanism could offer a valuable therapeutic alternative for patients whose tumors no longer respond to BRAF-targeted therapies.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for HA15 and the standard-of-care BRAF inhibitor vemurafenib in various melanoma cell lines. It is important to note that experimental conditions, such as cell culture medium and exposure time, can significantly influence these values. One study has indicated that the cytotoxic effect of HA15 is more pronounced in cells cultured under starvation conditions (without Fetal Bovine Serum - FBS).[5][6]

Cell LineBRAF Mutation StatusDrugIC50 (µM)Experimental ConditionsReference
A375V600EHA151 - 2.524 hours exposure[1]
A375V600EVemurafenib0.01 - 0.17348 hours exposure[7][8]
SKMEL28V600EVemurafenib< 0.5Not specified[9]
M14V600EVemurafenib< 0.5Not specified[9]
UACC62V600EVemurafenib< 0.5Not specified[9]
MeWoWild-TypeVemurafenib> 20Not specified[9]
SK-Mel2Wild-TypeVemurafenib> 20Not specified[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and BRAF inhibitors are visualized in the following signaling pathway diagrams.

HA155_Signaling_Pathway cluster_ER Endoplasmic Reticulum BiP BiP/GRP78 PERK PERK BiP->PERK association IRE1a IRE1α BiP->IRE1a association ATF6 ATF6 BiP->ATF6 association ER_Stress ER Stress BiP->ER_Stress induces Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP HA155 This compound HA155->BiP inhibits ATPase activity Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

This compound Signaling Pathway.

BRAF_Inhibitor_Signaling_Pathway cluster_Cell Melanoma Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutated BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAF_inhibitor BRAF Inhibitor (Vemurafenib/Dabrafenib) BRAF_inhibitor->BRAF_mut inhibits

BRAF Inhibitor Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and standard-of-care drugs.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the effect of the compounds on the viability and proliferation of melanoma cell lines.

Experimental Workflow:

Cell_Viability_Workflow start Seed melanoma cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of This compound or BRAF inhibitors incubation1->treatment incubation2 Incubate for specified duration (e.g., 24-72h) treatment->incubation2 add_wst1 Add WST-1 reagent to each well incubation2->add_wst1 incubation3 Incubate for 1-4h at 37°C add_wst1->incubation3 measure Measure absorbance at 450 nm incubation3->measure analysis Calculate IC50 values measure->analysis

Cell Viability Assay Workflow.

Protocol Details:

  • Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, vemurafenib, or dabrafenib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Assay: After the incubation period, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well and the plates are incubated for an additional 1-4 hours.[5] Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the respective signaling pathways.

Protocol Details:

  • Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BiP, p-ERK, total ERK, actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., actin or GAPDH).

Conclusion

This compound represents a novel therapeutic strategy for melanoma by targeting the ER stress pathway, offering a distinct advantage in overcoming resistance to standard-of-care BRAF inhibitors. While further direct comparative studies are needed to fully elucidate its clinical potential, the existing preclinical data highlights its promise as a valuable addition to the arsenal (B13267) of melanoma therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate and compare the efficacy and mechanisms of these compounds.

References

A Comparative Analysis of (E/Z)-HA155 and Standard-of-Care BRAF Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-melanoma compound (E/Z)-HA155 with standard-of-care BRAF inhibitors. The analysis is supported by available preclinical data and focuses on efficacy, mechanism of action, and therapeutic potential, particularly in the context of drug-resistant melanoma.

This compound, a derivative of the thiazole benzenesulfonamide HA15, has emerged as a promising therapeutic agent for melanoma, including strains resistant to current standard-of-care treatments. HA15 targets the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5, inducing ER stress that leads to cancer cell death through apoptosis and autophagy.[1][2] This mechanism of action is distinct from that of the standard-of-care BRAF inhibitors, such as vemurafenib and dabrafenib, which target the mutated BRAF protein in the MAPK signaling pathway.[3][4]

Efficacy Against BRAF Inhibitor-Resistant Melanoma

A key advantage of this compound lies in its potential to overcome resistance to BRAF inhibitors, a significant challenge in the clinical management of melanoma.[4] Preclinical studies have demonstrated that HA15 is effective in melanoma cells that have developed resistance to BRAF inhibitors.[1] While direct head-to-head quantitative comparisons are still emerging, the available data suggests that HA15's unique target and mechanism could offer a valuable therapeutic alternative for patients whose tumors no longer respond to BRAF-targeted therapies.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for HA15 and the standard-of-care BRAF inhibitor vemurafenib in various melanoma cell lines. It is important to note that experimental conditions, such as cell culture medium and exposure time, can significantly influence these values. One study has indicated that the cytotoxic effect of HA15 is more pronounced in cells cultured under starvation conditions (without Fetal Bovine Serum - FBS).[5][6]

Cell LineBRAF Mutation StatusDrugIC50 (µM)Experimental ConditionsReference
A375V600EHA151 - 2.524 hours exposure[1]
A375V600EVemurafenib0.01 - 0.17348 hours exposure[7][8]
SKMEL28V600EVemurafenib< 0.5Not specified[9]
M14V600EVemurafenib< 0.5Not specified[9]
UACC62V600EVemurafenib< 0.5Not specified[9]
MeWoWild-TypeVemurafenib> 20Not specified[9]
SK-Mel2Wild-TypeVemurafenib> 20Not specified[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and BRAF inhibitors are visualized in the following signaling pathway diagrams.

HA155_Signaling_Pathway cluster_ER Endoplasmic Reticulum BiP BiP/GRP78 PERK PERK BiP->PERK association IRE1a IRE1α BiP->IRE1a association ATF6 ATF6 BiP->ATF6 association ER_Stress ER Stress BiP->ER_Stress induces Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP HA155 This compound HA155->BiP inhibits ATPase activity Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

This compound Signaling Pathway.

BRAF_Inhibitor_Signaling_Pathway cluster_Cell Melanoma Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutated BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAF_inhibitor BRAF Inhibitor (Vemurafenib/Dabrafenib) BRAF_inhibitor->BRAF_mut inhibits

BRAF Inhibitor Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and standard-of-care drugs.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the effect of the compounds on the viability and proliferation of melanoma cell lines.

Experimental Workflow:

Cell_Viability_Workflow start Seed melanoma cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of This compound or BRAF inhibitors incubation1->treatment incubation2 Incubate for specified duration (e.g., 24-72h) treatment->incubation2 add_wst1 Add WST-1 reagent to each well incubation2->add_wst1 incubation3 Incubate for 1-4h at 37°C add_wst1->incubation3 measure Measure absorbance at 450 nm incubation3->measure analysis Calculate IC50 values measure->analysis

Cell Viability Assay Workflow.

Protocol Details:

  • Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, vemurafenib, or dabrafenib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Assay: After the incubation period, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well and the plates are incubated for an additional 1-4 hours.[5] Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the respective signaling pathways.

Protocol Details:

  • Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BiP, p-ERK, total ERK, actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., actin or GAPDH).

Conclusion

This compound represents a novel therapeutic strategy for melanoma by targeting the ER stress pathway, offering a distinct advantage in overcoming resistance to standard-of-care BRAF inhibitors. While further direct comparative studies are needed to fully elucidate its clinical potential, the existing preclinical data highlights its promise as a valuable addition to the arsenal of melanoma therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate and compare the efficacy and mechanisms of these compounds.

References

Independent Validation of (E/Z)-HA155's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-HA155 , also known as HA15 , has emerged as a potent anti-cancer agent that targets the endoplasmic reticulum (ER) stress response pathway. This guide provides an objective comparison of HA15's performance with other alternatives, supported by experimental data, to independently validate its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of BiP/GRP78 ATPase Activity

This compound is a specific inhibitor of the Binding-immunoglobulin protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78) or Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5).[1][2] BiP is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. HA15 exerts its effects by directly inhibiting the ATPase activity of BiP.[2] This inhibition disrupts BiP's chaperone function, leading to an accumulation of unfolded proteins and inducing a state of heightened and prolonged ER stress.[1][3]

The sustained ER stress triggered by HA15 culminates in cancer cell death through the concomitant induction of two key cellular processes:

  • Apoptosis: The programmed cell death pathway is activated, leading to the elimination of cancerous cells.[2][4]

  • Autophagy: A cellular recycling process is initiated, which, in this context, contributes to cell death.[2][3]

A key validation of its specificity is that HA15 has been shown to have minimal deleterious effects on the viability of normal human melanocytes and fibroblasts, suggesting a selective action on cancer cells which often exhibit constitutively activated ER stress pathways.[2]

Signaling Pathway and Downstream Effects

The inhibition of BiP by HA15 sets off a cascade of signaling events within the UPR pathway. A crucial downstream effect is the activation of the PKR-like ER kinase (PERK) branch of the UPR. Experimental evidence confirms that treatment with HA15 leads to the phosphorylation of PERK (p-PERK) and its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[1] This activation is a hallmark of ER stress and a key component of the cellular response to unfolded proteins.

The following diagram illustrates the signaling pathway initiated by HA15:

HA155_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP/GRP78 UnfoldedProteins Unfolded Proteins BiP->UnfoldedProteins Chaperones PERK PERK pPERK p-PERK PERK->pPERK Phosphorylation UnfoldedProteins->PERK Activates peIF2a p-eIF2α pPERK->peIF2a Phosphorylates Autophagy Autophagy pPERK->Autophagy ATF4 ATF4 peIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis HA155 This compound HA155->BiP Inhibits ATPase Activity

Caption: Signaling pathway of this compound leading to apoptosis and autophagy.

Comparative Performance

This compound was identified through a screening of an anticancer compound library and was distinguished as the most potent BiP inhibitor among the candidates.[1] This intrinsic potency sets it apart from other potential BiP inhibitors.

While direct head-to-head quantitative comparisons with other specific BiP inhibitors in the public literature are limited, its efficacy has been demonstrated in combination with other anti-cancer therapies, highlighting its potential as a chemosensitizer and radiosensitizer.

Treatment CombinationCell LineEffectReference
HA15 + BortezomibMultiple Myeloma (NCI-H929, U266)Synergistically decreased cell viability and increased apoptosis compared to Bortezomib alone.[5]
HA15 + Radiation TherapyEsophageal Squamous Cell Carcinoma (KYSE70, KYSE510)Enhanced radiation-induced apoptosis and suppressed tumor growth in vivo more effectively than radiation alone.[1]

Experimental Protocols

The validation of this compound's mechanism of action has been established through a series of key experiments. Below are summaries of the methodologies employed.

Cell Viability Assay (MTT/CCK-8)
  • Objective: To determine the cytotoxic effect of HA15 on cancer cells.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of HA15 (e.g., 0-10 µM) or DMSO as a control for a specified period (e.g., 24-48 hours).[2][4] A solution such as MTT or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to quantify the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western Blot Analysis for ER Stress Markers
  • Objective: To detect the activation of the UPR pathway by measuring the levels of key protein markers.

  • Methodology: Cells are treated with HA15 (e.g., 10 µM) for various time points.[1] Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for UPR markers such as p-PERK, p-eIF2α, IRE1α, XBP1(s), and CHOP.[1] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the induction of apoptosis by HA15.

  • Methodology: Cells are treated with HA15 (e.g., 10 µM) for a set duration (e.g., 24 hours).[1] The cells are then harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram outlines the general experimental workflow for validating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cancer Cell Lines Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (UPR Markers) Treatment->WesternBlot Xenograft Tumor Xenograft Model InVivoTreatment In Vivo Administration of this compound Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement

Caption: Experimental workflow for validating the anticancer effects of this compound.

Conclusion

Independent studies have validated that this compound acts as a potent and specific inhibitor of the ER chaperone BiP/GRP78. Its mechanism of action, centered on the inhibition of BiP's ATPase activity, leads to sustained ER stress, PERK activation, and subsequent cancer cell death via apoptosis and autophagy. Its superior potency, as identified in initial screenings, and its efficacy in combination with other cancer therapies, underscore its potential as a valuable therapeutic agent. The experimental protocols outlined provide a robust framework for further investigation and validation of this promising anti-cancer compound.

References

Independent Validation of (E/Z)-HA155's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-HA155 , also known as HA15 , has emerged as a potent anti-cancer agent that targets the endoplasmic reticulum (ER) stress response pathway. This guide provides an objective comparison of HA15's performance with other alternatives, supported by experimental data, to independently validate its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of BiP/GRP78 ATPase Activity

This compound is a specific inhibitor of the Binding-immunoglobulin protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78) or Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5).[1][2] BiP is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. HA15 exerts its effects by directly inhibiting the ATPase activity of BiP.[2] This inhibition disrupts BiP's chaperone function, leading to an accumulation of unfolded proteins and inducing a state of heightened and prolonged ER stress.[1][3]

The sustained ER stress triggered by HA15 culminates in cancer cell death through the concomitant induction of two key cellular processes:

  • Apoptosis: The programmed cell death pathway is activated, leading to the elimination of cancerous cells.[2][4]

  • Autophagy: A cellular recycling process is initiated, which, in this context, contributes to cell death.[2][3]

A key validation of its specificity is that HA15 has been shown to have minimal deleterious effects on the viability of normal human melanocytes and fibroblasts, suggesting a selective action on cancer cells which often exhibit constitutively activated ER stress pathways.[2]

Signaling Pathway and Downstream Effects

The inhibition of BiP by HA15 sets off a cascade of signaling events within the UPR pathway. A crucial downstream effect is the activation of the PKR-like ER kinase (PERK) branch of the UPR. Experimental evidence confirms that treatment with HA15 leads to the phosphorylation of PERK (p-PERK) and its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[1] This activation is a hallmark of ER stress and a key component of the cellular response to unfolded proteins.

The following diagram illustrates the signaling pathway initiated by HA15:

HA155_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP/GRP78 UnfoldedProteins Unfolded Proteins BiP->UnfoldedProteins Chaperones PERK PERK pPERK p-PERK PERK->pPERK Phosphorylation UnfoldedProteins->PERK Activates peIF2a p-eIF2α pPERK->peIF2a Phosphorylates Autophagy Autophagy pPERK->Autophagy ATF4 ATF4 peIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis HA155 This compound HA155->BiP Inhibits ATPase Activity

Caption: Signaling pathway of this compound leading to apoptosis and autophagy.

Comparative Performance

This compound was identified through a screening of an anticancer compound library and was distinguished as the most potent BiP inhibitor among the candidates.[1] This intrinsic potency sets it apart from other potential BiP inhibitors.

While direct head-to-head quantitative comparisons with other specific BiP inhibitors in the public literature are limited, its efficacy has been demonstrated in combination with other anti-cancer therapies, highlighting its potential as a chemosensitizer and radiosensitizer.

Treatment CombinationCell LineEffectReference
HA15 + BortezomibMultiple Myeloma (NCI-H929, U266)Synergistically decreased cell viability and increased apoptosis compared to Bortezomib alone.[5]
HA15 + Radiation TherapyEsophageal Squamous Cell Carcinoma (KYSE70, KYSE510)Enhanced radiation-induced apoptosis and suppressed tumor growth in vivo more effectively than radiation alone.[1]

Experimental Protocols

The validation of this compound's mechanism of action has been established through a series of key experiments. Below are summaries of the methodologies employed.

Cell Viability Assay (MTT/CCK-8)
  • Objective: To determine the cytotoxic effect of HA15 on cancer cells.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of HA15 (e.g., 0-10 µM) or DMSO as a control for a specified period (e.g., 24-48 hours).[2][4] A solution such as MTT or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to quantify the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western Blot Analysis for ER Stress Markers
  • Objective: To detect the activation of the UPR pathway by measuring the levels of key protein markers.

  • Methodology: Cells are treated with HA15 (e.g., 10 µM) for various time points.[1] Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for UPR markers such as p-PERK, p-eIF2α, IRE1α, XBP1(s), and CHOP.[1] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by HA15.

  • Methodology: Cells are treated with HA15 (e.g., 10 µM) for a set duration (e.g., 24 hours).[1] The cells are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram outlines the general experimental workflow for validating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cancer Cell Lines Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (UPR Markers) Treatment->WesternBlot Xenograft Tumor Xenograft Model InVivoTreatment In Vivo Administration of this compound Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement

Caption: Experimental workflow for validating the anticancer effects of this compound.

Conclusion

Independent studies have validated that this compound acts as a potent and specific inhibitor of the ER chaperone BiP/GRP78. Its mechanism of action, centered on the inhibition of BiP's ATPase activity, leads to sustained ER stress, PERK activation, and subsequent cancer cell death via apoptosis and autophagy. Its superior potency, as identified in initial screenings, and its efficacy in combination with other cancer therapies, underscore its potential as a valuable therapeutic agent. The experimental protocols outlined provide a robust framework for further investigation and validation of this promising anti-cancer compound.

References

A Head-to-Head Comparison of (Z)-HA155 and Related Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent autotaxin inhibitor (Z)-HA155 with its close structural analog, HA130. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is therefore of significant interest for therapeutic intervention in various diseases, including cancer and idiopathic pulmonary fibrosis.

Comparative Analysis of Autotaxin Inhibitors

(Z)-HA155 and HA130 are both potent, boronic acid-based inhibitors of autotaxin. They share the same molecular formula and weight but differ in the substitution pattern on the phenylboronic acid moiety. (Z)-HA155 is the para-substituted isomer, while HA130 is the meta-substituted isomer. This seemingly minor structural difference results in a significant impact on their inhibitory potency.

Feature(Z)-HA155HA130
Chemical Structure B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acidB-[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid
IUPAC Name (Z)-4-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid(Z)-3-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid
SMILES O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=OO=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C3)C=C3)=O
IC50 (ATX) 5.7 nM[1][2]28 nM[3]
Potency Comparison ~5-fold more potent than HA130-
Isomeric Form The active inhibitor is the Z-isomer of the exocyclic double bond.Not specified, but likely the Z-isomer based on structural similarity to HA155.

Autotaxin-LPA Signaling Pathway

The diagram below illustrates the central role of autotaxin in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to various cellular responses.

Autotaxin_LPA_Pathway Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPARs) G protein-coupled receptors LPA->LPAR Activation HA155 (Z)-HA155 / HA130 HA155->ATX Inhibition G_protein G Proteins LPAR->G_protein Coupling Downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, Rho) G_protein->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Regulation Experimental_Workflow In Vitro Autotaxin Inhibition Assay Workflow A Prepare serial dilutions of (Z)-HA155 and HA130 in assay buffer B Add diluted compounds or vehicle to 96-well plate A->B C Add recombinant human Autotaxin (ATX) and pre-incubate B->C D Initiate reaction with Lysophosphatidylcholine (LPC) C->D E Add detection mix (Choline oxidase, HRP, Amplex Red) D->E F Incubate at 37°C E->F G Measure fluorescence F->G H Data analysis: Plot dose-response curve and calculate IC50 G->H

References

A Head-to-Head Comparison of (Z)-HA155 and Related Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potent autotaxin inhibitor (Z)-HA155 with its close structural analog, HA130. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is therefore of significant interest for therapeutic intervention in various diseases, including cancer and idiopathic pulmonary fibrosis.

Comparative Analysis of Autotaxin Inhibitors

(Z)-HA155 and HA130 are both potent, boronic acid-based inhibitors of autotaxin. They share the same molecular formula and weight but differ in the substitution pattern on the phenylboronic acid moiety. (Z)-HA155 is the para-substituted isomer, while HA130 is the meta-substituted isomer. This seemingly minor structural difference results in a significant impact on their inhibitory potency.

Feature(Z)-HA155HA130
Chemical Structure B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acidB-[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid
IUPAC Name (Z)-4-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid(Z)-3-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid
SMILES O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=OO=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C3)C=C3)=O
IC50 (ATX) 5.7 nM[1][2]28 nM[3]
Potency Comparison ~5-fold more potent than HA130-
Isomeric Form The active inhibitor is the Z-isomer of the exocyclic double bond.Not specified, but likely the Z-isomer based on structural similarity to HA155.

Autotaxin-LPA Signaling Pathway

The diagram below illustrates the central role of autotaxin in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to various cellular responses.

Autotaxin_LPA_Pathway Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPARs) G protein-coupled receptors LPA->LPAR Activation HA155 (Z)-HA155 / HA130 HA155->ATX Inhibition G_protein G Proteins LPAR->G_protein Coupling Downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, Rho) G_protein->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Regulation Experimental_Workflow In Vitro Autotaxin Inhibition Assay Workflow A Prepare serial dilutions of (Z)-HA155 and HA130 in assay buffer B Add diluted compounds or vehicle to 96-well plate A->B C Add recombinant human Autotaxin (ATX) and pre-incubate B->C D Initiate reaction with Lysophosphatidylcholine (LPC) C->D E Add detection mix (Choline oxidase, HRP, Amplex Red) D->E F Incubate at 37°C E->F G Measure fluorescence F->G H Data analysis: Plot dose-response curve and calculate IC50 G->H

References

Comparative Analysis of (E/Z)-HA155 and Alternative Inhibitors Targeting the b' Domain of Protein Disulfide Isomerase (PDI)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and experimental validation of inhibitors targeting a key protein in cellular homeostasis and disease.

This guide provides a detailed comparison of the binding affinity of the inhibitor (E/Z)-HA155 with other known inhibitors of human Protein Disulfide Isomerase (PDI), a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins. The binding of inhibitors to the substrate-binding b' domain of PDI is a key therapeutic strategy for various diseases, including cancer. This document outlines the quantitative binding data, detailed experimental protocols for binding confirmation, and visual representations of the experimental workflows.

Quantitative Comparison of PDI Inhibitors

The efficacy of various inhibitors targeting PDI is determined by their binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics indicates a higher affinity and potency of the inhibitor. The following table summarizes the available quantitative data for this compound and a selection of alternative PDI inhibitors.

InhibitorTarget DomainIC50KdAssay MethodReference
This compound b'1.8 µMNot ReportedInsulin (B600854) Reduction Assay[1]
PACMA 31a, a'~5 µMNot ReportedInsulin Reduction Assay[2]
LOC14Not Specified0.5 µM62 nMNot Specified[3]
E64FC26Pan-PDI1.9 µM (PDIA1)Not ReportedInsulin Reduction Assay[4]
CCF642Not Specified2.9 µMNot ReportedNot Specified[5]
Rutinb'Micromolar rangeNot ReportedInsulin Reduction Assay[6]

Note: The IC50 value for this compound was determined in the context of its ability to inhibit PDI-mediated reduction of insulin. Further studies are needed to determine its dissociation constant (Kd) for a more direct comparison of binding affinity.

Experimental Protocols for Binding Site Confirmation

Accurate determination of inhibitor binding and the precise binding site is critical for drug development. The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors with PDI.

Insulin Reduction Assay

This turbidimetric assay is a widely used method to measure the enzymatic activity of PDI and the inhibitory effect of compounds. PDI catalyzes the reduction of insulin in the presence of a reducing agent like dithiothreitol (B142953) (DTT), leading to the aggregation of the insulin β-chain, which can be measured as an increase in absorbance.

Materials:

  • Human recombinant PDI

  • Bovine insulin

  • Dithiothreitol (DTT)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare a stock solution of bovine insulin (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).

  • Prepare a stock solution of DTT (e.g., 100 mM in water).

  • Prepare a working solution of human recombinant PDI in phosphate buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.

  • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • In a 96-well plate, add the following to each well in the indicated order:

    • Phosphate buffer

    • Insulin solution (final concentration typically ~0.2 mg/mL)

    • Test inhibitor at various concentrations or vehicle control

    • PDI enzyme

  • Initiate the reaction by adding DTT solution (final concentration typically ~1 mM).

  • Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).

  • The rate of insulin reduction is determined from the linear phase of the absorbance curve.

  • The IC50 value is calculated by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PDI) and an analyte (e.g., an inhibitor).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human recombinant PDI (ligand)

  • Test inhibitor (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the PDI solution in immobilization buffer over the activated surface. The protein will covalently attach to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized PDI surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor from PDI.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Site-Directed Mutagenesis

To confirm that an inhibitor binds to a specific residue or region within the b' domain of PDI, site-directed mutagenesis can be employed. By mutating key amino acid residues and observing the effect on inhibitor binding, the binding site can be pinpointed.

Materials:

  • Plasmid DNA containing the coding sequence for human PDI

  • Mutagenic primers designed to introduce the desired mutation in the b' domain

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Primer Design: Design complementary primers containing the desired mutation flanked by 20-25 bases of the correct sequence on both sides.

  • Mutagenesis PCR: Perform PCR using the PDI plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Binding Assay: Express the mutant PDI protein and purify it. Perform binding assays (e.g., SPR or insulin reduction assay) with the inhibitor to determine if the mutation affects its binding affinity. A significant change in IC50 or Kd for the mutant protein compared to the wild-type PDI confirms the importance of the mutated residue in inhibitor binding.

Visualizing the Experimental Workflow

To further clarify the experimental processes involved in confirming the binding site of this compound, the following diagrams illustrate the logical flow of the key methodologies.

Experimental_Workflow_Binding_Confirmation cluster_0 Initial Screening & Activity cluster_1 Binding Kinetics & Affinity cluster_2 Binding Site Validation Insulin_Assay Insulin Reduction Assay Determine_IC50 Determine IC50 of this compound Insulin_Assay->Determine_IC50 Provides inhibition data SPR_Assay Surface Plasmon Resonance (SPR) Determine_IC50->SPR_Assay Confirms direct binding Determine_Kd Determine Kd (ka, kd) SPR_Assay->Determine_Kd Measures real-time binding SDM Site-Directed Mutagenesis (b' domain) Determine_Kd->SDM Informs key residues to mutate Express_Mutant Express & Purify Mutant PDI SDM->Express_Mutant Compare_Binding Compare Binding Affinity (Wild-type vs. Mutant) Express_Mutant->Compare_Binding Perform binding assays

Figure 1. Workflow for confirming PDI inhibitor binding.

This comprehensive guide provides a framework for understanding and evaluating inhibitors of PDI, with a focus on this compound. The provided data and protocols are intended to assist researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting this important enzyme.

References

Comparative Analysis of (E/Z)-HA155 and Alternative Inhibitors Targeting the b' Domain of Protein Disulfide Isomerase (PDI)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and experimental validation of inhibitors targeting a key protein in cellular homeostasis and disease.

This guide provides a detailed comparison of the binding affinity of the inhibitor (E/Z)-HA155 with other known inhibitors of human Protein Disulfide Isomerase (PDI), a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins. The binding of inhibitors to the substrate-binding b' domain of PDI is a key therapeutic strategy for various diseases, including cancer. This document outlines the quantitative binding data, detailed experimental protocols for binding confirmation, and visual representations of the experimental workflows.

Quantitative Comparison of PDI Inhibitors

The efficacy of various inhibitors targeting PDI is determined by their binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics indicates a higher affinity and potency of the inhibitor. The following table summarizes the available quantitative data for this compound and a selection of alternative PDI inhibitors.

InhibitorTarget DomainIC50KdAssay MethodReference
This compound b'1.8 µMNot ReportedInsulin Reduction Assay[1]
PACMA 31a, a'~5 µMNot ReportedInsulin Reduction Assay[2]
LOC14Not Specified0.5 µM62 nMNot Specified[3]
E64FC26Pan-PDI1.9 µM (PDIA1)Not ReportedInsulin Reduction Assay[4]
CCF642Not Specified2.9 µMNot ReportedNot Specified[5]
Rutinb'Micromolar rangeNot ReportedInsulin Reduction Assay[6]

Note: The IC50 value for this compound was determined in the context of its ability to inhibit PDI-mediated reduction of insulin. Further studies are needed to determine its dissociation constant (Kd) for a more direct comparison of binding affinity.

Experimental Protocols for Binding Site Confirmation

Accurate determination of inhibitor binding and the precise binding site is critical for drug development. The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors with PDI.

Insulin Reduction Assay

This turbidimetric assay is a widely used method to measure the enzymatic activity of PDI and the inhibitory effect of compounds. PDI catalyzes the reduction of insulin in the presence of a reducing agent like dithiothreitol (DTT), leading to the aggregation of the insulin β-chain, which can be measured as an increase in absorbance.

Materials:

  • Human recombinant PDI

  • Bovine insulin

  • Dithiothreitol (DTT)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

  • Prepare a stock solution of bovine insulin (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).

  • Prepare a stock solution of DTT (e.g., 100 mM in water).

  • Prepare a working solution of human recombinant PDI in phosphate buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.

  • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • In a 96-well plate, add the following to each well in the indicated order:

    • Phosphate buffer

    • Insulin solution (final concentration typically ~0.2 mg/mL)

    • Test inhibitor at various concentrations or vehicle control

    • PDI enzyme

  • Initiate the reaction by adding DTT solution (final concentration typically ~1 mM).

  • Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).

  • The rate of insulin reduction is determined from the linear phase of the absorbance curve.

  • The IC50 value is calculated by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PDI) and an analyte (e.g., an inhibitor).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human recombinant PDI (ligand)

  • Test inhibitor (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the PDI solution in immobilization buffer over the activated surface. The protein will covalently attach to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized PDI surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor from PDI.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Site-Directed Mutagenesis

To confirm that an inhibitor binds to a specific residue or region within the b' domain of PDI, site-directed mutagenesis can be employed. By mutating key amino acid residues and observing the effect on inhibitor binding, the binding site can be pinpointed.

Materials:

  • Plasmid DNA containing the coding sequence for human PDI

  • Mutagenic primers designed to introduce the desired mutation in the b' domain

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Primer Design: Design complementary primers containing the desired mutation flanked by 20-25 bases of the correct sequence on both sides.

  • Mutagenesis PCR: Perform PCR using the PDI plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Binding Assay: Express the mutant PDI protein and purify it. Perform binding assays (e.g., SPR or insulin reduction assay) with the inhibitor to determine if the mutation affects its binding affinity. A significant change in IC50 or Kd for the mutant protein compared to the wild-type PDI confirms the importance of the mutated residue in inhibitor binding.

Visualizing the Experimental Workflow

To further clarify the experimental processes involved in confirming the binding site of this compound, the following diagrams illustrate the logical flow of the key methodologies.

Experimental_Workflow_Binding_Confirmation cluster_0 Initial Screening & Activity cluster_1 Binding Kinetics & Affinity cluster_2 Binding Site Validation Insulin_Assay Insulin Reduction Assay Determine_IC50 Determine IC50 of this compound Insulin_Assay->Determine_IC50 Provides inhibition data SPR_Assay Surface Plasmon Resonance (SPR) Determine_IC50->SPR_Assay Confirms direct binding Determine_Kd Determine Kd (ka, kd) SPR_Assay->Determine_Kd Measures real-time binding SDM Site-Directed Mutagenesis (b' domain) Determine_Kd->SDM Informs key residues to mutate Express_Mutant Express & Purify Mutant PDI SDM->Express_Mutant Compare_Binding Compare Binding Affinity (Wild-type vs. Mutant) Express_Mutant->Compare_Binding Perform binding assays

Figure 1. Workflow for confirming PDI inhibitor binding.

This comprehensive guide provides a framework for understanding and evaluating inhibitors of PDI, with a focus on this compound. The provided data and protocols are intended to assist researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting this important enzyme.

References

A Comparative Analysis of the Pharmacokinetic Profiles of the Autotaxin Inhibitor (E/Z)-HA155 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel autotaxin inhibitor (E/Z)-HA155 and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, inflammation, and fibrosis, where the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a key therapeutic target.

Executive Summary

This compound, also known as Autotaxin Inhibitor IV, is a potent and selective inhibitor of autotaxin, the enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). Aberrant LPA signaling is implicated in a variety of pathological processes, including tumor progression, inflammation, and fibrosis. This guide summarizes the available preclinical pharmacokinetic data for HA155 and a key analog, GLPG1690 (Ziritaxestat), to facilitate a comparative assessment of their drug-like properties. The data indicates that while both compounds are potent inhibitors of autotaxin, they exhibit distinct pharmacokinetic characteristics that may influence their suitability for different therapeutic applications.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and its analog, GLPG1690, based on preclinical studies in rats and clinical trials in healthy human subjects, respectively.

ParameterThis compound (in rats)GLPG1690 (Ziritaxestat) (in healthy humans)
Route of Administration Oral (p.o.)Oral (p.o.)
Dose 30 mg/kg20 - 1500 mg (single dose)
Maximum Plasma Concentration (Cmax) Data not publicly available0.09 - 19.01 µg/mL[1]
Time to Maximum Plasma Concentration (Tmax) Data not publicly available~2 hours[1]
Area Under the Curve (AUC) Data not publicly available0.501 - 168 µg·h/mL (AUC0-inf)[1]
Elimination Half-life (t1/2) Data not publicly available~5 hours[2]
Bioavailability Orally bioavailable, decreased plasma LPA levels in ratsGood oral bioavailability[2]

Experimental Protocols

The methodologies described below are representative of typical preclinical pharmacokinetic studies for small molecule inhibitors.

In Vivo Pharmacokinetic Study in Rats

A standard protocol for evaluating the pharmacokinetics of a compound like this compound in rats would involve the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight prior to drug administration.[3]

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single dose is administered orally via gavage.[3]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating the pharmacokinetics of an inhibitor.

Autotaxin_Signaling_Pathway Autotaxin Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound / Analogs HA155->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream Signal Transduction

Caption: The Autotaxin-LPA signaling pathway.

PK_Workflow Pharmacokinetic Study Workflow cluster_preclinical Preclinical Phase Formulation Compound Formulation Dosing Oral Dosing in Rats Formulation->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

A Comparative Analysis of the Pharmacokinetic Profiles of the Autotaxin Inhibitor (E/Z)-HA155 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel autotaxin inhibitor (E/Z)-HA155 and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, inflammation, and fibrosis, where the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a key therapeutic target.

Executive Summary

This compound, also known as Autotaxin Inhibitor IV, is a potent and selective inhibitor of autotaxin, the enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). Aberrant LPA signaling is implicated in a variety of pathological processes, including tumor progression, inflammation, and fibrosis. This guide summarizes the available preclinical pharmacokinetic data for HA155 and a key analog, GLPG1690 (Ziritaxestat), to facilitate a comparative assessment of their drug-like properties. The data indicates that while both compounds are potent inhibitors of autotaxin, they exhibit distinct pharmacokinetic characteristics that may influence their suitability for different therapeutic applications.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and its analog, GLPG1690, based on preclinical studies in rats and clinical trials in healthy human subjects, respectively.

ParameterThis compound (in rats)GLPG1690 (Ziritaxestat) (in healthy humans)
Route of Administration Oral (p.o.)Oral (p.o.)
Dose 30 mg/kg20 - 1500 mg (single dose)
Maximum Plasma Concentration (Cmax) Data not publicly available0.09 - 19.01 µg/mL[1]
Time to Maximum Plasma Concentration (Tmax) Data not publicly available~2 hours[1]
Area Under the Curve (AUC) Data not publicly available0.501 - 168 µg·h/mL (AUC0-inf)[1]
Elimination Half-life (t1/2) Data not publicly available~5 hours[2]
Bioavailability Orally bioavailable, decreased plasma LPA levels in ratsGood oral bioavailability[2]

Experimental Protocols

The methodologies described below are representative of typical preclinical pharmacokinetic studies for small molecule inhibitors.

In Vivo Pharmacokinetic Study in Rats

A standard protocol for evaluating the pharmacokinetics of a compound like this compound in rats would involve the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight prior to drug administration.[3]

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single dose is administered orally via gavage.[3]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating the pharmacokinetics of an inhibitor.

Autotaxin_Signaling_Pathway Autotaxin Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis HA155 This compound / Analogs HA155->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) LPAR->Downstream Signal Transduction

Caption: The Autotaxin-LPA signaling pathway.

PK_Workflow Pharmacokinetic Study Workflow cluster_preclinical Preclinical Phase Formulation Compound Formulation Dosing Oral Dosing in Rats Formulation->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal Procedures for (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of (E/Z)-HA155 based on general principles for handling halogenated organic compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

This compound, with the chemical formula C24H19BFNO5S, is a halogenated organic compound.[1][2] The presence of fluorine necessitates that it be treated as a hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is essential for the safe management of this compound waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical safety goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step 1: Identify the Correct Waste Stream this compound waste must be classified as halogenated organic waste .[1][3] It should not be mixed with non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[4]

Step 2: Use a Designated Waste Container Collect this compound waste in a dedicated, properly labeled container.

  • The container must be made of a compatible material, such as polyethylene.[2] Avoid using metal containers, as some halogenated solvents can degrade and form acids that corrode metal.[2]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[2]

Step 3: Label the Waste Container Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3][5] The label must include:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1][3]

  • The relevant hazard characteristics (e.g., Toxic).[3]

  • The name of the principal investigator or laboratory contact.

  • The accumulation start date.

III. Step-by-Step Disposal Procedure

  • Preparation of this compound Waste:

    • If the waste is in solid form, it can be placed directly into the designated halogenated waste container.

    • If the waste is dissolved in a solvent, the entire solution should be treated as halogenated waste. Do not attempt to evaporate the solvent.

    • For grossly contaminated labware (e.g., glassware, pipette tips), rinse with a minimal amount of a suitable solvent (such as acetone (B3395972) or ethanol) and collect the rinsate as halogenated organic waste.[6] Decontaminated glassware can then be washed according to standard laboratory procedures.

  • Accumulation and Storage:

    • Keep the halogenated waste container securely closed at all times, except when adding waste.[3]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • Ensure the SAA is in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[2][3]

    • Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks.[2]

  • Requesting Waste Pickup:

    • Do not allow the waste container to be filled beyond 90% capacity to prevent spills during transport.[6]

    • Once the container is full or if the waste has been stored for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers in an SAA), arrange for its disposal.[7]

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[3][5]

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[2][4][8]

  • DO NOT dispose of this compound in the regular trash.[9]

  • DO NOT mix this compound with non-halogenated organic waste.[1][4]

  • DO NOT mix with acidic, basic, or reactive wastes.[3][4]

IV. Data Presentation

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains Fluorine, a halogen element.[1][2]
Container Material Polyethylene or other compatible plasticPrevents corrosion that can occur with metal containers.[2]
Container Labeling "Hazardous Waste", full chemical name, constituents, hazardsEnsures regulatory compliance and safe handling.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA)Safe, controlled, and compliant temporary storage.[7]
Disposal Method Collection by institutional EHS for incineration or other approved treatment.Halogenated wastes require specialized disposal methods.[1]

V. Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic' B->C D Select Compatible Waste Container (e.g., Polyethylene) C->D E Affix 'Hazardous Waste' Label with Full Details D->E F Place Waste in Labeled Container E->F G Close Container and Store in SAA F->G H Store in Secondary Containment G->H I Request Pickup from EHS (when container is full) H->I J Professional Disposal (Incineration) I->J

References

Proper Disposal Procedures for (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of (E/Z)-HA155 based on general principles for handling halogenated organic compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

This compound, with the chemical formula C24H19BFNO5S, is a halogenated organic compound.[1][2] The presence of fluorine necessitates that it be treated as a hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is essential for the safe management of this compound waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical safety goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step 1: Identify the Correct Waste Stream this compound waste must be classified as halogenated organic waste .[1][3] It should not be mixed with non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[4]

Step 2: Use a Designated Waste Container Collect this compound waste in a dedicated, properly labeled container.

  • The container must be made of a compatible material, such as polyethylene.[2] Avoid using metal containers, as some halogenated solvents can degrade and form acids that corrode metal.[2]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[2]

Step 3: Label the Waste Container Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3][5] The label must include:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1][3]

  • The relevant hazard characteristics (e.g., Toxic).[3]

  • The name of the principal investigator or laboratory contact.

  • The accumulation start date.

III. Step-by-Step Disposal Procedure

  • Preparation of this compound Waste:

    • If the waste is in solid form, it can be placed directly into the designated halogenated waste container.

    • If the waste is dissolved in a solvent, the entire solution should be treated as halogenated waste. Do not attempt to evaporate the solvent.

    • For grossly contaminated labware (e.g., glassware, pipette tips), rinse with a minimal amount of a suitable solvent (such as acetone or ethanol) and collect the rinsate as halogenated organic waste.[6] Decontaminated glassware can then be washed according to standard laboratory procedures.

  • Accumulation and Storage:

    • Keep the halogenated waste container securely closed at all times, except when adding waste.[3]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • Ensure the SAA is in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[2][3]

    • Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks.[2]

  • Requesting Waste Pickup:

    • Do not allow the waste container to be filled beyond 90% capacity to prevent spills during transport.[6]

    • Once the container is full or if the waste has been stored for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers in an SAA), arrange for its disposal.[7]

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[3][5]

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[2][4][8]

  • DO NOT dispose of this compound in the regular trash.[9]

  • DO NOT mix this compound with non-halogenated organic waste.[1][4]

  • DO NOT mix with acidic, basic, or reactive wastes.[3][4]

IV. Data Presentation

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains Fluorine, a halogen element.[1][2]
Container Material Polyethylene or other compatible plasticPrevents corrosion that can occur with metal containers.[2]
Container Labeling "Hazardous Waste", full chemical name, constituents, hazardsEnsures regulatory compliance and safe handling.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA)Safe, controlled, and compliant temporary storage.[7]
Disposal Method Collection by institutional EHS for incineration or other approved treatment.Halogenated wastes require specialized disposal methods.[1]

V. Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Identify Waste as 'Halogenated Organic' B->C D Select Compatible Waste Container (e.g., Polyethylene) C->D E Affix 'Hazardous Waste' Label with Full Details D->E F Place Waste in Labeled Container E->F G Close Container and Store in SAA F->G H Store in Secondary Containment G->H I Request Pickup from EHS (when container is full) H->I J Professional Disposal (Incineration) I->J

References

Personal protective equipment for handling (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(E/Z)-HA155" is not a publicly cataloged chemical. Therefore, this guide is based on the assumption that it is a novel research compound with unknown hazardous properties and potential biological activity. All personnel must treat this substance with the utmost caution and adhere to strict laboratory safety protocols. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.

Protection Level Required PPE When to Use
Standard Handling - Nitrile gloves (double-gloving recommended)[1][2]- Safety glasses with side shields or chemical splash goggles[1][2][3]- Flame-resistant lab coat[3]- Long pants and closed-toe shoes[2][3]For all procedures involving small quantities in a well-ventilated area or a chemical fume hood.
Splash Hazard - All "Standard Handling" PPE- Face shield worn over safety goggles[2][3]When there is a risk of splashing, such as during bulk solvent dispensing or transfer of larger volumes.
Aerosol or Powder Handling - All "Splash Hazard" PPE- Approved respiratory protection (e.g., N95 respirator or a powered, air-purifying respirator (PAPR) depending on the assessed risk)[1][3]When handling the solid form of the compound, or any procedure that may generate aerosols. All such work must be performed in a chemical fume hood or other ventilated enclosure.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Pre-Handling Check

  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, etc.) and place them within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

2.2. Weighing and Aliquoting (Solid Compound)

  • Containment: Perform all weighing and handling of the solid compound within a chemical fume hood or a glove box to prevent inhalation of fine particles.

  • Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of the compound to a tared vial.

  • Cleaning: Immediately after weighing, carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe to decontaminate the surfaces. Dispose of the wipe as hazardous waste.

2.3. Solubilization and Dilution

  • Solvent Addition: In the fume hood, add the desired solvent to the vial containing the weighed this compound.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.

  • Dilutions: Perform all serial dilutions within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused/Expired this compound - Do not dispose of down the drain.- Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware (vials, pipette tips, etc.) - Segregate into a dedicated, labeled solid hazardous waste container.
Contaminated Solvents - Collect in a labeled, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE (gloves, wipes, etc.) - Place in a designated hazardous waste bag within the fume hood and seal before removing for final disposal in the solid hazardous waste stream.

All waste must be disposed of through the institution's official hazardous waste management program.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_check Verify Fume Hood Operation ppe_selection->fume_hood_check don_ppe Don PPE fume_hood_check->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid dissolve Dissolve/Dilute in Fume Hood weigh_solid->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

Personal protective equipment for handling (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(E/Z)-HA155" is not a publicly cataloged chemical. Therefore, this guide is based on the assumption that it is a novel research compound with unknown hazardous properties and potential biological activity. All personnel must treat this substance with the utmost caution and adhere to strict laboratory safety protocols. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.

Protection Level Required PPE When to Use
Standard Handling - Nitrile gloves (double-gloving recommended)[1][2]- Safety glasses with side shields or chemical splash goggles[1][2][3]- Flame-resistant lab coat[3]- Long pants and closed-toe shoes[2][3]For all procedures involving small quantities in a well-ventilated area or a chemical fume hood.
Splash Hazard - All "Standard Handling" PPE- Face shield worn over safety goggles[2][3]When there is a risk of splashing, such as during bulk solvent dispensing or transfer of larger volumes.
Aerosol or Powder Handling - All "Splash Hazard" PPE- Approved respiratory protection (e.g., N95 respirator or a powered, air-purifying respirator (PAPR) depending on the assessed risk)[1][3]When handling the solid form of the compound, or any procedure that may generate aerosols. All such work must be performed in a chemical fume hood or other ventilated enclosure.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Pre-Handling Check

  • Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, etc.) and place them within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

2.2. Weighing and Aliquoting (Solid Compound)

  • Containment: Perform all weighing and handling of the solid compound within a chemical fume hood or a glove box to prevent inhalation of fine particles.

  • Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of the compound to a tared vial.

  • Cleaning: Immediately after weighing, carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe to decontaminate the surfaces. Dispose of the wipe as hazardous waste.

2.3. Solubilization and Dilution

  • Solvent Addition: In the fume hood, add the desired solvent to the vial containing the weighed this compound.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.

  • Dilutions: Perform all serial dilutions within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused/Expired this compound - Do not dispose of down the drain.- Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware (vials, pipette tips, etc.) - Segregate into a dedicated, labeled solid hazardous waste container.
Contaminated Solvents - Collect in a labeled, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE (gloves, wipes, etc.) - Place in a designated hazardous waste bag within the fume hood and seal before removing for final disposal in the solid hazardous waste stream.

All waste must be disposed of through the institution's official hazardous waste management program.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_check Verify Fume Hood Operation ppe_selection->fume_hood_check don_ppe Don PPE fume_hood_check->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid dissolve Dissolve/Dilute in Fume Hood weigh_solid->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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